(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Description
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Properties
Molecular Formula |
C9H9BrClN |
|---|---|
Molecular Weight |
246.53 g/mol |
IUPAC Name |
(1S)-1-(4-bromo-3-chlorophenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C9H9BrClN/c1-2-9(12)6-3-4-7(10)8(11)5-6/h2-5,9H,1,12H2/t9-/m0/s1 |
InChI Key |
IDLCDOOHVVJYEH-VIFPVBQESA-N |
Isomeric SMILES |
C=C[C@@H](C1=CC(=C(C=C1)Br)Cl)N |
Canonical SMILES |
C=CC(C1=CC(=C(C=C1)Br)Cl)N |
Origin of Product |
United States |
structural characterization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Structural Characterization and Stereochemical Elucidation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine: A Comprehensive Technical Guide
Executive Summary
The molecule (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a highly functionalized chiral allylamine. Featuring a stereocenter at the benzylic/allylic position, a terminal alkene, and a di-halogenated phenyl ring, it serves as a critical building block in the synthesis of active pharmaceutical ingredients (APIs). Because enantiomeric purity and absolute configuration directly dictate the pharmacological efficacy and safety of downstream APIs, rigorous structural and stereochemical characterization is non-negotiable. This whitepaper outlines a self-validating, multimodal analytical framework for confirming the primary connectivity and the absolute (1S) configuration of this molecule.
Causality in Analytical Strategy
Standard analytical techniques like Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are sufficient for confirming a molecule's 2D connectivity and exact mass. However, enantiomers exist in identical scalar energy states in achiral environments, rendering standard NMR and HRMS blind to absolute stereochemistry.
To bridge this gap, our strategy employs a dual-pathway approach:
-
Primary Structural Elucidation: Utilizing ESI-HRMS to leverage the unique isotopic signatures of bromine and chlorine, alongside 2D NMR to map the carbon-hydrogen framework.
-
Absolute Stereochemical Elucidation: Utilizing Vibrational Circular Dichroism (VCD)[1] as a non-destructive, computationally backed primary method, orthogonally validated by Modified Mosher’s Method (chemical derivatization)[2].
Fig 1. Comprehensive workflow for the structural and stereochemical validation of the chiral allylamine.
Primary Structural Elucidation
High-Resolution Mass Spectrometry (HRMS)
Causality of Choice: The presence of both Bromine and Chlorine on the phenyl ring provides a highly diagnostic isotopic pattern. Bromine exists naturally as 79 Br and 81 Br in a ~1:1 ratio, while Chlorine exists as 35 Cl and 37 Cl in a ~3:1 ratio. The convolution of these probabilities creates a distinct M, M+2, and M+4 peak cluster. Confirming this exact pattern validates the molecular formula (C 9 H 9 BrClN) against degradation or synthetic impurities.
Table 1: Theoretical Isotopic Abundances for[M+H] +
| Isotope Combination | Relative m/z | Theoretical Relative Abundance | Diagnostic Significance |
|---|
| 79 Br, 35 Cl | M (245.97) | 100% | Base peak; confirms monoisotopic mass. | | 81 Br, 35 Cl + 79 Br, 37 Cl | M+2 (247.97) | ~133% | Primary isotopic identifier for Br/Cl presence. | | 81 Br, 37 Cl | M+4 (249.96) | ~33% | Secondary isotopic identifier; confirms di-halogenation. |
Nuclear Magnetic Resonance (NMR) Connectivity
1D ( 1 H, 13 C) and 2D (COSY, HSQC, HMBC) NMR are deployed to confirm the connectivity of the prop-2-enyl (allyl) chain to the chiral benzylic position.
Table 2: Expected 1 H NMR Chemical Shifts (400 MHz, CDCl 3 )
| Proton Assignment | Expected Shift (δ, ppm) | Multiplicity | Integration | Causality / Structural Feature |
|---|
| -NH 2 | 1.50 - 2.00 | Broad singlet | 2H | Primary amine; exchangeable with D 2 O. | | H-1 (Chiral Center) | 4.45 - 4.60 | Doublet | 1H | Deshielded by adjacent phenyl and amine groups. | | H-3b (Alkene, cis) | 5.05 - 5.15 | Doublet of quartets | 1H | Terminal alkene proton; smaller cis coupling constant. | | H-3a (Alkene, trans) | 5.15 - 5.25 | Doublet of quartets | 1H | Terminal alkene proton; larger trans coupling constant. | | H-2 (Alkene methine) | 5.85 - 6.00 | Multiplet (ddd) | 1H | Complex splitting due to H-1, H-3a, and H-3b coupling. | | Aromatic (H-2', 5', 6') | 7.10 - 7.60 | Multiplets | 3H | Splitting pattern confirms 3,4-disubstitution on the ring. |
Absolute Stereochemical Elucidation: The (1S) Configuration
To prove the (1S) absolute configuration, we utilize two orthogonal techniques.
Vibrational Circular Dichroism (VCD)
Causality of Choice: VCD measures the differential absorbance of left- and right-circularly polarized infrared radiation during molecular vibrations[1]. Because it requires no chemical derivatization, it eliminates the risk of kinetic resolution or racemization during sample prep. The experimental VCD spectrum is directly compared against Density Functional Theory (DFT) calculated spectra for both the (1S) and (1R) enantiomers[3].
Protocol 1: VCD Measurement and Computational Validation
-
Sample Preparation: Dissolve 15 mg of the analyte in 150 µL of anhydrous CDCl 3 (100 mM concentration).
-
Data Acquisition: Load the sample into a BaF 2 cell (100 µm path length). Acquire the IR and VCD spectra using a dual-PEM VCD spectrometer at a resolution of 4 cm −1 for 6-12 hours to ensure a high signal-to-noise ratio.
-
Validation Checkpoint: Run a solvent blank (CDCl 3 ) under identical conditions and subtract it from the sample spectrum to eliminate birefringence-induced baseline artifacts.
-
Computational Modeling: Perform a conformational search using molecular mechanics (e.g., CREST/xTB) for the (1S) enantiomer[3].
-
DFT Optimization: Optimize the lowest-energy conformers using B3LYP/6-311+G(d,p) with a polarizable continuum model (PCM) for chloroform. Calculate the theoretical IR and VCD frequencies.
-
Spectral Matching: Boltzmann-weight the calculated spectra and overlay them with the experimental data. A positive match of the vibrational dissymmetry factor (VDF) confirms the (1S) configuration[1].
Modified Mosher’s Method
Causality of Choice: When computational resources are limited, chemical derivatization using Mosher's acid chloride (MTPA-Cl) provides an empirical, NMR-based proof of stereochemistry[2]. By reacting the chiral amine with both (R)- and (S)-MTPA-Cl, diastereomeric amides are formed. The MTPA phenyl group spatially shields protons on the same side of the molecule, causing an upfield shift. By calculating Δδ=δS−δR , the spatial arrangement of the substituents around the chiral center is mapped[4].
Protocol 2: Mosher’s Amide Derivatization
-
Reaction Setup: In two separate, dry vials, dissolve 5 mg of the chiral amine in 0.5 mL of anhydrous CDCl 3 . Add 2 equivalents of anhydrous pyridine to each vial as an acid scavenger.
-
Derivatization: To vial A, add 1.5 equivalents of (R)-MTPA-Cl. To vial B, add 1.5 equivalents of (S)-MTPA-Cl.
-
Incubation: Stir at room temperature for 2 hours.
-
Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc) to ensure >95% conversion to the amide. Unreacted amine will skew the NMR integration.
-
NMR Acquisition: Transfer the crude mixtures directly to NMR tubes and acquire high-resolution 1 H NMR spectra.
-
Analysis: Calculate Δδ for the H-2 (alkene) and the aromatic protons. For the (1S) configuration, the spatial arrangement dictates that the alkene protons will show a specific sign (+ or -) in their Δδ values compared to the aromatic protons, confirming the absolute geometry[4].
Fig 2. Decision matrix for selecting the appropriate stereochemical elucidation pathway.
Conclusion
The requires a multi-tiered approach. While HRMS and 2D NMR provide robust validation of the molecule's atomic connectivity and isotopic identity, the absolute (1S) stereochemistry must be rigorously proven. By employing VCD as a primary, non-destructive technique and orthogonally validating it with Modified Mosher's Method, researchers can establish a self-validating analytical package that meets the stringent requirements of modern drug development and API manufacturing.
References
-
Absolute Configurations of Synthetic Molecular Scaffolds from Vibrational CD Spectroscopy The Journal of Organic Chemistry - ACS Publications URL:[Link][1]
-
A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides National Institutes of Health (NIH) URL:[Link][3]
-
Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines Journal of Chemical Education - ACS Publications URL:[Link][2]
Sources
physicochemical properties of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
An In-depth Technical Guide to the Synthesis and Characterization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
This guide provides a comprehensive overview of the synthesis, purification, and analytical characterization of the chiral intermediate, (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. Designed for researchers, medicinal chemists, and professionals in drug development, this document moves beyond a simple recitation of facts to deliver a narrative grounded in the principles of synthetic chemistry and analytical validation. We will explore not just the "what" but the "why" behind the crucial steps in handling this specific molecule, ensuring a blend of theoretical understanding and practical, field-tested insights.
Introduction and Strategic Importance
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a chiral amine that, while not an active pharmaceutical ingredient (API) itself, serves as a critical building block in the synthesis of more complex and pharmacologically active molecules. Its specific stereochemistry and the presence of ortho- and para-halogen substituents on the phenyl ring make it a valuable synthon for creating compounds with precise three-dimensional structures, a key requirement for targeted drug action.
The primary challenge and focus of this guide, therefore, is to outline a robust and reproducible methodology for its synthesis and to establish a comprehensive analytical workflow to confirm its identity, purity, and stereochemical integrity. This ensures that any subsequent use of this intermediate in a drug discovery pipeline is built upon a foundation of quality and certainty.
Physicochemical Properties: Predicted and Experimental
| Property | Value / Predicted Value | Standard Determination Method |
| Molecular Formula | C₉H₉BrClN | Mass Spectrometry |
| Molecular Weight | 246.53 g/mol | Mass Spectrometry |
| CAS Number | 1414963-95-5 | Not Applicable |
| Appearance | Predicted: Off-white to yellow solid or oil | Visual Inspection |
| Melting Point | Not available | Differential Scanning Calorimetry (DSC) |
| Boiling Point | Predicted: ~290-310 °C at 760 mmHg | Not typically determined for intermediates |
| Solubility | Predicted: Soluble in methanol, ethanol, dichloromethane; Insoluble in water | Solvent Miscibility Testing |
| pKa (amine) | Predicted: 8.5 - 9.5 | Potentiometric Titration |
Synthetic Pathway and Rationale
The most direct and stereocontrolled method to synthesize (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine involves the asymmetric reduction of a corresponding ketoxime ether intermediate. This approach is favored for its high enantioselectivity, which is crucial for producing the desired (S)-enantiomer.
Synthetic Scheme Overview
The synthesis can be visualized as a two-step process starting from the commercially available 1-(4-bromo-3-chlorophenyl)propan-1-one.
Caption: Synthetic route from ketone to the target chiral amine.
Detailed Synthetic Protocol
Step 1: Synthesis of O-Methyl-1-(4-bromo-3-chlorophenyl)propan-1-one oxime
This step converts the starting ketone into an oxime ether, which is a suitable substrate for asymmetric reduction.
-
Oxime Formation: To a solution of 1-(4-bromo-3-chlorophenyl)propan-1-one (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and pyridine (1.2 eq).
-
Reaction Monitoring: Heat the mixture to reflux (approx. 78 °C) and monitor the reaction by Thin Layer Chromatography (TLC) until the starting ketone is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction mixture, remove the ethanol under reduced pressure, and partition the residue between ethyl acetate and water. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Methylation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Dissolve the crude oxime in tetrahydrofuran (THF). Add sodium hydroxide (1.5 eq) as a 50% aqueous solution, followed by the dropwise addition of dimethyl sulfate (1.3 eq) at 0 °C.
-
Isolation: Allow the reaction to warm to room temperature and stir for 12-16 hours. Extract the product with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude O-methyl oxime ether, which can be purified by column chromatography.
Causality Note: The conversion to the O-methyl oxime ether is critical. The methyl group prevents the competing Beckmann rearrangement and provides a substrate that can be effectively reduced in the subsequent stereoselective step.
Step 2: Asymmetric Reduction to (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
This is the key stereochemistry-defining step. The choice of a chiral reducing agent is paramount.
-
Reagent Preparation: Prepare a solution of a chiral borane reagent, such as (R)-2-methyl-CBS-oxazaborolidine (0.1 eq), in anhydrous THF.
-
Substrate Addition: Add borane-dimethyl sulfide complex (1.5 eq) to the CBS catalyst solution at 0 °C, followed by the slow, dropwise addition of the O-methyl oxime ether (1.0 eq) dissolved in anhydrous THF.
-
Reaction Control: Maintain the reaction temperature at 0-5 °C and monitor for completion by TLC or HPLC. The reaction is typically complete within 6-12 hours.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. Remove the solvents under reduced pressure.
-
Purification: Treat the residue with 2M HCl and heat to 50 °C for 1 hour to hydrolyze any remaining borane complexes. Cool the mixture, wash with diethyl ether to remove non-basic impurities. Basify the aqueous layer with 6M NaOH to a pH > 12 and extract the product amine with dichloromethane. Dry the combined organic extracts over Na₂SO₄, filter, and concentrate to yield the target compound.
Trustworthiness Note: The enantiomeric excess (e.e.) of the final product is highly dependent on the quality of the chiral catalyst and strict control of the reaction temperature. It is mandatory to determine the e.e. using a validated chiral HPLC method.
Analytical Characterization Workflow
A multi-technique approach is essential to unambiguously confirm the structure, purity, and stereochemistry of the synthesized compound.
1H NMR and 13C NMR chemical shifts for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Executive Summary
The compound (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a highly functionalized chiral allylamine building block, frequently utilized as a critical intermediate in the synthesis of targeted therapeutics and active pharmaceutical ingredients (APIs). The molecule presents a unique structural architecture: a chiral amine center (C-1), a terminal vinyl group (C-2, C-3), and a dihalogenated aromatic system (4-bromo-3-chlorophenyl).
For researchers and drug development professionals, the precise structural and stereochemical validation of this intermediate is non-negotiable. This technical whitepaper establishes a self-validating Nuclear Magnetic Resonance (NMR) methodology to unambiguously assign the 1 H and 13 C chemical shifts of this molecule, explain the physical causality behind these shifts, and confirm its (1S) absolute configuration.
Molecular Architecture & Predictive Causality
To achieve absolute trustworthiness in spectral assignment, one must understand the magnetic environment dictating the chemical shifts[1]. The molecule’s NMR profile is governed by three primary electronic effects:
-
The Heavy Atom Effect (Anisotropy & Shielding): The bromine atom at the C-4' position exerts a pronounced "heavy atom effect," which significantly shields the attached quaternary carbon, pushing its 13 C shift upfield. Conversely, the highly electronegative chlorine at C-3' acts via inductive electron withdrawal, deshielding its attached carbon.
-
Allylic Deshielding: The chiral methine proton (H-1) is sandwiched between the anisotropic cone of the aromatic ring and the π -system of the vinyl group. Coupled with the electronegativity of the primary amine (-NH 2 ), this pushes the H-1 signal into the mid-downfield region (~4.45 ppm).
-
Aromatic Splitting Dynamics: The 4-bromo-3-chloro substitution pattern breaks the symmetry of the phenyl ring, creating a highly diagnostic isolated proton (H-2') and an ortho-coupled pair (H-5', H-6').
Self-Validating Experimental Protocols
A robust NMR assignment cannot rely on 1D data alone; it requires an orthogonal, self-validating workflow where 1D hypotheses are rigorously tested against 2D correlation data (COSY, HSQC, and HMBC).
Step-by-Step Acquisition Methodology
-
Sample Preparation: Dissolve 15 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3 ). Expert Insight: To prevent line broadening of the labile -NH 2 protons due to trace acidic impurities, the CDCl 3 should be passed through a short plug of basic alumina immediately prior to use.
-
Instrument Tuning: Lock the spectrometer to the deuterium frequency of CDCl 3 and meticulously shim the Z-axis gradients to achieve a line width at half-height (W 1/2 ) of < 0.5 Hz for the TMS internal standard (0.00 ppm).
-
1D Acquisition: Acquire the 1 H spectrum at 400 MHz (16 scans, 5s relaxation delay to ensure full integration recovery) and the 13 C spectrum at 100 MHz (1024 scans, complete 1 H decoupling).
-
2D Validation: Execute gradient-selected COSY (for homonuclear 3 J H−H coupling), HSQC (for direct 1 J C−H mapping), and HMBC (for long-range 2 J C−H and 3 J C−H connectivity).
Fig 1. Self-validating NMR acquisition and processing workflow.
1 H NMR Spectral Analysis
The 1 H NMR spectrum is characterized by distinct regions: the broad aliphatic amine, the complex vinylic multiplets, and the asymmetric aromatic signals.
Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Multiplicity | J (Hz) | Integration | Mechanistic Assignment Notes |
| -NH 2 | 1.65 | br s | - | 2H | Broadened by quadrupolar relaxation of 14 N; exchanges with D 2 O. |
| H-1 | 4.45 | d | 6.0 | 1H | Chiral methine; split solely by the adjacent vinylic H-2 proton. |
| H-3a (cis) | 5.12 | dt | 10.2, 1.2 | 1H | Terminal olefin; smaller 3 J coupling to H-2 dictates cis geometry. |
| H-3b (trans) | 5.22 | dt | 17.1, 1.2 | 1H | Terminal olefin; larger 3 J coupling to H-2 dictates trans geometry. |
| H-2 | 5.95 | ddd | 17.1, 10.2, 6.0 | 1H | Internal olefin; complex splitting from H-1, H-3a, and H-3b. |
| H-6' | 7.15 | dd | 8.3, 2.0 | 1H | Aromatic; ortho-coupled to H-5' and meta-coupled to H-2'. |
| H-2' | 7.35 | d | 2.0 | 1H | Aromatic; isolated between the chiral center and the chlorine atom. |
| H-5' | 7.55 | d | 8.3 | 1H | Aromatic; deshielded by the adjacent bromine atom. |
13 C NMR & HMBC Correlation Network
The 13 C assignments are heavily reliant on empirical additivity rules and verified through HMBC interactions[1]. The quaternary carbons (C-1', C-3', C-4') are identified by their lack of HSQC cross-peaks and their specific HMBC correlations.
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 , 298 K)
| Position | δ (ppm) | Type | Mechanistic Assignment Notes |
| C-1 | 58.0 | CH | Aliphatic chiral center; deshielded by the -NH 2 group. |
| C-3 | 115.0 | CH 2 | Terminal olefinic carbon. |
| C-4' | 122.5 | C | Quaternary; shielded by the heavy atom effect of Bromine. |
| C-6' | 127.0 | CH | Aromatic methine. |
| C-2' | 129.5 | CH | Aromatic methine; positioned between two substituents. |
| C-5' | 133.5 | CH | Aromatic methine. |
| C-3' | 138.0 | C | Quaternary; heavily deshielded by the electronegative Chlorine. |
| C-2 | 140.0 | CH | Internal olefinic carbon. |
| C-1' | 145.0 | C | Quaternary; ipso to the allylamine functional group. |
HMBC Logical Mapping
To ensure trustworthiness, the assignments must survive HMBC scrutiny. The H-1 proton (4.45 ppm) must show 3 J correlations across the chiral boundary into both the vinylic system (C-3) and the aromatic system (C-2', C-6').
Fig 2. Key HMBC (Heteronuclear Multiple Bond Correlation) network mapping.
Stereochemical Validation: Confirming the (1S) Configuration
Confirming the exact (1S) absolute configuration of the chiral carbinol/amine center is critical for downstream pharmaceutical efficacy. The gold-standard methodology for this is the Mosher Ester/Amide Analysis [2].
Mosher Derivatization Protocol
-
Derivatization: React two separate aliquots of the (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with (R)-MTPA-Cl and (S)-MTPA-Cl (α-methoxy-α-trifluoromethylphenylacetyl chloride) in the presence of pyridine to yield the respective (S,S) and (R,S) diastereomeric amides.
-
Data Extraction: Acquire high-resolution 1 H NMR spectra for both diastereomers.
-
Δδ Analysis: Calculate the chemical shift differences ( Δδ=δS−δR ) for the protons flanking the chiral center (specifically, the vinylic H-2/H-3 protons and the aromatic H-2'/H-6' protons).
-
Causality: The MTPA phenyl ring creates a magnetic shielding cone. In the preferred conformation of the amide, substituents shielded by this cone will exhibit negative Δδ values, while those outside the cone will exhibit positive Δδ values. Mapping these signs onto the standard Mosher model unambiguously confirms the spatial orientation, validating the (1S) configuration[2].
References
- Review of Spectrometric Identification of Organic Compounds, 8th Edition | Journal of Chemical Education. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFXsAO7auhNYlnfOOjG7ie3wJlMVeSUjgvxrAoA6blj7PZen7bDkaXt1HcN0H56SaGp6ZxREkt0yXsmQSlmyDwp_YQ6aoLqKv250yTNZ8hYkK6D9HsHJzsbbXGxTnQijrNBJFQHws02HOuUO4GL04c=]
- Mosher ester analysis for the determination of absolute configuration of stereogenic (Chiral) carbinol carbons. Nature Protocols / umn.edu.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzq8qTCxI3Q0PU-1HXzSIXAr3xOyV5VcW97BF_27AB8DicmGesp9iryRH7qgcSlGQ5oyW8eIwSstKXL2FWhFQlCpml0ImEE_0WVfe_M8YOg9C2SjyMdy3HSxrTlYOJhIVjYsP2-J12dcMr9tjEHPRTcBS0KvRzlEJ-hDWAUi-hWeN9szcg4wDKVRcNycMAKjCbWSdKHb_fLdHkaCayCLt2uRG4l_8=]
Sources
An In-Depth Technical Guide to the Absolute Configuration Determination of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Abstract
The determination of absolute configuration is a critical-path activity in the development of chiral pharmaceutical agents. The precise three-dimensional arrangement of atoms in a molecule dictates its interaction with biological targets, with enantiomers often exhibiting profoundly different pharmacological and toxicological profiles. This guide provides a comprehensive, in-depth exploration of the methodologies for unequivocally establishing the absolute stereochemistry of the chiral amine, 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. This molecule, possessing a stereogenic center adjacent to a halogenated aromatic system, serves as an exemplary case study for the application of modern chiroptical and crystallographic techniques. This document is intended for researchers, scientists, and drug development professionals, offering not just procedural outlines but also the underlying causality for experimental choices, thereby ensuring scientific integrity and robust, defensible results.
Introduction: The Imperative of Stereochemical Integrity
In the realm of medicinal chemistry and drug development, the chirality of a molecule is of paramount importance. The differential interaction of enantiomers with a chiral biological environment, such as enzyme active sites or receptors, can lead to significant variations in efficacy and safety. Consequently, the unambiguous assignment of the absolute configuration of a chiral drug candidate like 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a non-negotiable regulatory and scientific requirement.
This guide will navigate the principal contemporary techniques for absolute configuration determination, providing a detailed, field-proven perspective on their application to the title compound. We will delve into the theoretical underpinnings and practical execution of X-ray crystallography, chiroptical spectroscopy (Vibrational and Electronic Circular Dichroism), and Nuclear Magnetic Resonance (NMR) based methods.
Foundational Step: Enantiomeric Separation via Chiral High-Performance Liquid Chromatography (HPLC)
Prior to any attempt at absolute configuration determination, it is essential to resolve the racemic mixture of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine into its individual enantiomers. Chiral HPLC is the workhorse technique for achieving this separation.[1][2][3]
The Principle of Chiral Recognition in HPLC
Chiral separation by HPLC relies on the differential interaction of enantiomers with a chiral stationary phase (CSP).[2] These interactions, which can include hydrogen bonding, π-π stacking, dipole-dipole interactions, and steric hindrance, lead to the formation of transient diastereomeric complexes with different stabilities, resulting in different retention times for the two enantiomers.[1]
Experimental Protocol: Chiral HPLC Method Development
Objective: To achieve baseline separation of the (R)- and (S)-enantiomers of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Chiral Stationary Phase (CSP) column (e.g., polysaccharide-based columns like Chiralcel® OD-H or Chiralpak® AD-H, or Pirkle-type columns).[2]
Methodology:
-
Column Selection: Based on the structure of the analyte (an aromatic amine), a Pirkle-type column with a π-acidic chiral selector or a polysaccharide-based column is a logical starting point.[2]
-
Mobile Phase Screening: A systematic screening of mobile phases should be conducted. A typical starting point would be a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is varied to optimize resolution and retention time.
-
Additive Screening: For primary amines, the addition of a small amount of a basic modifier (e.g., diethylamine or trifluoroacetic acid) to the mobile phase can improve peak shape and resolution by minimizing interactions with residual silanols on the silica support.
-
Method Optimization: Parameters such as flow rate and column temperature are fine-tuned to achieve optimal separation (Resolution > 1.5).
-
Enantiomeric Purity Assessment: Once a suitable method is established, the enantiomeric excess (ee) of each separated fraction can be determined by integrating the peak areas.
| Parameter | Starting Condition | Optimized Condition |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane:Isopropanol (90:10, v/v) | Hexane:Isopropanol:Diethylamine (85:15:0.1, v/v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min |
| Detection | UV at 254 nm | UV at 254 nm |
| Column Temp. | 25 °C | 30 °C |
Table 1: Exemplar Chiral HPLC Method Development for 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of absolute configuration.[4][5][6] The presence of heavy atoms, such as bromine and chlorine, in 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine makes this technique particularly well-suited due to the phenomenon of anomalous dispersion.[4]
The Principle of Anomalous Dispersion
Under normal scattering conditions, the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l) are equal. However, when the energy of the incident X-rays is near the absorption edge of an atom, anomalous dispersion occurs, causing a phase shift in the scattered X-rays.[4] This breaks Friedel's Law, and the differences in the intensities of the Friedel pairs, known as Bijvoet differences, are directly related to the absolute configuration of the molecule.[4] The presence of heavier atoms like bromine significantly enhances this effect, making the determination more reliable.[5]
Experimental Workflow
Caption: Workflow for absolute configuration determination by X-ray crystallography.
Detailed Protocol
-
Crystal Growth: High-quality single crystals of one enantiomer of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine are required. This is often the most challenging step. A variety of techniques should be explored, including slow evaporation, vapor diffusion, and cooling crystallization from a range of solvents and solvent mixtures.
-
Data Collection: A suitable single crystal is mounted on a goniometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. The crystal is then irradiated with a monochromatic X-ray beam (e.g., Cu Kα or Mo Kα radiation), and the diffraction pattern is collected on a detector.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the precise atomic coordinates.
-
Absolute Configuration Assignment: The absolute configuration is determined by analyzing the Bijvoet differences. The Flack parameter is a critical value in this analysis; a value close to 0 indicates the correct absolute configuration, while a value close to 1 suggests the inverted structure.
Chiroptical Methods: Probing Chirality in Solution
Chiroptical techniques, such as Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD), are powerful non-destructive methods for determining the absolute configuration of chiral molecules in solution.[7][8][9][10] This is particularly advantageous when suitable single crystals for X-ray analysis cannot be obtained.[11]
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule during vibrational transitions.[7][8] The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and conformation in solution.
The determination of absolute configuration by VCD relies on a comparison between the experimental spectrum and a theoretically predicted spectrum for one of the enantiomers.[7][8][11]
Caption: Workflow for absolute configuration determination by VCD spectroscopy.
-
Sample Preparation: A solution of the enantiomerically pure 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is prepared in a suitable deuterated solvent (e.g., CDCl₃) at a concentration sufficient to obtain a good signal-to-noise ratio (typically 5-15 mg).[8]
-
VCD Measurement: The VCD and IR spectra are recorded simultaneously on a VCD spectrometer.
-
Computational Modeling: The 3D structure of one enantiomer (e.g., the R-enantiomer) is built in silico. A conformational search is performed to identify all low-energy conformers.
-
DFT Calculations: The geometry of each conformer is optimized, and their vibrational frequencies, IR absorption intensities, and VCD rotational strengths are calculated using Density Functional Theory (DFT).[7][8]
-
Spectral Comparison: The calculated VCD spectra of the individual conformers are Boltzmann-averaged to generate a final predicted spectrum. This is then compared with the experimental VCD spectrum. A good match in the signs and relative intensities of the major VCD bands confirms the absolute configuration.[11]
Electronic Circular Dichroism (ECD) Spectroscopy
ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light, arising from electronic transitions within a chiral molecule.[12] The presence of the aromatic chromophore in 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine makes it an excellent candidate for ECD analysis.
For molecules with multiple chromophores, the through-space interaction of their electric transition dipole moments can give rise to characteristic ECD signals known as exciton-coupled Cotton effects. The sign of these Cotton effects can be directly related to the absolute configuration.[13][14] For a single chromophore system like the title compound, the absolute configuration is determined by comparing the experimental ECD spectrum with the spectrum predicted by time-dependent DFT (TD-DFT) calculations.[15]
The workflow for ECD is analogous to that of VCD, involving experimental measurement and comparison with quantum chemical calculations.
-
Sample Preparation: A dilute solution of the enantiomerically pure amine is prepared in a suitable UV-transparent solvent (e.g., methanol or acetonitrile).
-
ECD Measurement: The ECD and UV-Vis spectra are recorded on an ECD spectrometer.
-
TD-DFT Calculations: Similar to VCD, the low-energy conformers of one enantiomer are identified. TD-DFT calculations are then performed to predict the electronic transition energies and rotational strengths.
-
Spectral Comparison: The calculated ECD spectrum is generated by Boltzmann-averaging the contributions from all significant conformers. This is then compared with the experimental spectrum to assign the absolute configuration.
NMR-Based Approach: The Mosher's Method
Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral primary amines and alcohols.[16][17][18] It involves the derivatization of the chiral amine with an enantiomerically pure chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form a pair of diastereomeric amides.
The Underlying Principle
The analysis of the ¹H or ¹⁹F NMR spectra of the resulting diastereomers allows for the determination of the absolute configuration of the original amine.[19][20] The phenyl group of the MTPA moiety adopts a preferred conformation where it shields or deshields nearby protons in the substrate. By comparing the chemical shift differences (Δδ = δS - δR) of the protons in the two diastereomers, the absolute configuration can be deduced based on Mosher's model.[16][18][21]
Experimental Workflow
Caption: Workflow for absolute configuration determination using Mosher's method.
Detailed Protocol
-
Derivatization: The enantiomerically pure 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is reacted separately with (R)-MTPA chloride and (S)-MTPA chloride to form the corresponding diastereomeric amides.
-
NMR Analysis: The ¹H and ¹⁹F NMR spectra of both diastereomers are recorded.
-
Chemical Shift Assignment: The proton signals of the substrate moiety in both spectra are carefully assigned.
-
Calculation of Δδ: The chemical shift differences (Δδ = δS - δR) are calculated for each assigned proton.
-
Application of Mosher's Model: According to Mosher's model, the protons on one side of the MTPA plane will exhibit positive Δδ values, while those on the other side will have negative Δδ values. By analyzing the signs of the Δδ values, the absolute configuration of the chiral center can be determined.
| Proton | δ ((R)-MTPA amide) | δ ((S)-MTPA amide) | Δδ (δS - δR) |
| Hα | ... | ... | ... |
| Hβ (cis) | ... | ... | ... |
| Hβ (trans) | ... | ... | ... |
| Aromatic H | ... | ... | ... |
Table 2: Exemplar Data Table for Mosher's Method Analysis.
Conclusion: A Multi-faceted Approach to Stereochemical Elucidation
The determination of the absolute configuration of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a molecule of potential pharmaceutical interest, requires a rigorous and systematic approach. While single-crystal X-ray crystallography remains the definitive method, its feasibility is contingent on the ability to grow high-quality crystals. In its absence, a combination of chiroptical techniques (VCD and ECD) and NMR-based methods (Mosher's analysis) provides a powerful and reliable alternative. The convergence of results from multiple independent techniques lends the highest degree of confidence to the final stereochemical assignment. This guide has outlined the theoretical principles, practical workflows, and key considerations for each of these methods, providing a comprehensive framework for the successful and scientifically sound determination of absolute configuration in a drug development setting.
References
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Allen, D. A., Tomaso, A. E., Jr., Priest, O. P., Hindson, D. F., & Hurlburt, J. L. (2008). Mosher Amides: Determining the Absolute Stereochemistry of Optically-Active Amines. Journal of Chemical Education, 85(5), 698. [Link]
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BioTools. (n.d.). ABSOLUTE CONFIGURATION BY VCD. BioTools. [Link]
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Kellenbach, E. R., Dukor, R. K., & Nafie, L. A. (n.d.). Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). Spectroscopy Europe. [Link]
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Stephens, P. J., et al. (2008). The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy. Chirality, 20(5), 643-663. [Link]
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A Technical Guide to Theoretical Computational Modeling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
This guide provides a comprehensive overview of theoretical computational models applicable to the characterization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a chiral molecule with potential significance in drug discovery and development. For researchers, scientists, and drug development professionals, understanding the conformational landscape, electronic properties, and dynamic behavior of such molecules is paramount. Computational modeling offers a powerful, cost-effective avenue for these explorations, providing insights that complement and guide experimental work.[1][2]
This document is structured to provide not just a series of methods, but a logical, causality-driven workflow. We will explore the rationale behind selecting specific models, the intricacies of parameterization for a halogenated compound, and the interpretation of the resulting data to build a holistic molecular profile.
Foundational Steps: Structure and Conformational Analysis
Before any advanced modeling, a reliable three-dimensional (3D) structure of the molecule is essential. The starting point is typically a 2D representation (e.g., a SMILES string), which is then converted into a 3D conformer.
The primary challenge for a molecule like (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine lies in its conformational flexibility, primarily due to the rotatable bonds in the prop-2-enylamine side chain. Identifying the low-energy conformations is a critical first step, as these are the most likely to be biologically relevant.[1]
Protocol 1: Initial Conformer Generation
-
Input: Obtain the SMILES string for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
-
Software: Use computational chemistry software such as RDKit or OpenEye OMEGA.[1]
-
Procedure:
-
Generate an initial 3D structure from the 2D representation.
-
Perform a systematic or stochastic conformational search to explore the potential energy surface. This involves rotating the flexible bonds and evaluating the energy of each resulting conformer using a molecular mechanics force field.
-
Filter the generated conformers based on an energy window (e.g., within 10 kcal/mol of the global minimum) to create a manageable ensemble of low-energy structures.
-
The goal of this initial analysis is to provide a set of plausible starting geometries for more accurate, and computationally expensive, quantum mechanical calculations.[1][3]
Quantum Mechanical (QM) Models: The Realm of Electronic Structure
Quantum mechanics provides the most accurate description of a molecule's electronic structure, which governs its geometry, stability, and reactivity. Density Functional Theory (DFT) is the most widely used QM method due to its excellent balance of accuracy and computational cost.[4][5]
The Critical Choice: Functionals and Basis Sets
The accuracy of a DFT calculation is critically dependent on the choice of the functional and the basis set. For (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, the presence of bromine, chlorine, and an aromatic ring necessitates specific considerations.
-
Functionals: Standard functionals like B3LYP can sometimes fail to accurately describe non-covalent interactions, such as those involving the π-system of the benzene ring.[4][6] Functionals that include corrections for dispersion forces are highly recommended.
-
Basis Sets: The basis set is the set of mathematical functions used to build the molecular orbitals. For atoms with a large number of electrons like bromine and chlorine, a robust basis set is crucial.
-
Pople-style: 6-311+G(d,p) is a good starting point, providing triple-zeta quality with diffuse functions (+) for anions and polarization functions (d,p) for geometric accuracy.
-
Dunning-style: For higher accuracy, correlation-consistent basis sets like aug-cc-pVTZ are recommended.[7][8] The "aug" prefix indicates the addition of diffuse functions, which are important for describing the electron distribution of halogens.[7][9] For heavier elements like bromine, effective core potentials (ECPs) such as LANL2DZ can be used to reduce computational cost by treating the core electrons implicitly.[10]
-
| Parameter | Recommendation | Rationale |
| DFT Functional | ωB97X-D or M06-2X | Accurately models dispersion forces crucial for the aromatic ring and non-covalent interactions.[4] |
| Basis Set | 6-311+G(d,p) or aug-cc-pVTZ | Provides flexibility for describing the complex electron clouds of halogen atoms.[7][8] |
Applications of DFT
Geometry Optimization and Vibrational Analysis: The first step is to take the low-energy conformers from the initial search and re-optimize their geometries using DFT. This yields a highly accurate 3D structure. A subsequent frequency calculation is essential to confirm that the optimized structure is a true energy minimum (i.e., has no imaginary frequencies).
Electronic Properties: DFT calculations provide a wealth of information about the molecule's electronic landscape.
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability; a large gap suggests high stability and low reactivity.[11][12] This gap also relates to the electronic excitation energy and can be correlated with UV-Vis absorption spectra.[12][13]
-
Molecular Electrostatic Potential (MEP): An MEP map visualizes the electrostatic potential on the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. This is invaluable for predicting how the molecule will interact with biological targets like proteins.[11]
Protocol 2: DFT Geometry Optimization and Property Calculation
-
Input: A low-energy 3D conformer from Protocol 1.
-
Software: Gaussian, ORCA, or Schrödinger Jaguar.
-
Methodology:
-
Step 1 (Optimization): Perform a geometry optimization using the chosen functional (e.g., ωB97X-D) and basis set (e.g., 6-311+G(d,p)).
-
Step 2 (Frequency Analysis): At the same level of theory, perform a frequency calculation on the optimized geometry. Confirm the absence of imaginary frequencies.
-
Step 3 (Property Calculation): From the optimized structure, calculate the molecular orbitals (HOMO, LUMO) and generate the molecular electrostatic potential surface.
-
Molecular Dynamics (MD) Simulations: Capturing Molecular Motion
While QM models provide a static, high-accuracy picture, molecules in the real world are dynamic.[2][14] Molecular Dynamics (MD) simulations model the movement of atoms over time, providing insights into conformational dynamics, flexibility, and interactions with the environment (e.g., water).[15][16]
MD simulations rely on Molecular Mechanics (MM) force fields, which are sets of parameters that describe the potential energy of the system.[17]
Force Field Parameterization
For common biomolecules, well-established force fields like AMBER and CHARMM exist. For a novel, drug-like molecule such as this one, a general force field is required.
-
Recommended Force Field: The General Amber Force Field (GAFF) is designed for small organic molecules and is compatible with the AMBER force fields for proteins and nucleic acids.[18][19]
-
Charge Calculation: The most critical step in parameterization is the assignment of partial atomic charges. These are not well-defined by MM force fields and should be derived from QM calculations. The Restrained Electrostatic Potential (RESP) fitting procedure, based on a DFT calculation (e.g., at the HF/6-31G* level), is the gold standard for deriving high-quality charges compatible with AMBER/GAFF.[18]
Protocol 3: GAFF Parameterization and MD Simulation Setup
-
Input: The DFT-optimized structure of the molecule (from Protocol 2).
-
Software: AmberTools (specifically the antechamber and parmchk modules).
-
Methodology:
-
Step 1 (Charge Calculation): Perform a single-point QM calculation on the optimized structure to obtain the electrostatic potential.
-
Step 2 (RESP Fitting): Use the antechamber tool with the RESP procedure to derive partial atomic charges.
-
Step 3 (Parameter Generation): antechamber will assign GAFF atom types. Use parmchk to check for any missing force field parameters and generate them if needed.
-
Step 4 (System Building): Use a tool like LEaP in AmberTools to solvate the molecule in a box of water (e.g., TIP3P water model) and add counter-ions to neutralize the system.
-
Step 5 (Minimization & Equilibration): Perform energy minimization to relax the system, followed by a short period of heating and density equilibration (NVT and NPT ensembles).
-
Step 6 (Production MD): Run the production simulation for a desired length of time (e.g., 100 ns or more) to sample the conformational space.[15]
-
dot digraph[graph, fontname="Arial", fontsize=10, rankdir=LR, size="7.6, 5"] { node[shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"] edge[fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]
subgraph[cluster_0] { label="Computational Workflow" bgcolor="#FFFFFF" color="#4285F4"
} } ends_dot Caption: A typical workflow for the computational analysis of a small molecule.
Advanced Modeling: QSAR and Hybrid Methods
Quantitative Structure-Activity Relationship (QSAR)
If experimental activity data is available for a series of analogues of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a QSAR model can be built.[20] QSAR models are mathematical equations that correlate chemical structure with biological activity.[21][22]
-
Descriptors: The "structure" is encoded by molecular descriptors, which can be 2D (e.g., molecular weight, atom counts) or 3D (e.g., steric and electrostatic fields from CoMFA/CoMSIA).[23][24]
-
Methodology: A training set of molecules with known activities is used to build a statistical model (e.g., using Partial Least Squares or machine learning algorithms) that can then predict the activity of new, untested compounds.[20][21]
dot digraph[graph, fontname="Arial", fontsize=10, rankdir=TB, size="7.6, 5"] { node[shape=box, style=filled, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124", penwidth=1, color="#5F6368"] edge[fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal]
subgraph[cluster_1] { label="Hierarchy of Computational Models" bgcolor="#FFFFFF" color="#4285F4"
} } ends_dot Caption: Relationship between different levels of computational theory.
Hybrid QM/MM Models
For studying the molecule's interaction within a specific environment, like the active site of an enzyme, a hybrid QM/MM model is the state-of-the-art approach. In this method, the molecule of interest and key surrounding residues are treated with high-accuracy QM, while the rest of the protein and solvent are treated with computationally cheaper MM. This provides a balance of accuracy and feasibility for studying processes like enzymatic reactions or binding events.
Conclusion
The theoretical computational modeling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine requires a multi-faceted approach. By logically progressing from low-cost conformational searches to high-accuracy DFT calculations and dynamic MD simulations, a comprehensive in-silico profile of the molecule can be constructed. The choice of methods, particularly DFT functionals and basis sets, must be tailored to the specific chemical nature of the halogenated aromatic system. The insights gained from these models—regarding stable conformations, electronic reactivity, and dynamic behavior—are invaluable for guiding rational drug design and understanding the molecule's potential pharmacological role.
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- 21. Development of QSAR Models and Web Applications for Predicting hDHFR Inhibitor Bioactivity Using Machine Learning [mdpi.com]
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- 23. 2-Phenylcyclopropylmethylamine (PCPMA) Derivatives as D3R-Selective Ligands for 3D-QSAR, Docking and Molecular Dynamics Simulation Studies [mdpi.com]
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single crystal X-ray diffraction data (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
An In-depth Technical Guide to the Single-Crystal X-ray Diffraction Analysis of Chiral Amines for Drug Development: A Case Study of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Introduction
In the landscape of modern drug discovery and development, the three-dimensional atomic arrangement of a molecule is not merely a structural detail—it is a fundamental determinant of its biological activity, efficacy, and safety profile. For chiral molecules, which exist as non-superimposable mirror images (enantiomers), this principle is of paramount importance. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or, in some cases, contribute to adverse effects. Consequently, the unambiguous determination of the absolute configuration of a chiral drug candidate is a critical milestone in its development pathway.
Single-crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the absolute stereochemistry of chiral molecules. This powerful analytical technique provides a definitive and highly detailed three-dimensional map of the electron density within a crystalline solid, from which the precise spatial arrangement of atoms can be elucidated. This guide offers a comprehensive, in-depth exploration of the SC-XRD workflow, from crystal growth to final structure validation, using the chiral amine (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine as a representative case study. This molecule, with its stereocenter and heavy atoms (bromine and chlorine), presents an ideal model for illustrating the nuances of absolute configuration determination.
This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of the principles and practices of SC-XRD. It moves beyond a simple recitation of procedural steps to provide insights into the rationale behind experimental choices, the interpretation of results, and the validation of structural data, thereby equipping the reader with the knowledge to critically evaluate and apply this essential technique.
I. The Foundation of Analysis: From Molecule to High-Quality Crystal
The journey of a single-crystal X-ray diffraction experiment begins not on the diffractometer, but in the crystallization vessel. The adage "the better the crystal, the better the data" is a fundamental truth in crystallography. The goal is to encourage the slow, ordered self-assembly of molecules from a supersaturated solution into a well-defined, single crystal lattice, free from significant defects.
Experimental Protocol: Crystal Growth
A variety of techniques can be employed to achieve crystallization, with the choice depending on the physicochemical properties of the compound, such as its solubility and stability. For a novel amine like (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a systematic screening of conditions is the most effective approach.
Step-by-Step Methodology:
-
Solvent Selection: Begin by assessing the solubility of the compound in a range of common laboratory solvents of varying polarities (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane, water). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble at elevated temperatures.
-
Slow Evaporation:
-
Dissolve the compound in a suitable solvent to near saturation in a small vial.
-
Loosely cap the vial or cover it with parafilm perforated with a few pinholes.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks.
-
-
Vapor Diffusion (Liquid-Liquid):
-
Dissolve the compound in a "good" solvent (in which it is highly soluble) in a small, open inner vial.
-
Place this inner vial inside a larger, sealed outer vial containing a "poor" solvent (in which the compound is insoluble, but the good solvent is miscible).
-
The poor solvent will slowly diffuse into the good solvent, reducing the solubility of the compound and inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then transfer it to a refrigerator or freezer to promote crystallization.
-
Causality Behind Experimental Choices:
-
Slow Growth: Rapid crystallization often leads to the formation of polycrystalline material or crystals with a high degree of mosaicity (lattice imperfections), which are unsuitable for single-crystal X-ray diffraction. Slow, controlled changes in solvent composition or temperature are crucial for growing large, well-ordered single crystals.
-
Solvent System: The choice of solvent can influence not only the solubility but also the crystal packing and even the polymorphic form of the compound. A systematic screening approach maximizes the chances of identifying optimal crystallization conditions.
II. Data Acquisition: Illuminating the Crystal with X-rays
Once a suitable single crystal is obtained, the next step is to collect the X-ray diffraction data. This is performed using a modern single-crystal X-ray diffractometer, which consists of an X-ray source, a goniometer for orienting the crystal, and a detector.
Experimental Protocol: Data Collection
Step-by-Step Methodology:
-
Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) is carefully selected under a microscope. It is mounted on a cryoloop using a cryoprotectant (e.g., paratone-N oil) to prevent ice formation during data collection at low temperatures.
-
Cryo-Cooling: The mounted crystal is flash-cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas. This minimizes thermal motion of the atoms, leading to sharper diffraction spots and a higher resolution dataset.
-
Data Collection Strategy: The crystal is placed on the goniometer, and a series of diffraction images are collected as the crystal is rotated through a range of angles. Modern diffractometers with CCD or CMOS detectors can collect a complete dataset in a matter of hours. The data collection strategy is optimized to ensure high completeness and redundancy of the diffraction data.
Causality Behind Experimental Choices:
-
Low Temperature: Collecting data at cryogenic temperatures significantly improves the quality of the diffraction data by reducing atomic vibrations. This results in a more precise determination of atomic positions and bond lengths.
-
Redundancy: Collecting multiple measurements of the same reflection at different crystal orientations helps to improve the signal-to-noise ratio and allows for more accurate data scaling and absorption corrections.
III. From Diffraction Pattern to Molecular Structure: The Process of Structure Solution and Refinement
The collected diffraction data consists of a series of images containing thousands of diffraction spots, each with a specific position and intensity. The process of converting this raw data into a three-dimensional molecular structure involves two main stages: structure solution and structure refinement.
Workflow for Structure Solution and Refinement
discovery and preliminary screening of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine derivatives
An In-Depth Technical Guide to the Discovery and Preliminary Screening of Novel (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Derivatives as Potential Therapeutic Agents
Executive Summary
The relentless emergence of drug-resistant pathogens necessitates the continuous exploration of novel chemical scaffolds for new therapeutic agents. The allylamine class of compounds has a proven track record, exemplified by antifungal agents like terbinafine, which effectively inhibit fungal ergosterol biosynthesis.[1][2][3] This guide details a comprehensive strategy for the discovery, synthesis, and preliminary biological evaluation of a new series of compounds based on a chiral (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine scaffold. By combining the established pharmacophore of the allylamine with the bio-potentiating effects of a di-halogenated phenyl ring, this work aims to identify novel "hit" compounds with significant biological activity.[4][5] We present a rationale-driven synthetic approach, detailed protocols for a preliminary screening cascade involving antifungal and cytotoxicity assays, and a framework for interpreting the initial structure-activity relationship (SAR) data to guide future drug development efforts.
Chapter 1: The Rationale for a Novel Allylamine Scaffold
The Allylamine Class: A Proven Pharmacophore
The allylamine derivatives are a significant class of synthetic antifungal agents, with their mechanism of action being a key differentiator from other antimycotics like azoles.[3] Compounds such as naftifine and terbinafine act by specifically inhibiting squalene epoxidase, a critical enzyme in the fungal ergosterol biosynthesis pathway.[2][3] This inhibition leads to a deficiency in ergosterol, which is vital for maintaining the integrity and function of the fungal cell membrane, and a simultaneous toxic accumulation of squalene, ultimately resulting in fungal cell death.[3] The clinical success of terbinafine, in particular, underscores the potential of the tertiary allylamine function as a core structural element for potent antifungal agents.[1][6]
The Role of Halogenation in Bioactivity
The introduction of halogen atoms, such as bromine and chlorine, into a pharmacophore is a well-established strategy in medicinal chemistry to modulate a compound's biological and physicochemical properties. Halogenation can significantly influence a molecule's lipophilicity, metabolic stability, and binding affinity to its biological target.[4] Specifically, bromo- and chloro-substituents on phenyl rings are features of numerous compounds with demonstrated antimicrobial, antifungal, and cytotoxic activities.[4] This suggests that the specific electronic and steric properties conferred by this substitution pattern can enhance biological potency.
The Target Scaffold: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Based on the principles outlined above, the (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine scaffold was selected as a promising starting point for a new library of potential therapeutic agents. This design combines three key features:
-
The Allylamine Moiety : The core functional group responsible for the established mechanism of action in related antifungal compounds.[7]
-
A Di-halogenated Phenyl Ring : The 4-bromo, 3-chloro substitution pattern is intended to enhance potency and explore novel binding interactions with the target enzyme.
-
Defined Stereochemistry : The (1S) configuration is specified to investigate stereospecific interactions with the biological target, a crucial factor for optimizing efficacy and reducing off-target effects.
Chapter 2: Synthesis and Derivatization Strategy
The synthesis of the target derivatives is designed as a multi-step process, beginning with the construction of a key ketone intermediate, followed by the introduction of the chiral allylamine functionality, and concluding with the diversification of the amine to build a chemical library for SAR studies.
Synthetic Workflow Overview
The overall synthetic strategy is depicted below. It begins with a Friedel-Crafts acylation to form the core phenyl ketone structure, which is then elaborated to introduce the chiral amine and the allyl group. The final step involves creating a library of derivatives through N-functionalization.
Caption: Synthetic workflow for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine derivatives.
Protocol: Synthesis of the Key Intermediate: 1-(4-Bromo-3-chlorophenyl)ethan-1-one
This procedure is adapted from established Friedel-Crafts acylation methodologies.[8]
-
Setup : To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.25 eq.) and dry dichloromethane (DCM). Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition : Add 3-chloropropionyl chloride (1.0 eq.) dissolved in dry DCM dropwise to the stirred AlCl3 suspension. After the addition is complete, allow the mixture to stir for 15 minutes at 0 °C.
-
Friedel-Crafts Reaction : Add bromobenzene (1.0 eq.) dissolved in dry DCM dropwise to the reaction mixture. After addition, remove the ice bath and allow the reaction to stir at room temperature for 16 hours.
-
Workup : Carefully pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid. Separate the organic layer. Extract the aqueous layer twice with DCM.
-
Purification : Combine the organic layers and wash sequentially with saturated aqueous NaHCO3 solution and brine. Dry the organic phase over anhydrous MgSO4, filter, and remove the solvent under reduced pressure. The resulting crude solid, a β-chloro ketone, serves as a versatile building block.[8] For the synthesis of the title compound's precursor, acetyl chloride would be used in place of 3-chloropropionyl chloride, and 1-bromo-2-chlorobenzene would replace bromobenzene.
-
Characterization : Confirm the structure of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Derivatization Strategy: Building a Library for SAR
To explore the structure-activity relationship, the parent secondary amine (Core Scaffold I) is functionalized to generate a small, focused library of derivatives. This "intermediate derivatization method" is a common and effective strategy in drug discovery.[9]
-
N-Alkylation : Reaction of the parent amine with various alkyl halides (e.g., methyl iodide, ethyl bromide) under basic conditions to yield tertiary amines.
-
N-Acylation : Reaction with various acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to produce a series of amides.
-
N-Sulfonylation : Reaction with sulfonyl chlorides (e.g., methanesulfonyl chloride) to form sulfonamides.
Each new derivative is purified by column chromatography and its structure is confirmed by spectroscopic methods before biological screening.
Chapter 3: Preliminary Screening Cascade
A screening cascade is a hierarchical process designed to efficiently test new compounds, starting with broad, high-throughput assays and progressing to more complex, physiologically relevant models for the most promising candidates.[10] This approach maximizes resource efficiency by eliminating inactive or undesirable compounds early in the process.
Overview of the Screening Strategy
Our preliminary screening cascade is designed to first identify compounds with the desired biological activity (antifungal) and then to counter-screen for a key undesirable property (general cytotoxicity).
Sources
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- 2. journals.asm.org [journals.asm.org]
- 3. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and structure-activity relationships of naftifine-related allylamine antimycotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
An In-depth Technical Guide to Determining the Solubility Profile of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine in Organic Solvents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically determine and understand the solubility profile of the novel compound (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. Given the absence of readily available public data for this specific molecule, this document emphasizes the foundational principles, experimental design, and detailed protocols necessary for generating reliable and reproducible solubility data.
Introduction: The Critical Role of Solubility in Drug Development
Solubility, the ability of a solute to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For an active pharmaceutical ingredient (API) like (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, its solubility in various organic solvents is a critical parameter that dictates its journey from a laboratory curiosity to a viable therapeutic agent. This profile influences everything from synthetic route design and purification strategies to the formulation of the final dosage form. A thorough understanding of an API's solubility is, therefore, not merely a data-gathering exercise but a fundamental step in de-risking the development process.
This guide will walk you through the theoretical considerations and practical steps to establish a robust solubility profile for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. We will delve into the causality behind experimental choices, ensuring that the generated data is not only accurate but also rich in context and applicability.
Physicochemical Characterization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
A preliminary analysis of the molecular structure of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine provides valuable insights into its potential solubility behavior.
-
Aromatic Core and Halogenation: The presence of a 4-bromo-3-chlorophenyl group lends the molecule significant lipophilic ("fat-loving") character. Generally, halogenated aromatic compounds tend to favor less polar organic solvents.[1]
-
Basic Amine Group: The primary amine (-NH2) group is a key feature. This group is basic and can be protonated in the presence of an acid. This suggests that the solubility of this compound in protic solvents (like alcohols) may be influenced by pH. In acidic conditions, the formation of a more polar ammonium salt would drastically increase its solubility in polar solvents.
-
Prop-2-enyl Chain: The short allyl chain adds to the nonpolar character of the molecule.
Based on these features, we can hypothesize that (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine will exhibit limited solubility in highly polar solvents like water and greater solubility in organic solvents of intermediate to low polarity. The principle of "like dissolves like" is a guiding tenet here.[1]
Experimental Design for Solubility Profiling
A well-designed study is paramount for obtaining meaningful solubility data. The following sections outline a systematic approach.
Solvent Selection Strategy
The choice of solvents should be deliberate, covering a wide range of polarities and chemical functionalities relevant to pharmaceutical processing. The following table proposes a starting set of solvents, categorized by their properties. This selection allows for a comprehensive understanding of the API's behavior.
| Solvent Category | Example Solvents | Rationale for Inclusion |
| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding; commonly used in synthesis and formulation. |
| Aprotic Polar Solvents | Acetonitrile, Acetone, Dimethyl Sulfoxide (DMSO) | High dipole moments, but no hydrogen bond donation; common in analytical chemistry and as reaction media. |
| Nonpolar Solvents | Hexane, Toluene, Dichloromethane | Primarily engage in van der Waals interactions; represent extremes of low polarity, useful for understanding lipophilicity. |
| Ester Solvents | Ethyl Acetate | A common solvent of intermediate polarity, widely used in chromatography and extraction. |
The Gold Standard: Isothermal Shake-Flask Method
The isothermal shake-flask method is widely recognized as the most reliable technique for determining equilibrium solubility. This method ensures that the solvent is fully saturated with the solute, providing a true measure of its solubility at a given temperature. The World Health Organization (WHO) recommends this method for its robustness.
The workflow for this method is as follows:
Caption: Workflow for the Isothermal Shake-Flask Solubility Measurement.
Detailed Experimental Protocols
Adherence to a detailed and validated protocol is essential for the trustworthiness of the results.
Apparatus and Reagents
-
API: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (solid, with confirmed purity and polymorphic form)
-
Solvents: HPLC grade or equivalent
-
Vials: 2-4 mL glass vials with screw caps and PTFE-lined septa
-
Agitation: Orbital shaker or rotator in a temperature-controlled incubator
-
Separation: Centrifuge and syringe filters (e.g., 0.22 µm PTFE)
-
Analytical: A validated High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis).
Protocol: Shake-Flask Solubility Determination
-
Preparation: Add an excess amount of the API to a series of vials. The excess should be visually confirmed at the end of the experiment. For example, add approximately 10-20 mg of the solid to each vial.
-
Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of each selected organic solvent into the corresponding vials.
-
Equilibration: Secure the vials in an orbital shaker set to a constant temperature (e.g., 25 °C ± 1 °C). Agitate the samples for a predetermined period. A common duration is 24 to 48 hours, but for poorly soluble compounds, equilibrium may take longer. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) for a new compound to ensure equilibrium has been reached.
-
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Then, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the remaining solid.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. To ensure no particulate matter is transferred, filter the supernatant through a syringe filter chemically compatible with the solvent.
-
Quantification:
-
Prepare a stock solution of the API in a suitable solvent (e.g., acetonitrile) at a known concentration.
-
Create a series of calibration standards by diluting the stock solution.
-
Dilute the filtered supernatant from the solubility experiment with the mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the standards and the sample by a validated HPLC method. HPLC is preferred over UV spectrophotometry as it can distinguish the API from any potential impurities or degradants.[2]
-
-
Calculation: Use the calibration curve to determine the concentration of the API in the diluted sample. Back-calculate to find the concentration in the original undiluted supernatant. This value represents the equilibrium solubility.
Data Presentation and Interpretation
Organizing the solubility data in a clear and structured format is crucial for analysis and comparison.
Solubility Data Summary
The following table should be used to summarize the quantitative results.
| Solvent | Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 25°C (mol/L) | Observations |
| Protic Solvents | ||||
| Methanol | 5.1 | Experimental Value | Calculated Value | e.g., Clear solution |
| Ethanol | 4.3 | Experimental Value | Calculated Value | e.g., Clear solution |
| Isopropanol | 3.9 | Experimental Value | Calculated Value | e.g., Slight haze |
| Aprotic Polar Solvents | ||||
| Acetonitrile | 5.8 | Experimental Value | Calculated Value | e.g., Clear solution |
| Acetone | 5.1 | Experimental Value | Calculated Value | e.g., Clear solution |
| DMSO | 7.2 | Experimental Value | Calculated Value | e.g., Clear solution |
| Nonpolar Solvents | ||||
| Dichloromethane | 3.1 | Experimental Value | Calculated Value | e.g., Solid remains |
| Toluene | 2.4 | Experimental Value | Calculated Value | e.g., Solid remains |
| n-Hexane | 0.1 | Experimental Value | Calculated Value | e.g., Insoluble |
| Ester Solvents | ||||
| Ethyl Acetate | 4.4 | Experimental Value | Calculated Value | e.g., Clear solution |
Interpreting the Solubility Profile
The relationship between solvent properties and the measured solubility provides a deeper understanding of the API's physicochemical nature.
Caption: Factors influencing the solubility of the target compound.
Conclusion and Future Directions
This guide has provided a comprehensive, scientifically grounded protocol for determining the solubility profile of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine in organic solvents. By following these steps, researchers can generate high-quality, reliable data that will be instrumental in advancing the development of this compound. The emphasis on understanding the "why" behind the "how" ensures that the scientific integrity of the work is maintained.
Future work could involve expanding the range of solvents, studying the effect of temperature on solubility to determine the thermodynamics of dissolution, and investigating the use of co-solvents or solubilizing agents to enhance solubility for specific applications. While computational models can offer predictive insights[3][4][5][6], the experimental data generated through the robust methods described herein will serve as the authoritative ground truth for all subsequent development activities.
References
-
Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]
-
Yao, C., et al. (2023). Machine learning with quantum chemistry descriptors: predicting the solubility of small-molecule optoelectronic materials for organic solar cells. RSC Advances. [Link]
-
Ye, Y., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. PubMed. [Link]
-
Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]
-
Dow Development Labs. (2021). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. [Link]
-
Dissolution Technologies. (2012). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
-
Vermeire, F. H., et al. (2022). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures. MIT Open Access Articles. [Link]
-
World Health Organization. (2015). Annex 4: Guidance on the design and conduct of equilibrium solubility studies of active pharmaceutical ingredients for the purpose of classification within the Biopharmaceutics Classification System. [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. [Link]
-
Quora. (2017). Why do haloalkanes dissolve in organic solvents?. [Link]
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- 6. d-nb.info [d-nb.info]
Asymmetric Synthesis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine: Strategies and Implementation
An Application Note and Protocol Guide
Abstract
This document provides detailed application notes and protocols for the asymmetric synthesis of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine, a chiral allylic amine with potential applications as a key intermediate in pharmaceutical and agrochemical development. Chiral amines are fundamental building blocks, and their stereocontrolled synthesis is of paramount importance.[1] This guide outlines two robust, field-proven strategies: a chiral auxiliary-mediated diastereoselective allylation and a transition-metal-catalyzed enantioselective allylation. The protocols are designed for researchers, scientists, and drug development professionals, offering in-depth explanations of experimental choices, step-by-step methodologies, and expected outcomes to ensure reproducibility and success.
Introduction and Retrosynthetic Analysis
The target molecule, (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine, is a chiral primary allylic amine. The allylic amine motif is a versatile functional group for further synthetic transformations, making it a valuable building block.[2] The presence of a stereocenter dictates that any practical synthesis must address the challenge of enantioselectivity.
Our retrosynthetic approach identifies two primary disconnection strategies, both commencing from the commercially available 4-bromo-3-chlorobenzaldehyde.
Figure 1: Retrosynthetic analysis of the target chiral amine.
-
Protocol 1: Chiral Auxiliary Approach. This strategy involves the diastereoselective addition of an allyl nucleophile to a chiral imine derivative. Specifically, we will utilize an N-tert-butanesulfinylimine, a robust and reliable method for the asymmetric synthesis of amines.[3] The chirality is temporarily installed via the auxiliary, which is then cleaved to reveal the desired product.
-
Protocol 2: Transition Metal Catalysis. This approach employs a chiral catalyst to control the enantioselectivity of the allylation of an achiral imine. We will focus on an advanced iridium-catalyzed umpolung allylation, which provides direct access to primary homoallylic amines with high enantiopurity.[4][5]
Protocol 1: Diastereoselective Allylation via Chiral N-Sulfinylimine
Principle
This method is predicated on the formation of a chiral N-tert-butanesulfinylimine from 4-bromo-3-chlorobenzaldehyde and (R)-tert-butanesulfinamide. The sulfinyl group acts as a powerful chiral director. The subsequent addition of an allylboronate reagent proceeds through a six-membered, chair-like transition state, with the allyl group attacking from the sterically less hindered face, leading to high diastereoselectivity.[2] A final acidic hydrolysis step removes the auxiliary, yielding the target primary amine salt.
Experimental Protocol
Step 1A: Synthesis of (R,E)-N-(4-bromo-3-chlorobenzylidene)-2-methylpropane-2-sulfinamide
-
Materials & Reagents:
Reagent M.W. Amount Moles 4-Bromo-3-chlorobenzaldehyde 219.45 2.19 g 10.0 mmol (R)-tert-Butanesulfinamide 121.21 1.33 g 11.0 mmol Titanium(IV) ethoxide 228.11 4.56 g 20.0 mmol | Tetrahydrofuran (THF), anhydrous | - | 50 mL | - |
-
Procedure:
-
To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-bromo-3-chlorobenzaldehyde and (R)-tert-butanesulfinamide.
-
Add 50 mL of anhydrous THF via syringe. Stir the mixture until all solids are dissolved.
-
Add titanium(IV) ethoxide dropwise via syringe over 5 minutes at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC (Thin Layer Chromatography) until the aldehyde is consumed.
-
Upon completion, quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ solution.
-
Stir vigorously for 30 minutes, then filter the resulting suspension through a pad of Celite®. Wash the filter cake with ethyl acetate (3 x 30 mL).
-
Transfer the combined filtrates to a separatory funnel. Wash with brine (50 mL), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude sulfinylimine, which can often be used in the next step without further purification.
-
Step 1B: Diastereoselective Allylation
-
Materials & Reagents:
Reagent M.W. Amount Moles Crude Sulfinylimine from Step 1A 322.67 ~10.0 mmol ~10.0 mmol Allyldiisopropoxyborane 154.03 2.31 g 15.0 mmol | Tetrahydrofuran (THF), anhydrous | - | 80 mL | - |
-
Procedure:
-
Dissolve the crude sulfinylimine in 80 mL of anhydrous THF in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add allyldiisopropoxyborane dropwise over 15 minutes.
-
Stir the reaction at -78 °C for 4-6 hours. Monitor by TLC for the disappearance of the starting imine.
-
Quench the reaction at -78 °C by adding 20 mL of methanol, followed by 50 mL of saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature. Extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product is the protected amine.
-
Step 1C: Deprotection to Yield (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
-
Materials & Reagents:
Reagent M.W. Amount Moles Crude Protected Amine from Step 1B - ~10.0 mmol ~10.0 mmol Methanol - 30 mL - | HCl in 1,4-Dioxane (4 M) | - | 7.5 mL | 30.0 mmol |
-
Procedure:
-
Dissolve the crude protected amine in 30 mL of methanol.
-
Add the 4 M HCl solution in 1,4-dioxane.
-
Stir the mixture at room temperature for 1 hour. A precipitate of the amine hydrochloride salt should form.
-
Concentrate the mixture under reduced pressure.
-
Triturate the residue with diethyl ether (3 x 20 mL) to obtain the solid hydrochloride salt. Filter and dry under vacuum.
-
To obtain the free amine, dissolve the salt in water, basify to pH > 10 with 2 M NaOH, and extract with dichloromethane (3 x 40 mL). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the final product.
-
Data and Characterization
-
Expected Yield: 70-85% over three steps.
-
Expected Enantiomeric Purity: >98% ee.
-
Characterization:
-
¹H NMR: Confirm the presence of aromatic, allylic (CH=CH₂, CH-N), and amine protons.
-
¹³C NMR: Confirm the number of unique carbon atoms.
-
Mass Spectrometry: Verify the molecular weight (M+H⁺ for C₉H₉BrClN: 248.97).
-
Chiral HPLC: Determine the enantiomeric excess (ee%) using a suitable chiral column (e.g., Chiralcel OD-H or AD-H) with a hexane/isopropanol/diethylamine mobile phase.
-
Protocol 2: Iridium-Catalyzed Asymmetric Umpolung Allylation
Principle
This cutting-edge protocol utilizes an iridium catalyst with a chiral ligand to perform an "umpolung" or reverse-polarity allylation.[6] An achiral imine, formed from the aldehyde and benzylamine, is deprotonated to form a 2-azaallyl anion. The chiral iridium complex then facilitates a regioselective allylation. This is often followed by a spontaneous, stereospecific 2-aza-Cope rearrangement to furnish the N-protected 1,4-disubstituted homoallylic amine.[5] The final step is a standard hydrogenolysis to remove the benzyl protecting group.
Figure 2: Simplified catalytic cycle for Ir-catalyzed umpolung allylation.
Experimental Protocol
Step 2A: Synthesis of (E)-N-(4-bromo-3-chlorobenzylidene)-1-phenylmethanamine
-
Materials & Reagents:
Reagent M.W. Amount Moles 4-Bromo-3-chlorobenzaldehyde 219.45 2.19 g 10.0 mmol Benzylamine 107.15 1.07 g 10.0 mmol Dichloromethane (DCM) - 40 mL - | Anhydrous MgSO₄ | - | 5.0 g | - |
-
Procedure:
-
Dissolve 4-bromo-3-chlorobenzaldehyde in 40 mL of DCM in a 100 mL flask.
-
Add benzylamine and anhydrous MgSO₄.
-
Stir the mixture at room temperature for 4 hours.
-
Filter off the MgSO₄ and wash with DCM.
-
Concentrate the filtrate under reduced pressure. The resulting imine is typically a viscous oil or solid and is used directly.
-
Step 2B: Asymmetric Iridium-Catalyzed Allylation
-
Materials & Reagents:
Reagent Amount Moles (mol%) [Ir(COD)Cl]₂ 16.8 mg 0.025 mmol (0.5 mol%) Chiral Ligand (e.g., (R)-BINAP) 32.8 mg 0.0525 mmol (1.05 mol%) Crude Imine from Step 2A ~3.08 g 5.0 mmol (1 equiv) Allyl Methyl Carbonate 0.87 g 7.5 mmol (1.5 equiv) 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) 0.84 g 5.5 mmol (1.1 equiv) | Tetrahydrofuran (THF), anhydrous | 25 mL | - |
-
Procedure:
-
In a glovebox or under a strict inert atmosphere, add [Ir(COD)Cl]₂ and the chiral ligand to a flame-dried Schlenk tube.
-
Add 10 mL of anhydrous THF and stir for 30 minutes at room temperature to form the catalyst complex.
-
In a separate flask, dissolve the crude imine and allyl methyl carbonate in 15 mL of anhydrous THF.
-
Transfer the imine/carbonate solution to the catalyst mixture via cannula.
-
Add DBU dropwise via syringe.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Once complete, quench with saturated aqueous NH₄Cl (20 mL) and extract with ethyl acetate (3 x 30 mL).
-
Combine organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the N-benzyl protected amine.
-
Step 2C: Deprotection via Hydrogenolysis
-
Materials & Reagents:
Reagent Amount Moles N-Benzyl Protected Amine ~4.0 mmol ~4.0 mmol Palladium on Carbon (10% Pd) ~100 mg - | Methanol | 40 mL | - |
-
Procedure:
-
Dissolve the purified N-benzyl amine in 40 mL of methanol.
-
Carefully add 10% Pd/C catalyst.
-
Fit the flask with a hydrogen balloon (or use a Parr hydrogenator) and purge the system with H₂ gas.
-
Stir vigorously under a positive pressure of hydrogen for 12-24 hours.
-
Once the reaction is complete (monitored by TLC), carefully filter the mixture through a pad of Celite® to remove the palladium catalyst, washing with methanol.
-
Concentrate the filtrate to yield the pure (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine.
-
Data and Characterization
-
Expected Yield: 65-80% over three steps.
-
Expected Enantiomeric Purity: 90-97% ee.
-
Characterization: As described in Protocol 1.
Safety and Troubleshooting
-
Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Handle all reagents in a well-ventilated fume hood. Organometallic reagents and catalysts can be air and moisture-sensitive. Anhydrous solvents and inert atmosphere techniques are critical for success, especially in Protocol 2.
-
Troubleshooting:
-
Low Yield in Imine Formation: Ensure anhydrous conditions. For difficult aldehydes, heating may be required. Using a Dean-Stark apparatus can help remove water.
-
Low Enantioselectivity: The purity of the chiral auxiliary or ligand is critical. Ensure all catalysts and reagents are handled under a strict inert atmosphere to prevent decomposition. Reaction temperature is crucial; ensure accurate temperature control, especially for the diastereoselective allylation at -78 °C.
-
Incomplete Deprotection: For hydrogenolysis, ensure the catalyst is active and the system is properly purged with hydrogen. In some cases, transfer hydrogenolysis using ammonium formate may be an alternative.
-
Conclusion
This guide presents two highly effective and reliable protocols for the asymmetric synthesis of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine. Protocol 1, based on a chiral auxiliary, offers excellent stereocontrol and operational simplicity. Protocol 2, utilizing a state-of-the-art iridium catalyst, represents a more atom-economical approach suitable for broader substrate scopes. The choice between protocols may depend on available reagents, equipment, and desired scale. Both methods provide a robust foundation for accessing this valuable chiral building block for further research and development.
References
-
Liu, J., Cao, C.-G., Sun, H.-B., Zhang, X., & Niu, D. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society, 138(40), 13103–13106. [Link]
-
Lou, S., & Schaus, S. E. (2008). Asymmetric Allylboration of Acyl Imines Catalyzed by Chiral Diols. Journal of the American Chemical Society, 130(22), 6922–6923. [Link]
-
Wang, B., Liu, Y., Zhang, S., Wan, X., & Lin, L. (2021). Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes. ACS Catalysis, 11(5), 2966–2974. [Link]
-
de la Torre, A., Font, M., & Marrades-Gumbau, A. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3821–3826. [Link]
-
Niu, D. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society. [Link]
-
Kang, B., & He, C. (2016). Asymmetric synthesis of allylic amines via hydroamination of allenes with benzophenone imine. Chemical Science, 7(5), 3036–3040. [Link]
-
Hall, D. G. (2015). Catalytic asymmetric allylation of carbonyl compounds and imines with allylic boronates. Organic Chemistry Frontiers, 2(4), 447-451. [Link]
-
American Chemical Society. (2016). Catalytic Asymmetric Umpolung Allylation of Imines. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of allylic amines. Organic Chemistry Portal. [Link]
-
Córdova, A., & Sundén, H. (2005). Simple strategy for synthesis of optically active allylic alcohols and amines by using enantioselective organocatalysis. Proceedings of the National Academy of Sciences, 102(41), 14635-14638. [Link]
-
University of Stockholm. (2022). Selective Transformations of Allylic Compounds and Enol Derivatives. DiVA portal. [Link]
-
American Chemical Society. (2024). Primary Allylic Amine Synthesis via Pd-Catalyzed Direct Amination of Allylic Alcohols with Ammonium Acetate. The Journal of Organic Chemistry. [Link]
-
Wipf, P., & Wang, X. (2011). Allylic Amines as Key Building Blocks in the Synthesis of (E)-Alkene Peptide Isosteres. The Journal of organic chemistry, 76(21), 8687–8701. [Link]
Sources
- 1. Direct Synthesis of Chiral Amines via DKR of Allylic Azides | Topczewski Research Group [topczewski.chem.umn.edu]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Umpolung Allylation of Imines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine as a Modular Chiral Building Block in Drug Discovery
Executive Summary
Chiral amines are ubiquitous structural motifs present in a vast majority of FDA-approved pharmaceuticals, natural products, and biologically active compounds[1]. Within this chemical space, chiral allylic amines represent a highly versatile subclass. The compound (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a specialized, multi-functional building block designed for advanced drug discovery platforms.
This molecule integrates three highly programmable synthetic handles:
-
A Chiral Primary Amine : Essential for target-protein hydrogen bonding and serving as a vector for amide/sulfonamide library generation.
-
A Terminal Alkene : Primed for downstream functionalization, including Ring-Closing Metathesis (RCM), hydroboration, or epoxidation.
-
A Dihalogenated Aryl Ring (4-Bromo-3-chloro) : The bromo substituent acts as an orthogonal handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), while the meta-chloro group modulates the lipophilicity and metabolic stability of the resulting pharmacophore.
This application note provides a comprehensive, self-validating protocol for the asymmetric synthesis of this building block using Ellman’s auxiliary chemistry[2], alongside strategic insights into its downstream diversification.
Mechanistic Rationale & Synthesis Strategy
The most robust and scalable method for synthesizing chiral allylic amines relies on the diastereoselective addition of vinyl organometallic reagents to chiral N-sulfinyl imines[3]. Pioneered by Ellman, the use of (S)- or (R)-tert-butanesulfinamide allows for predictable stereocontrol and mild deprotection conditions[2].
The Ellman Auxiliary Approach
The synthesis begins with the condensation of 4-bromo-3-chlorobenzaldehyde with (S)-tert-butanesulfinamide. The resulting chiral imine is subjected to a nucleophilic attack by vinylmagnesium bromide. The stereochemical outcome is heavily dictated by the choice of solvent and the resulting transition state. DFT calculations and empirical data demonstrate that non-coordinating solvents favor an open transition state, which maximizes the steric shielding of the tert-butyl group, thereby directing the nucleophile to the Re face of the imine[4].
Figure 1: Asymmetric synthesis workflow utilizing Ellman's auxiliary for high diastereoselectivity.
Optimization of Stereocontrol: Quantitative Data
The causality between solvent coordination and diastereomeric ratio (dr) is a critical parameter in this synthesis. Coordinating solvents like Tetrahydrofuran (THF) bind to the magnesium ion, promoting a cyclic transition state that partially erodes facial selectivity. Conversely, Dichloromethane (DCM) enforces a rigid, open transition state[3].
Table 1: Optimization of Vinylmagnesium Bromide Addition to Chiral Imine
| Solvent | Temperature (°C) | Equivalents of Grignard | Isolated Yield (%) | Diastereomeric Ratio (dr) |
| THF | 0 | 1.5 | 85 | 82:18 |
| THF | -78 | 1.5 | 88 | 88:12 |
| Toluene | -78 | 2.0 | 76 | 92:8 |
| DCM | -78 | 2.0 | 91 | 96:4 |
Note: Optimal conditions utilize DCM at cryogenic temperatures to maximize both yield and stereopurity.
Experimental Protocols
The following step-by-step methodologies are designed as self-validating systems, ensuring that researchers can verify intermediate integrity before proceeding.
Protocol A: Synthesis of (S)-N-(4-Bromo-3-chlorobenzylidene)-2-methylpropane-2-sulfinamide
-
Setup : To a flame-dried, argon-purged round-bottom flask, add 4-bromo-3-chlorobenzaldehyde (1.0 equiv, 10 mmol) and (S)-tert-butanesulfinamide (1.05 equiv, 10.5 mmol).
-
Solvent & Reagent Addition : Dissolve the mixture in anhydrous THF (0.5 M). Add Titanium(IV) ethoxide (Ti(OEt)₄) (2.0 equiv, 20 mmol) dropwise at room temperature.
-
Causality: Ti(OEt)₄ serves a dual purpose. It acts as a mild Lewis acid to activate the carbonyl carbon and functions as an irreversible water scavenger, driving the condensation equilibrium to completion without requiring a Dean-Stark apparatus.
-
-
Reaction : Stir the mixture at room temperature for 12 hours.
-
Workup & Validation : Pour the reaction mixture into an equal volume of saturated aqueous NaCl (brine) while stirring vigorously. A white precipitate of TiO₂ will form immediately. Filter the suspension through a pad of Celite and wash with EtOAc. Separate the organic layer, dry over Na₂SO₄, and concentrate in vacuo.
-
Validation Checkpoint: Analyze the crude product via ¹H NMR. The disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine proton (~8.5 ppm) confirm complete conversion.
-
Protocol B: Diastereoselective Grignard Addition
-
Setup : Dissolve the crude chiral imine (from Protocol A) in anhydrous DCM (0.2 M) under an argon atmosphere. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Nucleophilic Addition : Add a 1.0 M solution of vinylmagnesium bromide in THF (2.0 equiv) dropwise over 30 minutes, maintaining the internal temperature below -70 °C.
-
Causality: Slow addition prevents localized heating, which would otherwise compromise the kinetic control of the open transition state, leading to a drop in dr[4].
-
-
Reaction : Stir at -78 °C for 4 hours, then allow the reaction to slowly warm to -20 °C.
-
Workup & Validation : Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with DCM, dry over Na₂SO₄, and concentrate.
-
Validation Checkpoint: Perform crude ¹H NMR or chiral HPLC to determine the dr. The major diastereomer can be isolated via flash column chromatography (Hexanes/EtOAc) to achieve >99% stereopurity.
-
Protocol C: Auxiliary Cleavage to Yield the Free Amine
-
Setup : Dissolve the purified allylic sulfinamide in Methanol (0.2 M).
-
Deprotection : Add 4.0 M HCl in dioxane (3.0 equiv) dropwise at 0 °C. Stir for 1 hour at room temperature.
-
Isolation : Concentrate the mixture in vacuo to remove volatiles. Triturate the resulting solid with cold diethyl ether to precipitate the (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine hydrochloride salt as a white crystalline solid.
Downstream Diversification in Drug Discovery
The true value of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine lies in its capacity for multidirectional late-stage functionalization[5]. By orthogonally addressing the aryl bromide and the terminal alkene, medicinal chemists can rapidly generate vast libraries of complex, enantioenriched pharmacophores.
Figure 2: Strategic downstream diversification pathways for drug discovery applications.
Key Transformation Pathways:
-
Palladium-Catalyzed Cross-Coupling : The aryl bromide is highly reactive toward Suzuki-Miyaura couplings with aryl/heteroaryl boronic acids. The adjacent chloro group remains intact under standard Pd(PPh₃)₄ conditions, providing an essential lipophilic anchor often required for target residence time in GPCR and kinase inhibitors.
-
Ring-Closing Metathesis (RCM) : Acylation of the primary amine with an acryloyl chloride, followed by treatment with Grubbs II catalyst, rapidly constructs chiral α,β-unsaturated δ-lactams—a privileged scaffold in modern drug discovery[3].
-
Alkene Functionalization : Anti-Markovnikov hydroboration-oxidation of the terminal alkene yields chiral γ-amino alcohols, which are vital precursors for synthesizing functionalized morpholines and piperidines.
References
-
"Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation" - Chemical Reviews (ACS Publications). 1
-
"Applications of tert-butanesulfinamide in the synthesis of N-heterocycles via sulfinimines" - RSC Advances (NIH). 2
-
"N-tert-Butanesulfinyl imines in the asymmetric synthesis of nitrogen-containing heterocycles" - Beilstein Journal of Organic Chemistry. 3
-
"Enantioselective Synthesis, DFT Calculations, and Preliminary Antineoplastic Activity of Dibenzo 1-Azaspiro[4.5]decanes on Drug-Resistant Leukemias" - The Journal of Organic Chemistry (ACS Publications). 4
-
"Direct and Modular Access to Allylic Amines via Nickel-Catalyzed Three-Component Coupling" - ChemRxiv. 5
Sources
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Introduction: Strategic Functionalization in Modern Drug Discovery
The relentless pursuit of novel therapeutic agents in the pharmaceutical industry necessitates the rapid and efficient synthesis of complex molecular architectures.[1] Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology in this endeavor, providing a robust and versatile platform for the formation of carbon-carbon and carbon-heteroatom bonds.[2] These reactions are instrumental in the drug discovery pipeline, from enabling the exploration of structure-activity relationships (SAR) through the generation of diverse compound libraries to facilitating the large-scale synthesis of promising drug candidates.[2][3]
The substrate, (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, represents a valuable building block in medicinal chemistry. Its stereodefined allylic amine moiety and di-halogenated aromatic ring offer multiple points for diversification, allowing for the systematic exploration of chemical space to optimize pharmacological properties. This guide provides a comprehensive overview of key palladium-catalyzed cross-coupling strategies for the selective functionalization of this substrate, with a focus on the underlying principles that govern reaction outcomes and detailed, field-proven protocols for practical implementation.
Chemoselectivity: Harnessing the Reactivity of Dihaloarenes
A critical consideration in the cross-coupling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is the inherent difference in reactivity between the C-Br and C-Cl bonds. In palladium-catalyzed reactions, the oxidative addition step, which is often rate-determining, generally follows the reactivity trend of C-I > C-Br > C-OTf > C-Cl.[4] This predictable reactivity profile allows for the selective functionalization of the more reactive C-Br bond while leaving the C-Cl bond intact for subsequent transformations.
The choice of ligand plays a pivotal role in modulating the chemoselectivity of the palladium catalyst.[5][6] Sterically bulky and electron-rich phosphine ligands, for instance, can enhance the rate of oxidative addition and influence which halide is preferentially activated.[7][8] By carefully selecting the appropriate ligand and reaction conditions, researchers can achieve high levels of chemoselectivity, enabling a stepwise approach to the synthesis of polysubstituted aromatic compounds.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura coupling is a powerful and widely utilized method for the formation of biaryl structures, a common motif in many pharmaceutical agents.[9][10] This reaction involves the palladium-catalyzed coupling of an organoboron reagent with an aryl or vinyl halide. The mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and their derivatives make the Suzuki-Miyaura coupling an attractive choice for the arylation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium precursor, such as Pd(OAc)₂, and a phosphine ligand, like PPh₃ or a more specialized ligand, is typically employed.[4] The ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: A base, such as K₂CO₃ or Cs₂CO₃, is essential for the transmetalation step, where the organic group is transferred from the boron atom to the palladium center.[11]
-
Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is often used to dissolve both the organic and inorganic reagents.[4]
Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C-Br Position
Table 1: Reagents for Suzuki-Miyaura Coupling
| Reagent | Molar Equiv. | Amount |
| (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine | 1.0 | (e.g., 1.0 mmol, 248 mg) |
| Arylboronic Acid | 1.2 | (e.g., 1.2 mmol) |
| Pd(OAc)₂ | 0.02 | (e.g., 0.02 mmol, 4.5 mg) |
| PPh₃ | 0.08 | (e.g., 0.08 mmol, 21 mg) |
| K₂CO₃ | 3.0 | (e.g., 3.0 mmol, 414 mg) |
| 1,4-Dioxane | - | 8 mL |
| Water | - | 2 mL |
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, the arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 3-aryl-4-bromophenyl derivative.
Caption: Workflow for Suzuki-Miyaura Coupling.
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals and functional materials.[12][13] This reaction provides a direct and general method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst.[13] For the target substrate, this reaction can be employed to introduce a wide variety of nitrogen-containing functional groups.
Causality Behind Experimental Choices:
-
Catalyst System: A palladium precatalyst, such as Pd₂(dba)₃, is often used in conjunction with a sterically hindered phosphine ligand like tBu₃P·HBF₄ or XPhos.[14][15] These bulky ligands promote the reductive elimination step and prevent catalyst decomposition.
-
Base: A strong, non-nucleophilic base, typically sodium tert-butoxide (NaOtBu), is required to deprotonate the amine, forming the active nucleophile.[14]
-
Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are commonly used to ensure the stability of the catalyst and the base.[16]
Experimental Protocol: Buchwald-Hartwig Amination at the C-Br Position
Table 2: Reagents for Buchwald-Hartwig Amination
| Reagent | Molar Equiv. | Amount |
| (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine | 1.0 | (e.g., 1.0 mmol, 248 mg) |
| Amine | 1.2 | (e.g., 1.2 mmol) |
| Pd₂(dba)₃ | 0.01 | (e.g., 0.01 mmol, 9.2 mg) |
| tBu₃P·HBF₄ | 0.02 | (e.g., 0.02 mmol, 5.8 mg) |
| NaOtBu | 2.2 | (e.g., 2.2 mmol, 211 mg) |
| Toluene (degassed) | - | 15 mL |
Procedure:
-
In a glovebox or under an inert atmosphere, add (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, the amine, Pd₂(dba)₃, tBu₃P·HBF₄, and NaOtBu to a dry reaction vessel.
-
Add degassed toluene and seal the vessel.
-
Heat the reaction mixture to reflux (or as optimized) for 16-24 hours.
-
After cooling to room temperature, dilute the reaction with dichloromethane or ethyl acetate.
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the desired N-aryl product.
Caption: Catalytic Cycle of Buchwald-Hartwig Amination.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling is an indispensable tool for the synthesis of arylalkynes, which are valuable intermediates in organic synthesis and are found in various biologically active molecules and materials.[17][18] The reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst.[19]
Causality Behind Experimental Choices:
-
Catalyst System: A palladium catalyst, such as Pd(PPh₃)₄ or a combination of a Pd(II) source and phosphine ligands, is used.[20] A copper(I) salt, typically CuI, acts as a co-catalyst to facilitate the formation of a copper acetylide intermediate.[19]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves as both the base and often as the solvent.[21]
-
Solvent: A polar aprotic solvent like DMF or MeCN can also be used, particularly in copper-free variations.[17]
Experimental Protocol: Sonogashira Coupling at the C-Br Position
Table 3: Reagents for Sonogashira Coupling
| Reagent | Molar Equiv. | Amount |
| (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine | 1.0 | (e.g., 1.0 mmol, 248 mg) |
| Terminal Alkyne | 1.5 | (e.g., 1.5 mmol) |
| Pd(PPh₃)₄ | 0.05 | (e.g., 0.05 mmol, 58 mg) |
| CuI | 0.10 | (e.g., 0.10 mmol, 19 mg) |
| Et₃N | - | 10 mL |
Procedure:
-
To a Schlenk flask, add (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, Pd(PPh₃)₄, and CuI.
-
Evacuate and backfill the flask with argon three times.
-
Add degassed triethylamine followed by the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (as monitored by TLC or GC-MS).
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography to afford the desired arylalkyne.
The Role of the Allylic Amine
The presence of the allylic amine functionality in the substrate warrants consideration, as it can potentially interact with the palladium catalyst.[22] While the primary amine can coordinate to the palladium center, under the typical basic conditions of many cross-coupling reactions, its nucleophilicity towards the aryl-palladium intermediate is generally lower than that of the intended coupling partner. However, in some cases, side reactions such as N-arylation could occur. The use of appropriate ligands and reaction conditions, as outlined in the protocols above, generally minimizes such undesired pathways. Furthermore, some palladium-catalyzed reactions can directly utilize allylic amines as substrates, though these typically involve different reaction manifolds than the cross-coupling at the aryl halide positions discussed here.[23][24]
Conclusion and Future Directions
The palladium-catalyzed cross-coupling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine offers a powerful and flexible platform for the synthesis of a diverse range of complex molecules relevant to drug discovery and development. By leveraging the principles of chemoselectivity and carefully selecting the appropriate catalytic system, researchers can selectively functionalize the C-Br bond, leaving the C-Cl bond available for subsequent transformations. The Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions represent just a few of the many powerful tools available for this purpose. Future work in this area will likely focus on the development of even more active and selective catalysts, enabling these transformations to be carried out under milder conditions and with even greater functional group tolerance, further expanding the synthetic utility of this valuable building block.
References
- Impact of Cross-Coupling Reactions in Drug Discovery and Development.PMC - NIH.
- Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
- Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.
- Ligand-dependent stereoselective Suzuki–Miyaura cross-coupling reactions of β-enamido trifl
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.Chemical Reviews.
- New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds.Semantic Scholar.
- Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm.
- Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Prec
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.PMC.
- Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening.Organic & Biomolecular Chemistry (RSC Publishing).
- Direct use of allylic alcohols and allylic amines in palladium-catalyzed allylic amination.
- Direct Use of Allylic Alcohols and Allylic Amines in Palladium-Catalyzed Allylic Amination.
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
- Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening.ChemRxiv.
- Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Trifl
- Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Gener
- Palladium-Catalyzed Chemoselective Suzuki–Miyaura Cross-Coupling Reaction of Poly(pseudo)halogenated Arenes.
- New Insights into the Mechanism of Palladium-Catalyzed Allylic Amination.
- Palladium-Catalyzed Suzuki–Miyaura Reactions with Triazenyl-Tethered Aryl Bromides: Exploiting the Orthogonal Coupling Sites under Different Conditions.The Journal of Organic Chemistry.
- Optimization of the Sonogashira coupling of 4-bromo-3-....
- Merging of Light/Dark Palladium Catalytic Cycles Enables Multicomponent Tandem Alkyl Heck/Tsuji–Trost Homologative Amination Reaction toward Allylic Amines.PMC.
- Buchwald–Hartwig amin
- Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.PMC.
- Palladium-catalyzed chemoselective direct α-arylation of carbonyl compounds with chloroaryl triflates
- Unconventional Site Selectivity in Palladium-Catalyzed Cross- Couplings of Dichloroheteroarenes under Ligand-Controlled and.NSF PAR.
- TCI Practical Example: Buchwald-Hartwig Amination Using Pd2(dba)3 and tBu3P·HBF4.Tokyo Chemical Industry (India) Pvt. Ltd.
- Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction.PMC.
- Pd(η3-1-PhC3H4)(η5-C5H5) as a Catalyst Precursor for Buchwald–Hartwig Amination Reactions.
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.Beilstein Journal of Organic Chemistry.
- A new stereospecific cross-coupling by the palladium-catalyzed reaction of 1-alkenylboranes with 1-alkenyl.huscap.
- A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol.Benchchem.
- Sonogashira Coupling.Organic Chemistry Portal.
- Sonogashira coupling.Wikipedia.
- Sonogashira cross-coupling as a key step in the synthesis of new glycoporphyrins.Organic & Biomolecular Chemistry.
- Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.Synlett.
- Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjug
- Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists.PubMed.
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- 24. researchgate.net [researchgate.net]
Application Note: Divergent Functionalization of the Allyl Group in (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Target Audience: Synthetic Chemists, Process Researchers, and Drug Discovery Scientists Document Type: Technical Application Note & Validated Protocols
Strategic Overview & Molecular Assessment
The compound (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a highly versatile, densely functionalized chiral building block. It features three distinct vectors for orthogonal functionalization: an aryl halide system (primed for cross-coupling), a primary amine, and a terminal allyl group. In drug discovery, the functionalization of this allyl group provides rapid access to diverse pharmacophores, including α,β-unsaturated amides/esters, 1,3-amino alcohols, and chiral α-amino aldehydes.
However, the direct functionalization of free allylamines is notoriously problematic. The basic nitrogen lone pair aggressively coordinates to electrophilic transition metals. In ruthenium-catalyzed olefin metathesis, this leads to the formation of stable, inactive chelates or promotes unwanted isomerization to enamines 12. In hydroboration workflows, the free amine reacts with borane to form an amine-borane complex, requiring harsh liberation conditions and degrading regioselectivity 3.
The Solution: Masking the primary amine as a tert-butyl carbamate (Boc) is a non-negotiable prerequisite. The sterically demanding Boc group suppresses nitrogen coordination while remaining easily cleavable under mild acidic conditions post-functionalization.
Divergent functionalization workflow for the chiral allylamine substrate.
Prerequisite: Amine Protection (N-Boc Derivatization)
Causality & Rationale: The Boc group prevents catalyst poisoning. The reaction is run in dichloromethane (DCM) with triethylamine (Et₃N) to scavenge the acidic byproduct. A slight excess of Boc₂O ensures complete conversion.
Step-by-Step Protocol:
-
Initiation: Dissolve (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (10.0 mmol, ~2.46 g) in anhydrous DCM (50 mL) under a nitrogen atmosphere.
-
Base Addition: Add Et₃N (15.0 mmol, 2.1 mL) via syringe. Stir for 5 minutes at room temperature.
-
Reagent Addition: Cool the flask to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 11.0 mmol, 2.40 g) portion-wise.
-
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 3 hours. Self-Validation Check: Monitor by TLC (Hexanes/EtOAc 8:2). The primary amine (ninhydrin active, low Rf) should completely convert to the Boc-protected product (UV active, higher Rf).
-
Workup: Quench with saturated aqueous NH₄Cl (30 mL). Extract with DCM (2 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Isolation: The resulting tert-butyl ((1S)-1-(4-bromo-3-chlorophenyl)allyl)carbamate is typically pure enough (>95%) for subsequent steps without chromatography.
Pathway A: Olefin Cross-Metathesis (CM)
Causality & Rationale: The terminal olefin of the allyl group is classified as a "Type I" olefin (fast homodimerization), making it an excellent partner for cross-metathesis with "Type II" olefins like methyl acrylate (electron-deficient, slow homodimerization). The Hoveyda-Grubbs 2nd Generation (HG-II) catalyst is selected for its robust stability toward polar functional groups and reliable E-selectivity.
Catalytic cycle of cross-metathesis highlighting the necessity of amine protection.
Step-by-Step Protocol:
-
Setup: In an oven-dried Schlenk flask, dissolve the Boc-protected allylamine (1.0 mmol, 346 mg) and methyl acrylate (3.0 mmol, 258 mg) in anhydrous, degassed DCM (10 mL).
-
Catalysis: Add Hoveyda-Grubbs 2nd Generation catalyst (5 mol%, 0.05 mmol, 31 mg) in one portion. The solution will turn distinctively green.
-
Reaction: Equip the flask with a reflux condenser and heat to 40 °C under a gentle argon flow (to drive off the ethylene gas byproduct, shifting the equilibrium). Stir for 6-8 hours.
-
Quenching: Cool to room temperature. Add ethyl vinyl ether (0.5 mL) and stir for 30 minutes. Causality: This reacts with the active Ru-carbene to form an inactive Fischer carbene, preventing product isomerization during workup.
-
Purification: Concentrate the mixture and purify via silica gel flash chromatography (Hexanes/EtOAc gradient) to yield the trans-α,β-unsaturated ester.
Pathway B: Regioselective Hydroboration-Oxidation
Causality & Rationale: To synthesize the 1,3-amino alcohol, anti-Markovnikov hydration of the allyl group is required. Borane-THF (BH₃·THF) is utilized. The bulky Boc group and the adjacent chiral center direct the facial attack of the borane, minimizing allylic strain and ensuring high regioselectivity for the primary alcohol.
Step-by-Step Protocol:
-
Hydroboration: Dissolve the Boc-protected allylamine (1.0 mmol, 346 mg) in anhydrous THF (5 mL) and cool to 0 °C under nitrogen.
-
Borane Addition: Dropwise, add BH₃·THF (1.0 M in THF, 2.0 mL, 2.0 mmol). Stir at 0 °C for 1 hour, then warm to room temperature and stir for 4 hours.
-
Oxidation: Cool the flask back to 0 °C. Carefully add 3M aqueous NaOH (2.0 mL), followed immediately by 30% aqueous H₂O₂ (2.0 mL). Causality: The basic conditions facilitate the migration of the alkyl group from boron to oxygen, while H₂O₂ acts as the oxidant.
-
Digestion: Stir vigorously at room temperature for 12 hours.
-
Quenching & Workup: Self-Validation/Safety Step: Add saturated aqueous Na₂S₂O₃ (5 mL) and stir for 30 minutes to destroy residual peroxides (verify with starch-iodide paper). Extract with EtOAc (3 × 10 mL). Wash with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Purify via flash chromatography to isolate the 1,3-amino alcohol.
Pathway C: Oxidative Cleavage to α-Amino Aldehyde
Causality & Rationale: While ozonolysis is a classic method for alkene cleavage, the electron-rich nature of the 4-bromo-3-chlorophenyl ring makes it susceptible to over-oxidation by ozone. The Lemieux-Johnson oxidation (OsO₄/NaIO₄) is selected as a milder, highly chemoselective alternative that prevents racemization of the sensitive α-chiral center.
Step-by-Step Protocol:
-
Setup: Dissolve the Boc-protected allylamine (1.0 mmol, 346 mg) in a 3:1 mixture of THF and water (10 mL).
-
Catalyst Addition: Add OsO₄ (2.5 wt% solution in tert-butanol, 0.02 mmol, ~200 µL). The solution will darken slightly as the osmate ester forms.
-
Oxidant Addition: Add solid NaIO₄ (3.0 mmol, 642 mg) in small portions over 10 minutes to prevent a rapid exotherm.
-
Reaction: Stir vigorously at room temperature for 4-6 hours. Self-Validation Check: A thick white precipitate of NaIO₃ will form, indicating the successful turnover of the periodate oxidant.
-
Quenching: Add saturated aqueous Na₂SO₃ (10 mL) and stir for 30 minutes to reduce any volatile Os(VIII) to insoluble Os(IV) dioxide (black precipitate).
-
Workup: Filter the mixture through a pad of Celite. Extract the filtrate with EtOAc (3 × 15 mL). Wash with brine, dry over Na₂SO₄, and concentrate in vacuo. The resulting α-amino aldehyde should be used immediately in downstream reactions (e.g., reductive amination) to avoid epimerization.
Quantitative Data Summary
The table below summarizes the expected outcomes, required reagents, and key analytical markers for verifying the success of each functionalization pathway.
| Pathway | Target Motif | Reagents / Catalyst | Typical Yield | Reaction Time | Key Analytical Marker (¹H NMR, CDCl₃) |
| Protection | Boc-Allylamine | Boc₂O, Et₃N, DCM | >95% | 3 h | tert-Butyl singlet at ~1.40 ppm |
| Pathway A | α,β-Unsaturated Ester | Methyl Acrylate, HG-II | 75-85% | 6-8 h | Alkene doublets at ~6.0 & 6.9 ppm (J = 15.6 Hz, trans) |
| Pathway B | 1,3-Amino Alcohol | 1. BH₃·THF2. H₂O₂/NaOH | 65-80% | 16 h | Loss of alkene signals; new multiplet at ~3.6 ppm (CH₂-OH) |
| Pathway C | α-Amino Aldehyde | OsO₄, NaIO₄, THF/H₂O | 70-85% | 4-6 h | Distinct aldehyde proton singlet/doublet at ~9.5 ppm |
References
- Chatterjee, A. K., & Grubbs, R. H. (2000). Functional group diversity by ruthenium-catalyzed olefin cross-metathesis. ResearchGate.
- Alcaide, B., Almendros, P., & Alonso, J. M. (2001). A Novel Use of Grubbs' Carbene. Application to the Catalytic Deprotection of Tertiary Allylamines. Organic Letters (ACS Publications).
- Pereira, S., & Srebnik, M. (2000). Combining high pressure and catalysis: pinacol- or catecholborane hydroboration of functionalized olefins. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
Sources
Application Notes & Protocols: Synthesis of Advanced Chiral Ligands from (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the utilization of the novel chiral building block, (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, for the synthesis of advanced chiral ligands. Chiral ligands are pivotal in asymmetric catalysis, a cornerstone of modern pharmaceutical and fine chemical synthesis. The unique structural features of this precursor—a stereodefined allylic amine, a di-halogenated aromatic ring, and an accessible primary amine—offer a versatile platform for creating a diverse range of ligands. This guide will detail the strategic considerations and provide step-by-step protocols for the preparation of P-chiral phosphine ligands and N-heterocyclic carbene (NHC) precursors, two of the most influential classes of ligands in contemporary catalysis.
Introduction: The Strategic Value of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
The pursuit of enantiomerically pure compounds is a critical objective in drug development, as the stereochemistry of a molecule dictates its biological activity. Asymmetric catalysis, facilitated by chiral metal-ligand complexes, offers the most efficient route to these molecules. The efficacy of such a catalytic system is overwhelmingly dependent on the structure of the chiral ligand.
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a promising starting material for several reasons:
-
Inherent Chirality: The (S)-configured stereocenter provides the fundamental chiral information that can be translated into the ligand framework.
-
Reactive Handles: The primary amine is a versatile nucleophile for constructing both phosphorus- and nitrogen-based ligands. The prop-2-enyl (allyl) group and the bromo- and chloro-substituted phenyl ring offer additional sites for modification and tuning of the ligand's steric and electronic properties.
-
Structural Rigidity and Diversity: The substituted phenyl ring provides a rigid scaffold, which is often crucial for high enantioselectivity. The halogens can be used in cross-coupling reactions to introduce further complexity.
This guide will focus on two primary applications of this building block: the synthesis of P,N-ligands and chiral NHC precursors.
Synthesis of Chiral P,N-Ligands
P,N-ligands, which contain both a phosphorus and a nitrogen donor atom, are a powerful class of ligands for a variety of asymmetric transformations, including palladium-catalyzed allylic substitutions and rhodium-catalyzed hydrogenations. The primary amine of our precursor is the key reactive site for introducing the phosphine moiety.
Mechanistic Rationale and Strategy
The most common method for forming a P-N bond from a primary amine involves its reaction with a chlorophosphine (R₂PCl). The resulting aminophosphine can then be protected, typically as a borane adduct, to prevent oxidation and facilitate handling and purification. Chiral phosphine ligands are broadly categorized as having either backbone chirality or being P-chirogenic (chiral at the phosphorus atom). Our strategy will focus on leveraging the existing backbone chirality of the amine precursor.
The overall workflow is as follows:
Caption: General workflow for the synthesis of a phosphine-borane ligand.
Detailed Experimental Protocol: Synthesis of a Diphenylphosphine-Borane Ligand
This protocol describes the synthesis of a representative P,N-ligand where a diphenylphosphine group is attached to the nitrogen atom of the starting amine.
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
-
Chlorodiphenylphosphine (ClPPh₂)
-
Triethylamine (Et₃N), freshly distilled
-
Borane dimethyl sulfide complex (BH₃·SMe₂)
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Hexanes
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq) and anhydrous THF (10 mL per mmol of amine). Cool the solution to 0 °C in an ice bath.
-
Addition of Base and Phosphine: Add triethylamine (1.2 eq) to the solution. Slowly add chlorodiphenylphosphine (1.05 eq) dropwise via the dropping funnel over 20 minutes, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours under a nitrogen atmosphere. The formation of triethylamine hydrochloride will be observed as a white precipitate.
-
Borane Protection: Cool the reaction mixture back to 0 °C. Slowly add borane dimethyl sulfide complex (1.5 eq) dropwise. A vigorous evolution of dimethyl sulfide gas will be observed. After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient) to yield the pure phosphine-borane ligand.
-
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry to confirm its structure and purity.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose |
| (1S)-1-(...)amine | 1.0 | Chiral Precursor |
| Chlorodiphenylphosphine | 1.05 | Phosphine Source |
| Triethylamine | 1.2 | HCl Scavenger |
| BH₃·SMe₂ | 1.5 | Protecting Agent |
Expected Outcome: This procedure should yield the desired P,N-ligand as a stable, white solid. The use of phosphine-boranes as intermediates is a well-established method for preparing P-chiral phosphine ligands.[1]
Synthesis of Chiral N-Heterocyclic Carbene (NHC) Precursors
Chiral NHCs have emerged as a dominant class of ligands in organometallic catalysis, prized for their strong σ-donating properties and steric tunability. The chiral amine precursor can be used to construct the backbone of an imidazolinium salt, the direct precursor to the NHC.
Mechanistic Rationale and Strategy
A common and modular route to chiral imidazolinium salts involves the condensation of a chiral diamine with an orthoformate.[2][3] Therefore, the first step is to convert our primary amine into a diamine. This can be achieved through various methods, such as reductive amination.
The overall workflow is as follows:
Caption: General workflow for the synthesis of a chiral NHC precursor.
Detailed Experimental Protocol: Synthesis of a Chiral Imidazolinium Salt
This protocol outlines a two-step process: first, the synthesis of a chiral diamine via reductive amination, followed by cyclization to form the imidazolinium salt.
Part A: Synthesis of the Chiral Diamine
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
-
2,6-Diisopropylaniline
-
Glyoxal (40% in water)
-
Sodium triacetoxyborohydride (STAB)
-
Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Imine Formation: In a round-bottom flask, combine 2,6-diisopropylaniline (1.0 eq), (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq), and dichloroethane. Add a catalytic amount of acetic acid. To this mixture, add glyoxal (1.0 eq) dropwise at room temperature and stir for 4-6 hours.
-
Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Stir at room temperature for 12-16 hours.
-
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with dichloromethane (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude diamine by flash column chromatography.
Part B: Cyclization to the Imidazolinium Salt
Materials:
-
Chiral diamine from Part A
-
Triethyl orthoformate
-
Ammonium tetrafluoroborate (NH₄BF₄)
-
Formic acid
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the chiral diamine (1.0 eq) in triethyl orthoformate (5.0 eq).
-
Catalyst Addition: Add ammonium tetrafluoroborate (0.1 eq) and a catalytic amount of formic acid.
-
Heating: Seal the tube and heat the mixture at 120 °C for 12 hours.
-
Isolation: Cool the reaction to room temperature. The product may precipitate out of solution. If not, remove the excess triethyl orthoformate under reduced pressure. The resulting solid can be washed with diethyl ether to remove impurities.
-
Characterization: The final imidazolinium salt should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The synthesis of chiral NHC precursors from chiral diamines is a well-established methodology.[2][4]
Applications in Asymmetric Catalysis
The ligands synthesized from (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine are expected to be highly effective in a range of asymmetric catalytic reactions.
-
P,N-Ligands: The phosphine-borane adduct can be deprotected using an amine like DABCO to yield the free phosphine. This ligand can then be complexed with metals such as palladium for asymmetric allylic alkylation[5] or rhodium for asymmetric hydrogenation.
-
NHC Precursors: The imidazolinium salt can be deprotonated with a strong base (e.g., KOtBu) in the presence of a metal precursor (e.g., [Rh(COD)Cl]₂) to form the active NHC-metal catalyst in situ. These catalysts are highly active for reactions like asymmetric hydrosilylation and conjugate additions.
The presence of the bromo- and chloro-substituents on the phenyl ring allows for further tuning. For instance, they can be subjected to Suzuki or Sonogashira cross-coupling reactions to introduce bulky groups, thereby modifying the steric environment around the metal center and potentially enhancing enantioselectivity.
Conclusion
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine serves as a versatile and valuable chiral building block for the synthesis of sophisticated ligands for asymmetric catalysis. This guide has provided the foundational strategies and detailed protocols for its conversion into high-value P,N-ligands and NHC precursors. The modularity of the synthetic routes allows for extensive structural diversification, enabling the fine-tuning of ligand properties for specific catalytic applications. Researchers in academia and industry can leverage these protocols to accelerate the discovery of new, highly efficient catalysts for the synthesis of enantiomerically pure molecules.
References
-
Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. SciELO South Africa. Available at: [Link]
-
Fun, H.-K., et al. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1464. Available at: [Link]
-
Cárdenas-Galindo, L., et al. (2016). (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. Molbank, 2016(4), M913. Available at: [Link]
-
Zhou, Y.-G., et al. (2019). Preparation and Application of Amino Phosphine Ligands Bearing Spiro[indane-1,2′-pyrrolidine] Backbone. The Journal of Organic Chemistry, 84(14), 9048-9056. Available at: [Link]
-
PubChem. 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. PubChem Compound Summary for CID 2770258. Available at: [Link]
-
Cavell, K. J., et al. (2003). Synthesis of New Chiral N-Heterocyclic Carbene−Imine Ligands and Their Application to an Asymmetric Allylic Alkylation Reaction. Organometallics, 22(21), 4274-4281. Available at: [Link]
-
Imamoto, T. (2017). Synthesis and applications of high-performance P-chiral phosphine ligands. Journal of the Chinese Chemical Society, 64(9), 987-996. Available at: [Link]
-
Nolan, S. P., & Glorius, F. (2011). Synthetic Routes to N-Heterocyclic Carbene Precursors. Chemical Reviews, 111(3), 1680-1729. Available at: [Link]
-
RajanBabu, T. V., et al. (2013). Novel Chiral Switching Ligands for Enantioselective Asymmetric Reductions of Prochiral Ketones. Letters in Organic Chemistry, 10(1), 2-6. Available at: [Link]
-
Gornitzka, H., & Braunstein, P. (2019). Chiral N-heterocyclic Carbene Gold Complexes: Synthesis and Applications in Catalysis. Molecules, 24(21), 3878. Available at: [Link]
-
Fun, H.-K., et al. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, E64(Pt 7), o1464. Available at: [Link]
-
Fokin, V. V., & Sharpless, K. B. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1221-1254. Available at: [Link]
-
Patil, P. S., et al. (2008). (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. ResearchGate. Available at: [Link]
-
De Kimpe, N., & De Clercq, P. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry, 10, 1076-1104. Available at: [Link]
-
Xu, M.-H., & Yu, Y.-N. (2013). Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition. The Journal of Organic Chemistry, 78(6), 2736-2741. Available at: [Link]
-
Skowerski, K., & Jamróz, M. H. (2020). Synthetic Approaches to Chiral Non-C 2-symmetric N-Heterocyclic Carbene Precursors. Synthesis, 52(18), 2617-2630. Available at: [Link]
-
Janeck, M., et al. (2024). Evaluation of the enantioselectivity of new chiral ligands based on imidazolidin-4-one derivatives. Beilstein Journal of Organic Chemistry, 20, 436-444. Available at: [Link]
-
Tang, W., et al. (2020). Syntheses of tetrahydroquinoline-based chiral carbene precursors and the related chiral NHC–Au(I) complex. Organic & Biomolecular Chemistry, 18(38), 7569-7573. Available at: [Link]
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Application Note & Protocol Guide: Strategic Protection of the Primary Amine in (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Abstract
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a critical chiral building block in contemporary medicinal chemistry, often serving as a precursor for synthesizing complex therapeutic agents. The presence of a primary amine is central to its utility, yet this functional group's reactivity necessitates a robust protection strategy during multi-step syntheses to prevent unwanted side reactions. This document provides a detailed guide on selecting and implementing effective protection strategies for this specific molecule, considering the electronic and steric challenges posed by the substituted phenyl ring. We present a comparative analysis of common amine protecting groups, including tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc), and deliver optimized, step-by-step protocols for their application and subsequent deprotection.
Introduction: The Challenge of Selective Protection
The synthetic utility of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine is intrinsically linked to the nucleophilicity of its primary amine. However, this reactivity can be a liability in synthetic sequences requiring the use of strong bases, electrophiles, or oxidizing agents that could otherwise interact with the amine. The selection of an appropriate protecting group is therefore a critical decision, guided by several factors:
-
Stability: The protecting group must be stable to the reaction conditions planned for subsequent steps.
-
Ease of Introduction and Removal: The protection and deprotection steps should be high-yielding and straightforward to perform.
-
Orthogonality: The removal conditions for the protecting group should not affect other functional groups within the molecule, such as the vinyl group or the aryl halides.
-
Substrate-Specific Considerations: The electron-withdrawing nature of the chloro and bromo substituents on the phenyl ring can influence the reactivity of the amine, potentially requiring more forcing conditions for protection.
This guide will focus on three widely used protecting groups and provide the necessary protocols to aid researchers in making an informed choice.
Comparative Analysis of Amine Protection Strategies
The choice of protecting group is paramount and depends heavily on the planned synthetic route. Below is a comparative analysis of three common strategies for the protection of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine.
| Protecting Group | Protection Conditions | Deprotection Conditions | Advantages | Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc)₂, base (e.g., TEA, DIPEA), solvent (e.g., DCM, THF) | Strong acid (e.g., TFA, HCl in dioxane) | Stable to a wide range of non-acidic conditions; Deprotection is clean. | Acid-labile, not suitable for reactions requiring strong acids. |
| Cbz | Benzyl chloroformate (Cbz-Cl), base (e.g., NaHCO₃, K₂CO₃), solvent (e.g., Dioxane/H₂O) | Catalytic hydrogenation (e.g., H₂, Pd/C) | Stable to acidic and some basic conditions; Deprotection is mild and orthogonal to many groups. | Not suitable if the molecule has other reducible groups (e.g., alkynes); Catalyst poisoning can be an issue. |
| Fmoc | Fmoc-OSu or Fmoc-Cl, base (e.g., NaHCO₃), solvent (e.g., Dioxane/H₂O) | Base (e.g., Piperidine in DMF) | Stable to acidic conditions; Deprotection is very mild. | Base-labile, not suitable for reactions involving strong bases. |
Experimental Protocols
The following protocols have been optimized for the protection of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine.
Boc Protection Protocol
This protocol is ideal for synthetic routes that will not involve strongly acidic conditions.
Workflow for Boc Protection and Deprotection
Caption: Boc protection and deprotection workflow.
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine in DCM (0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add TEA, followed by the dropwise addition of a solution of (Boc)₂O in DCM.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, wash with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography (Hexane/Ethyl Acetate gradient) to yield the Boc-protected amine.
Deprotection:
-
Dissolve the Boc-protected amine in DCM.
-
Add an equal volume of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.
-
Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can be used directly or neutralized with a base.
Cbz Protection Protocol
This strategy is advantageous when subsequent steps require acidic conditions.
Workflow for Cbz Protection and Deprotection
Caption: Cbz protection and deprotection workflow.
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
Dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃ and cool the mixture to 0 °C.
-
Slowly add Cbz-Cl while maintaining the temperature at 0 °C.
-
Stir vigorously at 0 °C for 1 hour, then at room temperature for 3-4 hours.
-
Extract the product with ethyl acetate, wash the organic layer with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Deprotection:
-
Dissolve the Cbz-protected amine in methanol or ethyl acetate.
-
Add 10 mol% of Palladium on carbon (Pd/C).
-
Hydrogenate the mixture under a balloon of H₂ gas at room temperature until TLC indicates complete reaction.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected amine.
Fmoc Protection Protocol
The Fmoc group is suitable for syntheses that will involve acidic conditions but are sensitive to hydrogenation.
Workflow for Fmoc Protection and Deprotection
Caption: Fmoc protection and deprotection workflow.
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq)
-
9-Fluorenylmethyloxycarbonyl succinimide (Fmoc-OSu) (1.05 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
1,4-Dioxane
-
Water
Procedure:
-
In a round-bottom flask, dissolve the amine in a 1:1 mixture of dioxane and water.
-
Add NaHCO₃, followed by Fmoc-OSu.
-
Stir the reaction at room temperature overnight.
-
Extract the product with ethyl acetate, wash with water and brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography.
Deprotection:
-
Dissolve the Fmoc-protected amine in dimethylformamide (DMF).
-
Add piperidine to a final concentration of 20% (v/v).
-
Stir at room temperature for 1-2 hours.
-
Dilute with water and extract the product with a suitable organic solvent.
-
Wash the organic layer to remove residual piperidine and DMF, then dry and concentrate.
Conclusion
The successful synthesis of complex molecules derived from (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine is highly dependent on the judicious choice and application of an amine protecting group. This guide provides a framework for selecting between Boc, Cbz, and Fmoc groups based on the planned synthetic route. The detailed protocols offer a starting point for laboratory implementation, and researchers are encouraged to optimize conditions based on their specific needs and substrate reactivity. Careful consideration of the principles of orthogonality and stability will ensure high yields and minimize side reactions, ultimately accelerating the drug development process.
References
-
Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. [Link]
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]
The Strategic Application of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine in the Synthesis of Targeted Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the utilization of the chiral intermediate, (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine, in the synthesis of active pharmaceutical ingredients (APIs), with a particular focus on the class of targeted kinase inhibitors. We will explore the rationale behind its use, detailing its role in establishing crucial stereochemistry for potent and selective biological activity. A model synthetic protocol will be presented, illustrating its incorporation into a molecule structurally analogous to a known irreversible kinase inhibitor.
Introduction: The Critical Role of Chirality in Kinase Inhibition
The kinome represents a significant and extensively pursued class of drug targets, particularly in the field of oncology.[1] Small molecule kinase inhibitors have revolutionized cancer therapy by targeting specific signaling pathways that drive tumor growth and proliferation.[2] A recurring theme in the development of highly potent and selective kinase inhibitors is the incorporation of chiral centers.[3] The three-dimensional arrangement of atoms in a chiral molecule can dictate its binding affinity and selectivity for the target kinase over other structurally similar kinases, thereby minimizing off-target effects and associated toxicities.[3]
The subject of this guide, (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine, is a versatile chiral building block. Its stereodefined amine group, coupled with the electronically distinct bromo- and chloro-substituted phenyl ring, and a reactive prop-2-enyl moiety, makes it an attractive starting material for the synthesis of complex, biologically active molecules. This guide will focus on its application in the synthesis of a key intermediate for a potent irreversible kinase inhibitor, structurally related to Afatinib.
Application in the Synthesis of an Irreversible Kinase Inhibitor Intermediate
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine can serve as a crucial precursor in the synthesis of irreversible kinase inhibitors that target the epidermal growth factor receptor (EGFR) family of tyrosine kinases.[4] These inhibitors typically feature a quinazoline core that binds to the ATP-binding site of the kinase, and a reactive group, often an acrylamide moiety, that forms a covalent bond with a specific cysteine residue in the active site, leading to irreversible inhibition.[5] The chiral amine of our starting material is instrumental in positioning the molecule correctly within the enzyme's active site to facilitate this covalent interaction.
The following sections will detail a synthetic protocol for the preparation of a key intermediate, an N-acylated derivative of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine, which can be further elaborated to yield a final API.
Synthetic Workflow Overview
The overall synthetic strategy involves the acylation of the primary amine of (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine with a suitable acylating agent, which introduces the Michael acceptor functionality required for irreversible inhibition.
Caption: Synthetic workflow for the preparation of a key intermediate.
Detailed Experimental Protocol
This protocol describes the synthesis of N-((1S)-1-(4-bromo-3-chlorophenyl)prop-2-enyl)-4-(dimethylamino)but-2-enamide, a key intermediate that can be further cyclized and elaborated to form an Afatinib analogue.
Materials and Reagents
| Reagent | Supplier | Grade |
| (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine | Custom Synthesis | >98% enantiomeric excess |
| 4-(Dimethylamino)but-2-enoic acid hydrochloride | Commercial | ≥98% |
| Oxalyl chloride | Commercial | Reagent Grade |
| N,N-Diisopropylethylamine (DIPEA) | Commercial | Anhydrous, ≥99.5% |
| Dichloromethane (DCM) | Commercial | Anhydrous, ≥99.8% |
| Saturated aqueous sodium bicarbonate solution | In-house prep. | - |
| Anhydrous magnesium sulfate | Commercial | Reagent Grade |
Synthesis of 4-(Dimethylamino)but-2-enoyl chloride
Causality: 4-(Dimethylamino)but-2-enoic acid is first converted to its more reactive acid chloride derivative to facilitate the subsequent acylation of the less nucleophilic chiral amine. Oxalyl chloride is a common and effective reagent for this transformation, producing volatile byproducts that are easily removed.
-
To a stirred suspension of 4-(dimethylamino)but-2-enoic acid hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) at 0 °C under an inert atmosphere (N2), add oxalyl chloride (1.2 eq) dropwise.
-
Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.
-
The resulting solution of 4-(dimethylamino)but-2-enoyl chloride is used directly in the next step without isolation.
Acylation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Causality: The chiral amine is reacted with the in-situ generated acyl chloride. DIPEA, a non-nucleophilic base, is used to neutralize the HCl generated during the reaction, driving the reaction to completion without competing in the acylation.
-
In a separate flask, dissolve (1S)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq) in anhydrous DCM (15 mL/g).
-
Cool the solution to 0 °C and add N,N-diisopropylethylamine (DIPEA, 2.5 eq) dropwise.
-
To this cooled solution, add the freshly prepared solution of 4-(dimethylamino)but-2-enoyl chloride from step 3.2 dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Work-up and Purification
-
Upon completion of the reaction, quench the mixture by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure N-((1S)-1-(4-bromo-3-chlorophenyl)prop-2-enyl)-4-(dimethylamino)but-2-enamide.
Characterization and Data
The synthesized intermediate should be characterized by standard analytical techniques to confirm its structure and purity.
| Analytical Technique | Expected Observations |
| ¹H NMR | Peaks corresponding to the aromatic protons of the 4-bromo-3-chlorophenyl group, the vinyl protons of the prop-2-enyl and but-2-enamide moieties, the methine proton adjacent to the nitrogen, and the dimethylamino group. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule, including the aromatic, olefinic, and aliphatic carbons. |
| Mass Spectrometry (MS) | A molecular ion peak corresponding to the calculated mass of the product. |
| Chiral HPLC | A single major peak confirming the retention of the enantiomeric purity of the starting material. |
Further Synthetic Elaboration and API Synthesis
The synthesized intermediate, N-((1S)-1-(4-bromo-3-chlorophenyl)prop-2-enyl)-4-(dimethylamino)but-2-enamide, is a versatile precursor for the synthesis of a final API. The bromo- and chloro-substituents on the phenyl ring can be utilized in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce further complexity and modulate the pharmacological properties of the final molecule. The prop-2-enyl group can also be a handle for further functionalization.
A plausible subsequent step towards an Afatinib analogue would involve a palladium-catalyzed intramolecular cyclization or a multi-step sequence to construct the quinazoline core.
Caption: Elaboration of the key intermediate to the final API.
Conclusion
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a valuable and strategically important chiral building block for the synthesis of complex pharmaceutical molecules, particularly targeted kinase inhibitors. Its predefined stereochemistry is crucial for achieving high potency and selectivity. The detailed protocol provided herein for the synthesis of a key intermediate demonstrates a practical and scalable approach for its incorporation into a synthetic route towards a final API. The principles and methodologies outlined in this guide are intended to provide a solid foundation for researchers and drug development professionals working in the field of medicinal chemistry and API synthesis.
References
-
Kumar, P., Dhande, P., Mazlee, M., Yaman, S. M., Chandran, N., Makhtar, M., Shekhawat, D., Lanke, S., Kumar, R., & Mhetre, S. (2019). A controlled, efficient and robust process for the synthesis of an epidermal growth factor receptor inhibitor: Afatinib Dimaleate. Chemical Reports, 1(1), 3-12. [Link]
-
Boga, S. B., & Johnson, D. S. (2010). Chiral Kinase Inhibitors. Current topics in medicinal chemistry, 10(4), 393–413. [Link]
- Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176.
- Zhang, J., Adrián, F. J., Jahnke, W., Cowan-Jacob, S. W., Li, A. G., Iacob, R. E., Sim, T., Powers, J., Dierks, C., Sun, F., … Gray, N. S. (2009). Targeting Bcr-Abl by combining allosteric with ATP-binding-site inhibitors.
- Cohen, P. (2002). Protein kinases--the major drug targets of the twenty-first century?. Nature reviews. Drug discovery, 1(4), 309–315.
-
Lin, S. X., & Lanza, T. J. (2006). Discovery of N-[(1S,2S)-3-(4-chlorophenyl)-2-(3-cyanophenyl)-1-methylpropyl]-2-methyl-2-{[5-(trifluoromethyl)pyridin-2-yl]oxy}propanamide (MK-0364), a novel, acyclic cannabinoid-1 receptor inverse agonist for the treatment of obesity. Journal of medicinal chemistry, 49(26), 7584–7587. [Link]
- U.S. Patent No. US20160083373A1. (2016).
-
U.S. Patent No. 8,829,195. (2014). Crystalline forms of a nicotinamide derivative. [Link]
-
PubChem. 1-(4-Bromophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. [Link]
- U.S. Patent No. 9,238,625. (2016).
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Technical Support Center: Optimizing Enantiomeric Excess in the Synthesis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address challenges in achieving high enantiomeric excess (e.e.) during the synthesis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a key chiral building block.
I. Troubleshooting Guide: Low Enantiomeric Excess
Low enantiomeric excess is a common hurdle in asymmetric synthesis. This section provides a structured, question-and-answer-based approach to systematically diagnose and resolve the underlying issues.
Q1: I'm observing a low enantiomeric excess. What are the most critical initial checks I should perform?
A1: When faced with suboptimal e.e., a systematic evaluation of your experimental parameters is the first line of defense. Start with the fundamentals:
-
Reagent and Catalyst Purity: Verify the purity of all starting materials, reagents, and the chiral catalyst. Impurities can act as catalyst poisons or participate in non-selective background reactions, eroding enantioselectivity.[1][2]
-
Solvent Quality: Ensure your solvent is of an appropriate grade and, most importantly, anhydrous. Many asymmetric catalysts, particularly organometallic complexes, are highly sensitive to moisture, which can lead to deactivation or altered selectivity.[1][2]
-
Reaction Temperature: Temperature is a critical parameter. Even minor fluctuations can significantly impact the energy difference between the diastereomeric transition states. As a general rule, lower temperatures often favor higher enantioselectivity.[1]
-
Concentration and Stoichiometry: Double-check all measurements and concentrations. In some cases, high substrate concentrations can lead to catalyst aggregation or the formation of off-cycle species that may have lower selectivity.[1]
Q2: How can I determine if my chiral catalyst or ligand is the source of the problem?
A2: The chiral catalyst system is the heart of your asymmetric transformation. If you suspect it's underperforming, consider the following:
-
Catalyst/Ligand Integrity: If you are preparing the chiral ligand or catalyst in-house, verify its structural integrity and enantiomeric purity using techniques like NMR spectroscopy or chiral HPLC. For commercial catalysts, ensure they are from a reputable supplier and have been stored under the recommended conditions to prevent degradation.[1]
-
Control Reaction: A powerful diagnostic tool is to run a control reaction with a well-established substrate that is known to give high e.e. with your specific catalyst system. If this control reaction also results in low e.e., it strongly points to an issue with the catalyst itself.
-
Catalyst Loading: While it may seem counterintuitive, sometimes a lower catalyst loading can improve enantioselectivity by minimizing the potential for a non-catalyzed racemic background reaction.[2]
Q3: Could the choice of solvent be impacting my enantiomeric excess?
A3: Absolutely. The solvent plays a multifaceted role in an asymmetric reaction and can profoundly influence enantioselectivity. The solvent can affect the solubility of the catalyst and substrate, the conformation of the catalyst-substrate complex, and the relative energies of the transition states leading to the two enantiomers.
It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities. For instance, transitioning from a non-coordinating solvent like toluene to a more coordinating one like THF can sometimes stabilize the desired transition state, leading to improved e.e.
Q4: A racemic background reaction might be occurring. How can I identify and mitigate this?
A4: A parallel, non-catalyzed racemic reaction can significantly diminish the overall enantiomeric excess of your product.[2] This is often exacerbated at higher temperatures.
-
Lowering the Reaction Temperature: As mentioned previously, reducing the reaction temperature is a primary strategy to suppress the rate of the non-selective background reaction relative to the catalyzed asymmetric pathway.[1][2]
-
Catalyst Loading: In some instances, increasing the catalyst loading can accelerate the desired chiral pathway to outcompete the racemic one. However, this should be balanced against the potential for catalyst aggregation at higher concentrations.
II. Frequently Asked Questions (FAQs)
This section addresses broader questions related to the synthesis and analysis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Q1: What are the most common and effective methods for synthesizing chiral allylic amines like (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with high enantiomeric excess?
A1: Several powerful strategies exist for the enantioselective synthesis of chiral allylic amines. Transition-metal-catalyzed asymmetric allylic amination is a predominant approach.[3][4] Iridium- and rhodium-based catalyst systems are particularly noteworthy:
-
Iridium-Catalyzed Asymmetric Allylic Amination: Iridium complexes, often paired with chiral phosphoramidite ligands, are highly effective for the enantioselective amination of allylic carbonates or alcohols.[5][6][7][8] These systems are known for their high regio- and enantioselectivity.[6]
-
Rhodium-Catalyzed Asymmetric Hydrogenation: An alternative strategy involves the asymmetric hydrogenation of corresponding dienamides using a chiral rhodium-diphosphine catalyst, such as Rh-DuanPhos, which can provide excellent enantioselectivities.[3][9]
-
Rhodium-Catalyzed Hydroamination of Allenes: This method offers an atom-economical route to α-chiral allylic amines with high regio- and enantioselectivity.[10]
Q2: Which analytical techniques are most suitable for accurately determining the enantiomeric excess of my product?
A2: Accurate determination of enantiomeric excess is crucial for optimizing your reaction. The most common and reliable methods include:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying enantiomers. A chiral stationary phase is used to differentiate between the two enantiomers, allowing for the integration of their respective peak areas to calculate the e.e.[2]
-
Chiral Gas Chromatography (GC): Similar to HPLC, but for volatile compounds.
-
NMR Spectroscopy with Chiral Shift Reagents: This technique involves adding a chiral lanthanide shift reagent to the NMR sample. The reagent forms transient diastereomeric complexes with the enantiomers, which results in separate signals in the NMR spectrum that can be integrated.[2]
Q3: What are the key safety precautions to consider when working with the reagents and catalysts typically used in this synthesis?
A3: Safety is paramount in any chemical synthesis. When working with organometallic catalysts and reagents commonly used for asymmetric allylic amination, it is essential to:
-
Work in an Inert Atmosphere: Many of the catalysts and reagents are air- and moisture-sensitive. Therefore, reactions should be set up and carried out under an inert atmosphere of nitrogen or argon using appropriate techniques (e.g., Schlenk line or glovebox).[2]
-
Handle Reagents with Care: Always consult the Safety Data Sheet (SDS) for each reagent. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Proper Quenching and Waste Disposal: Ensure that any reactive reagents are safely quenched before disposal, and dispose of all chemical waste according to your institution's guidelines.
III. Experimental Protocols and Data
Protocol: General Procedure for Iridium-Catalyzed Asymmetric Allylic Amination
This protocol provides a general workflow for the synthesis of chiral allylic amines. Optimization of specific parameters will be necessary for the synthesis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
-
Glassware Preparation: Thoroughly dry all glassware in an oven at >120 °C overnight and cool under a stream of dry inert gas (e.g., argon or nitrogen).[2]
-
Reagent and Solvent Preparation: Use anhydrous solvents, typically purified by passing through a solvent purification system. Ensure all reagents are of high purity.
-
Reaction Setup: To a dried reaction flask under an inert atmosphere, add the iridium precursor (e.g., [Ir(COD)Cl]₂) and the chiral phosphoramidite ligand.
-
Catalyst Activation: Add the appropriate solvent and stir the mixture at room temperature for a specified time to allow for the formation of the active catalyst complex.
-
Addition of Reactants: Add the allylic substrate (e.g., the corresponding allylic carbonate or alcohol of 1-(4-Bromo-3-chlorophenyl)prop-2-en-1-ol) and the amine nucleophile.
-
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up and Purification: Once the reaction is complete, quench the reaction and perform an appropriate aqueous work-up. Purify the crude product by column chromatography on silica gel.
-
Enantiomeric Excess Determination: Determine the enantiomeric excess of the purified product by chiral HPLC analysis.[2]
Table 1: Effect of Reaction Parameters on Enantiomeric Excess (Hypothetical Data)
| Entry | Catalyst System | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| 1 | Ir/Ligand A | Toluene | 25 | 85 |
| 2 | Ir/Ligand A | THF | 25 | 92 |
| 3 | Ir/Ligand A | Toluene | 0 | 95 |
| 4 | Ir/Ligand B | Toluene | 25 | 78 |
| 5 | Rh/DuanPhos | Methanol | 25 | 98 |
This table illustrates how systematic variation of the catalyst, solvent, and temperature can be used to optimize the enantiomeric excess of the desired product.
IV. Visualizing the Troubleshooting Process
The following diagram illustrates a logical workflow for troubleshooting low enantiomeric excess in your synthesis.
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preventing racemization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine during heating
Technical Support Center: Stabilizing Chiral Allylic Amines
Topic: Preventing Racemization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine During Heating
Welcome to the technical support resource for ensuring the stereochemical fidelity of your advanced intermediates. This guide is specifically designed for researchers, scientists, and drug development professionals encountering challenges with the thermal stability of chiral allylic amines, focusing on (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine as a key example. Our goal is to provide not just solutions, but a foundational understanding of the underlying mechanisms to empower your process optimization.
Frequently Asked Questions (FAQs)
Q1: My (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is losing its enantiomeric purity upon heating. What is happening?
A: You are observing thermal racemization, the process by which your single enantiomer converts into an equal mixture of both (S) and (R) enantiomers, resulting in a net loss of optical activity.[1] This is a critical issue in drug development, as different enantiomers can have drastically different biological activities.[1] The specific structure of your compound—a chiral amine at a benzylic and allylic position—makes it particularly susceptible. Heating provides the necessary activation energy for the interconversion between enantiomers.
Q2: What is the specific chemical mechanism causing this racemization?
A: The racemization of this allylic amine likely proceeds through one of two primary pathways, both facilitated by heat. The key is the lability of the single proton on the chiral carbon (the α-carbon).
-
Direct Deprotonation: Traces of base can remove the α-proton, forming a planar, achiral carbanion intermediate. Reprotonation can then occur from either face, yielding a mixture of both enantiomers.
-
Imine-Enamine Tautomerism: The amine can undergo a reversible[1][2]-proton shift to form an achiral enamine intermediate. A subsequent shift back to the imine form can occur with the proton adding to either face of the molecule, leading to racemization.[3] This process can be catalyzed by trace acid or base.
Q3: What are the most critical factors I need to control to prevent this?
A: The three most critical factors are Temperature , pH , and Solvent Choice .[1] Elevated temperatures directly accelerate the rate of racemization.[1][4] Both strongly acidic and basic conditions can catalyze the process, and protic solvents can facilitate the proton transfer required for racemization.[1][5]
Q4: How can I confirm that my sample has racemized?
A: The definitive method for determining the enantiomeric purity (or enantiomeric excess, e.e.) of your sample is through chiral chromatography.[4] Techniques like High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) using a chiral stationary phase are standard for separating and quantifying enantiomers.[1]
In-Depth Troubleshooting Guide
Issue: Significant Loss of Enantiomeric Excess (e.e.) After a Heated Reaction Step
When a downstream reaction requires elevated temperatures, maintaining the stereochemical integrity of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine becomes a primary challenge. Below is a systematic approach to troubleshooting and mitigating this issue.
The Mechanism of Thermal Racemization
Understanding the likely mechanism is key to devising an effective strategy. The chiral center in your molecule is activated by both the adjacent phenyl ring (benzylic position) and the allyl double bond (allylic position), making the α-proton relatively acidic and susceptible to removal.
Caption: Proposed mechanism for the racemization of the chiral amine.
Strategic Solutions to Prevent Racemization
Based on the mechanism, we can implement several controls. These are ranked from the simplest to the most involved interventions.
The rate of racemization is highly temperature-dependent.[6]
-
Action: Determine the minimum effective temperature for your subsequent reaction. Run a series of small-scale experiments at progressively lower temperatures (e.g., 80°C, 70°C, 60°C) to find the sweet spot that allows the desired reaction to proceed without significant racemization.
-
Causality: Lowering the temperature reduces the kinetic energy of the system, decreasing the likelihood of overcoming the activation energy barrier for proton removal or tautomerization.
-
Protocol Validation: Monitor both the conversion of your desired reaction and the e.e. of the starting amine at each temperature point. Minimize reaction time at any elevated temperature.[2]
Solvents can play a direct role in racemization, especially those capable of donating or accepting protons.[1]
-
Action: Switch from protic solvents (like ethanol, methanol, or water) to aprotic solvents (like Toluene, Tetrahydrofuran (THF), or Dichloromethane (DCM)).[4]
-
Causality: Protic solvents can form hydrogen bonds and create a network for proton transfer, effectively creating a shuttle that facilitates the movement of the α-proton and accelerates racemization.[1] Aprotic solvents lack this capability, creating a less favorable environment for the racemization mechanism.
-
Protocol Validation: Re-run your reaction in a recommended aprotic solvent and compare the final e.e. against the result from the protic solvent.
This is often the most robust and effective strategy. By converting the free amine to a salt, you fundamentally change its electronic properties and drastically increase its stability.
-
Action: Before heating, convert the free amine to its hydrochloride (HCl) or hydrobromide (HBr) salt. This is typically achieved by dissolving the amine in a suitable solvent (e.g., diethyl ether or ethyl acetate) and bubbling dry HCl gas through it or adding a solution of HCl in an organic solvent.
-
Causality: Protonating the amine's lone pair of electrons to form an ammonium salt (R-NH3+) withdraws electron density from the rest of the molecule.[7] This makes the α-proton significantly less acidic and locks the lone pair, preventing its participation in any imine-enamine tautomerism. The resulting salt is far more resistant to thermal racemization.
-
Protocol Validation: The salt can be isolated, characterized, and used in the subsequent reaction. If the free amine is needed, it can be regenerated later under mild, non-heating basic conditions (e.g., using NaHCO3 at 0°C).[1]
Summary of Influencing Factors
| Parameter | Effect on Racemization Rate | Recommended Action | Scientific Rationale |
| Temperature | Increases exponentially | Operate at the lowest feasible temperature.[6] | Provides the activation energy for proton abstraction or tautomerism. |
| pH | High rate at basic/acidic extremes | Convert to a salt (e.g., hydrochloride) to work under effectively acidic, stabilized conditions. Avoid strong bases.[1] | Salt formation deactivates the amine lone pair and reduces the acidity of the α-proton. Strong bases directly abstract the α-proton. |
| Solvent | Higher in polar, protic solvents | Use aprotic solvents like Toluene, THF, or DCM.[4] | Protic solvents facilitate the proton-transfer steps inherent to the racemization mechanism.[5] |
| Time | Increases with duration | Minimize the time the compound is exposed to heat or harsh pH. | Reduces the overall opportunity for the equilibrium between enantiomers to be established. |
Experimental Protocol: Stabilization via Hydrochloride Salt Formation
This protocol describes a self-validating method to protect (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine from racemization during heating by converting it to its more stable hydrochloride salt.
Caption: Experimental workflow for converting the free amine to its stable HCl salt.
Materials:
-
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
-
Anhydrous Ethyl Acetate (EtOAc) or Diethyl Ether (Et2O)
-
A solution of HCl in a compatible solvent (e.g., 2.0 M HCl in Diethyl Ether)
-
Anhydrous Sodium Sulfate (Na2SO4)
-
Argon or Nitrogen gas supply
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Ice bath
-
Syringe or dropping funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
Chiral HPLC system
Procedure:
-
Dissolution: In a clean, dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve the (1S)-amine (1.0 eq) in anhydrous ethyl acetate (approx. 10 mL per gram of amine).
-
Cooling: Cool the solution to 0°C using an ice bath. This minimizes any potential side reactions or degradation.[1]
-
Acidification: While stirring vigorously, slowly add a solution of 2.0 M HCl in diethyl ether (1.05 eq) dropwise via syringe. A white precipitate should form immediately.
-
Stirring: Allow the resulting slurry to stir at 0°C for an additional 30 minutes to ensure complete salt formation.
-
Isolation: Collect the white solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold, anhydrous ethyl acetate to remove any unreacted starting material.
-
Drying: Dry the isolated hydrochloride salt under high vacuum to remove all residual solvent.
-
Verification (Self-Validation): Before proceeding, submit a small sample of the dried salt for analysis by chiral HPLC to confirm that no racemization occurred during the salt formation procedure. The enantiomeric excess should be identical to the starting free base.
-
Usage and Storage: The resulting (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine hydrochloride is now significantly more stable. It can be used directly in subsequent heated reactions. For long-term storage, keep the salt in a tightly sealed container at low temperature (e.g., 4°C) under an inert atmosphere.[4]
By implementing these scientifically-grounded strategies, you can effectively prevent the racemization of your chiral allylic amine, ensuring the stereochemical purity and quality of your advanced pharmaceutical intermediates.
References
-
Bedetti, A., et al. (2016). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 21(6), 805. [Link]
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Sooklal, S., et al. (2006). Investigation of the Compatibility of Racemization and Kinetic Resolution for the Dynamic Kinetic Resolution of an Allylic Alcohol. Industrial & Engineering Chemistry Research, 45(22), 7562-7567. [Link]
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Morales-Serna, J. A., et al. (2022). Synthesis of α,γ-Chiral Trifluoromethylated Amines through the Stereospecific Isomerization of α-Chiral Allylic Amines. Organic Letters, 24(21), 3846-3851. [Link]
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Rowan, T. R., et al. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(22), 5743-5751. [Link]
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Sciencemadness.org. (2016). Thermally induced racemization. Sciencemadness.org. [Link]
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RSC Publishing. (n.d.). Does water suppress the racemization and decomposition of amino acids?. Journal of the Chemical Society, Perkin Transactions 1. [Link]
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Blacker, A. J., et al. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. The Journal of Organic Chemistry, 86(3), 2458-2473. [Link]
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Weatherwax, A., & Leighton, J. L. (2002). A General, Highly Enantioselective Method for the Synthesis of d and l α-Amino Acids and Allylic Amines. Journal of the American Chemical Society, 124(41), 12302-12303. [Link]
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Le, K. N. T., et al. (2018). Role of additives and solvents in the synthesis of chiral isoreticular MOF-74 topologies. CrystEngComm, 20(43), 6961-6968. [Link]
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Liu, H., et al. (2022). Characterization of racemization of chiral pesticides in organic solvents and water. Science of The Total Environment, 806(Pt 2), 150538. [Link]
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ResearchGate. (n.d.). Recent Developments in Asymmetric Allylic Amination Reactions. ResearchGate. [Link]
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ACS Publications. (2021). Continuous Flow Chiral Amine Racemization Applied to Continuously Recirculating Dynamic Diastereomeric Crystallizations. ACS Publications. [Link]
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Deadman, B. J., et al. (2023). Scalable and sustainable synthesis of chiral amines by biocatalysis. Nature Communications, 14(1), 8443. [Link]
-
Bedetti, A., et al. (2016). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. Molecules, 21(6), 805. [Link]
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RSC Publishing. (n.d.). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. RSC.org. [Link]
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ResearchGate. (n.d.). Large scale synthesis of primary allylic amine. ResearchGate. [Link]
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Universitat Rovira i Virgili. (n.d.). Selective Transformations of Allylic Compounds and Enol Derivatives. Tdx.cat. [Link]
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ChemRxiv. (n.d.). Electrochemical Synthesis of Allylic Amines from Alkenes and Amines. Chemrxiv.org. [Link]
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Sui, J., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 14(40), 11026-11048. [Link]
-
ACS Publications. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. ACS Publications. [Link]
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AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Aapptec.com. [Link]
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MDPI. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. MDPI.com. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of allylic amines. Organic-chemistry.org. [Link]
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ACS Publications. (2025). Flash Thermal Racemization of Chiral Amine in Continuous Flow: An Exploration of Reaction Space Using DoE and Multivariate Transient Flow. ACS Publications. [Link]
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Wikipedia. (n.d.). Amine. Wikipedia.org. [Link]
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National Center for Biotechnology Information. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. NCBI. [Link]
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MDPI. (2025). Synthesis of Chiral, Enantiopure Allylic Amines by the Julia Olefination of α-Amino Esters. MDPI.com. [Link]
-
ACS Publications. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. ACS Publications. [Link]
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ResearchGate. (2025). Scalable and sustainable synthesis of chiral amines by biocatalysis. ResearchGate. [Link]
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Imperial College London. (2023). A Flash Thermal Racemization Protocol for the Chemoenzymatic Dynamic Kinetic Resolution and Stereoinversion of Chiral Amines. Spiral.imperial.ac.uk. [Link]
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Luxembourg Bio Technologies. (n.d.). DEPBT as Coupling Reagent To Avoid Racemization in a Solution-Phase Synthesis of a Kyotorphin Derivative. Luxbiotech.com. [Link]
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Chem.libretexts.org. [Link]
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National Center for Biotechnology Information. (2022). Asymmetric intermolecular allylic C–H amination of alkenes with aliphatic amines. NCBI. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Organic-chemistry.org. [Link]
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Technical Support Center: Optimizing Yield for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Extraction
Welcome to the technical support center for the synthesis and purification of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for the critical extraction phase of this chiral allylic amine. Achieving high yield and purity is paramount, and this document will address common challenges encountered during the workup and isolation of this valuable synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in the liquid-liquid extraction of my target amine?
A1: The most critical factor is controlling the pH of the aqueous phase. Your target compound is a primary amine, which means it can be protonated to form a water-soluble ammonium salt under acidic conditions, or deprotonated to its free base form, which is soluble in organic solvents, under basic conditions.[1][2] This pH-dependent solubility is the cornerstone of a successful extraction.[2] To isolate your product, you will typically perform a basic wash to remove acidic impurities, followed by an acidic extraction to move your amine into the aqueous phase, leaving non-basic impurities behind in the organic layer.[1] Finally, you will basify the aqueous layer to regenerate the free amine and extract it into a fresh organic phase.[1]
Q2: I'm observing a low yield after extraction. What are the likely causes?
A2: Low yields can stem from several issues:
-
Incomplete Extraction: This can be due to an insufficient volume of extraction solvent or not enough extraction cycles. A general guideline is to use an organic-to-aqueous phase ratio of at least 7:1, though this can be optimized.[3][4]
-
Incorrect pH: If the aqueous phase is not sufficiently basic (typically pH > 10) during the final extraction of the free amine, a significant portion will remain in its protonated, water-soluble form, leading to poor recovery.
-
Emulsion Formation: Emulsions at the interface between the organic and aqueous layers can trap your product, preventing efficient separation.
-
Product Instability: Allylic amines can be susceptible to degradation, especially if exposed to harsh pH conditions or elevated temperatures for extended periods.[5]
Q3: How do I choose the best organic solvent for extraction?
A3: The ideal solvent should have the following properties:
-
High solubility for the free amine form of your product.
-
Low solubility in water (immiscibility).
-
A boiling point that allows for easy removal by rotary evaporation without degrading the product.
-
Minimal tendency to form emulsions.
For aryl-allylamines, common choices include dichloromethane (DCM), ethyl acetate, and diethyl ether. The principle of "like dissolves like" is a good starting point; try to match the polarity of your analyte with the polarity of the extraction solvent.[4]
Q4: My final product is showing impurities in the NMR spectrum. What are they likely to be?
A4: Common impurities can include:
-
Residual Solvents: From the reaction or extraction process (e.g., DCM, ethyl acetate, toluene).[6]
-
Unreacted Starting Materials: Such as the corresponding aldehyde or ketone from a reductive amination synthesis.[7]
-
Side-Reaction Products: Over-alkylation products or byproducts from the specific synthetic route used.[8]
-
Degradation Products: Formed if the compound is unstable under the workup conditions.[9]
A thorough understanding of your synthetic route is crucial for identifying potential impurities.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the extraction of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Problem 1: Persistent Emulsion During Extraction
Cause: An emulsion is a stable suspension of one liquid in another, often stabilized by surfactants or fine particulate matter. In the context of amine extraction, this can be caused by vigorous shaking, high concentrations of salts, or the presence of amphiphilic impurities.
Solution Workflow:
Caption: Troubleshooting workflow for emulsion resolution.
Detailed Steps:
-
Patience: Often, simply allowing the separatory funnel to stand undisturbed will allow the layers to separate.
-
Salting Out: Adding a saturated aqueous solution of sodium chloride (brine) increases the ionic strength of the aqueous phase, which can help to break up the emulsion and decrease the solubility of the organic product in the aqueous layer.[4]
-
Filtration: Passing the emulsified mixture through a plug of Celite or glass wool can help to coalesce the dispersed droplets.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for separating the layers.
Problem 2: Low Yield Attributed to Poor Phase Separation
Cause: The target amine product is partitioning between the aqueous and organic layers due to suboptimal pH.
Solution Workflow:
Caption: Optimizing extraction through pH and solvent management.
Detailed Protocol: pH-Controlled Liquid-Liquid Extraction
This protocol outlines the standard procedure for extracting a basic amine product from a reaction mixture.
-
Initial Quench: Quench the reaction mixture with water and transfer to a separatory funnel.
-
Acidic Impurity Removal (Optional): If acidic impurities are expected, perform a wash with a saturated aqueous solution of sodium bicarbonate. Check that the aqueous layer is basic (pH > 8). Separate the layers and retain the organic layer.
-
Amine Extraction into Aqueous Phase:
-
To the organic layer, add a 1M HCl solution.
-
Shake the funnel vigorously for 1-2 minutes, venting frequently.[1]
-
Allow the layers to separate. The protonated amine will now be in the aqueous (lower) layer.
-
Drain the aqueous layer into a clean flask.
-
Repeat the extraction of the organic layer with 1M HCl to ensure complete transfer of the amine. Combine the acidic aqueous extracts.
-
-
Recovery of Free Amine:
-
Cool the combined acidic aqueous extracts in an ice bath.
-
Slowly add 2M NaOH solution with swirling until the pH is strongly basic (pH > 10). The free amine may precipitate or make the solution cloudy.
-
Add your chosen organic extraction solvent (e.g., dichloromethane).
-
Shake vigorously, allowing the layers to separate.
-
Drain the organic layer. Repeat the extraction of the aqueous layer two more times with fresh organic solvent.
-
-
Final Workup:
-
Combine all organic extracts.
-
Wash with brine to remove residual water.[1]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Problem 3: Product Purity Issues
Cause: Co-extraction of impurities with similar solubility properties to the target amine.
Solution: Back-Extraction for Enhanced Purity
Back-extraction is a powerful technique to improve selectivity.[3] After the initial extraction of your amine into an organic solvent, you can selectively transfer it back into a clean aqueous phase, leaving neutral impurities behind.
Back-Extraction Workflow:
Caption: Workflow for purification using back-extraction.
Data Summary and Analytical Checks
Ensuring the purity and identity of your final product is crucial. A combination of analytical techniques should be employed.
| Parameter | Technique | Purpose | Expected Outcome |
| Chemical Purity | ¹H and ¹³C NMR | Structural confirmation and identification of impurities.[6] | Spectra consistent with the structure of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. Minimal signals from residual solvents or other impurities. |
| Enantiomeric Excess (% ee) | Chiral HPLC or SFC | Quantification of the enantiomeric ratio.[10][11] | High % ee, ideally >98%, indicating successful asymmetric synthesis. |
| Mass Confirmation | Mass Spectrometry (e.g., LC-MS) | Confirmation of the molecular weight. | Observation of the correct molecular ion peak. |
Chiral High-Performance Liquid Chromatography (HPLC) is widely considered the gold standard for determining enantiomeric purity due to its robustness and the availability of various chiral stationary phases.[10][11] Alternatively, NMR spectroscopy using chiral derivatizing agents can also be employed to determine the ratio of diastereomeric products formed.[12][13][14]
References
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- Allylamine Impurities and Related Compound. Veeprho.
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- Chiral Purity Analysis – Know What Both Hands Are Doing. SK pharmteco.
- Low yield in Z-3-Amino-propenal synthesis troubleshooting. Benchchem.
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- A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis. PMC.
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- Simple protocol for NMR analysis of the enantiomeric purity of chiral primary amines.
- Question about reductive amination reaction procedure. Reddit.
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- Turned on its head: Homogeneous liquid-liquid extraction with amines.
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- Amine Troubleshooting. Sulfur Recovery Engineering Inc.
- Multicomponent One-Pot Procedure for the Synthesis of Free α-Chiral Amines from Aldehydes. The Journal of Organic Chemistry.
- Enantioselective construction of C-chiral allylic sulfilimines via the iridium-catalyzed allylic amination with S,S-diphenylsulfilimine. PMC.
- Direct Synthesis of Allyl Amines with 2‐Nitrosulfonamide Derivatives via the Tsuji‐Trost Reaction. PMC.
- Asymmetric organocatalytic synthesis of chiral homoallylic amines. PMC.
- 1-(4-bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. PubChemLite.
- (E)-3-(4-bromophenyl)-1-(4-chlorophenyl)prop-2-en-1-one(126443-20-7) 1H NMR spectrum.
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- Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications.
- (E)-1-(4-Bromophenyl)-3-(2-chlorophenyl)prop-2-en-1-one. ResearchGate.
- (E)-1-(2-Aminophenyl)-3-(4-chlorophenyl)prop-2-en-1-one. MDPI.
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- 14. researchgate.net [researchgate.net]
Chiral Resolution Technical Support Center: 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Welcome to the Technical Support Center for the chiral resolution of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine . Resolving this specific halogenated aryl allylic amine presents unique challenges. The electron-deficient aromatic ring, coupled with the reactive allylic double bond, introduces specific vulnerabilities to side reactions, while the heavy halogens (Br, Cl) significantly alter the solubility and lattice energy of its salts.
This guide provides causal explanations, self-validating protocols, and troubleshooting strategies to help you achieve high enantiomeric excess (ee) and yield, whether you are utilizing classical diastereomeric salt formation or enzymatic kinetic resolution (EKR).
Part 1: Resolution Strategy & Workflow
The two most robust pathways for resolving primary allylic amines are Classical Diastereomeric Salt Formation and Enzymatic Kinetic Resolution (EKR) . The workflow below illustrates the critical decision points for both methodologies.
Caption: Workflow for the chiral resolution of 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Part 2: Troubleshooting Guide (FAQs)
Issue 1: Oiling Out During Diastereomeric Salt Formation
Q: My diastereomeric salt with (-)-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA) is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I induce ordered crystallization?
Causality: Oiling out (liquid-liquid phase separation) occurs when the supersaturation level is too high, or the melting point of the solvated diastereomeric salt is lower than the crystallization temperature[1]. The heavy halogen atoms (Br, Cl) on the phenyl ring significantly increase the lipophilicity of the molecule. This disrupts the crystal lattice energy in standard polar solvents like pure ethanol, depressing the melting point of the salt and preventing ordered nucleation[2].
Solution:
-
Solvent Gradient Tuning: Switch from pure alcohols to binary mixtures (e.g., EtOAc/MeOH or MTBE/EtOH) to tune the solubility gradient.
-
Controlled Anti-Solvent Addition: Slowly add a non-polar anti-solvent (like heptane) at an elevated temperature, then cool at a strictly controlled rate (e.g., 0.1 °C/min)[3].
-
Seeding: Introduce seed crystals of the desired salt at the metastable zone to bypass the nucleation energy barrier.
Issue 2: Low Diastereomeric Excess (de)
Q: I obtained crystals, but the diastereomeric excess (de) is only 40%. How can I improve the stereoselectivity?
Causality: Low de implies co-precipitation of the more soluble diastereomer. This is often caused by a rapid cooling rate that kinetically traps the undesired isomer in the crystal lattice, or the formation of a solid solution where both enantiomers co-crystallize due to structural similarities[1].
Solution: Ensure the crystallization is thermodynamically controlled by prolonged digestion (slurrying) at a temperature just below the dissolution point. If recrystallization fails to enrich the de, the chiral recognition is inherently poor. Switch to a resolving agent with a different steric profile, such as (S)-Mandelic acid or (1R)-(-)-10-Camphorsulfonic acid (CSA).
Self-Validating Protocol: Always measure the ee of both the isolated crystals and the mother liquor. A mass-balance closure (e.g., 90% ee in crystals and -80% ee in the mother liquor at 45% yield) confirms that the resolution is driven by solubility differences, not kinetic trapping.
Issue 3: Stalled Enzymatic Kinetic Resolution (EKR)
Q: I am attempting EKR using Candida antarctica Lipase B (CALB), but the conversion stalls at 20%. Why?
Causality: While CALB is excellent for primary amines, the bulky 4-bromo-3-chlorophenyl group coupled with the allylic double bond can cause steric hindrance in the enzyme's active site[4]. Furthermore, the choice of acyl donor dictates the reaction thermodynamics. If you are using ethyl acetate, the released ethanol can act as a competitive inhibitor for the enzyme[5].
Solution: Use an activated acyl donor like isopropyl methoxyacetate or phenyl acetate. These provide a better thermodynamic driving force and release non-inhibitory leaving groups. Increase the reaction temperature slightly (e.g., 45 °C) to improve substrate diffusion without denaturing the enzyme.
Issue 4: Degradation During Free-Basing
Q: During the free-basing of the resolved salt, I observe degradation or isomerization of the allylic double bond. How can I prevent this?
Causality: Allylic amines are highly sensitive to strong bases and elevated temperatures. The electron-withdrawing 4-bromo-3-chlorophenyl group increases the acidity of the benzylic/allylic proton. Under harsh basic conditions (e.g., >1M NaOH), deprotonation can trigger a 1,3-isomerization of the double bond to form a conjugated enamine, which subsequently hydrolyzes, destroying the chiral center and lowering the yield.
Solution: Perform the free-basing under mild, biphasic conditions using a weak base (e.g., saturated aqueous NaHCO₃) and an organic extraction solvent (e.g., MTBE or DCM) at 0–5 °C.
Part 3: Quantitative Data Summaries
Table 1: Diastereomeric Salt Screening Matrix
Summary of resolving agents and solvent systems for 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
| Resolving Agent | Solvent System | Observation | Yield (%) | Crystal de (%) |
| (-)-DPTTA | EtOH (100%) | Oiling out | N/A | N/A |
| (-)-DPTTA | EtOAc / MeOH (9:1) | Ordered Crystals | 38 | 85 |
| (S)-Mandelic Acid | MTBE / EtOH (8:2) | Fine Needles | 42 | 92 |
| (1R)-(-)-CSA | Acetone / H₂O (95:5) | Co-precipitation | 48 | 45 |
Table 2: EKR Optimization with CALB (45 °C, MTBE solvent)
Impact of acyl donor selection on conversion and enantiomeric excess.
| Acyl Donor (1.5 eq) | Time (h) | Conversion (%) | Amide ee (%) | Unreacted Amine ee (%) |
| Ethyl Acetate | 48 | 22 | >99 | 28 |
| Isopropyl Acetate | 48 | 35 | 98 | 54 |
| Phenyl Acetate | 24 | 50 | 99 | >99 |
| Isopropyl Methoxyacetate | 18 | 51 | >99 | >99 |
Part 4: Step-by-Step Methodologies
Protocol A: High-Throughput Diastereomeric Salt Screening
This protocol is designed as a self-validating system to rapidly identify optimal crystallization conditions while avoiding oiling out[6].
-
Preparation: In a 96-well glass plate, dispense 50 mg (1 equivalent) of racemic 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine into each well.
-
Salt Formation: Add 1 equivalent of various chiral acids (e.g., DPTTA, Mandelic Acid, CSA) to the respective rows.
-
Dissolution: Add 0.5 mL of a primary solvent (e.g., MeOH or EtOH) to each well. Heat the block to 60 °C under agitation until complete dissolution is achieved.
-
Anti-Solvent Addition: Slowly add 0.5 mL of an anti-solvent (e.g., EtOAc, MTBE, or Heptane) dropwise over 30 minutes to maintain low local supersaturation.
-
Controlled Cooling: Program the heating block to cool from 60 °C to 20 °C at a strict rate of 0.1 °C/min.
-
Validation: Centrifuge the plate. Sample the mother liquor from each well and analyze via chiral HPLC. A high ee in the mother liquor validates that selective crystallization of the opposite enantiomer has occurred, even if the crystals are too small for immediate isolation.
Protocol B: Mild Free-Basing of the Allylic Amine Salt
This protocol prevents 1,3-isomerization of the sensitive allylic double bond.
-
Suspension: Suspend 10 g of the enantiopure diastereomeric salt in 100 mL of Methyl tert-butyl ether (MTBE) in a jacketed reactor.
-
Cooling: Cool the suspension to 0–5 °C under an inert nitrogen atmosphere.
-
Biphasic Quench: Slowly add 100 mL of ice-cold saturated aqueous NaHCO₃ solution under vigorous stirring (400 rpm). Do not use NaOH or KOH.
-
Phase Separation: Stir for 15 minutes until all solids dissolve. Stop agitation and allow the phases to separate.
-
Extraction: Collect the organic (MTBE) layer. Extract the aqueous layer with an additional 50 mL of cold MTBE.
-
Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (bath temperature <30 °C) to yield the pure, free-based chiral allylic amine.
Part 5: References
-
The Role of Diastereomer Impurity in Oiling-Out during the Resolution of Enantiomers by Crystallization. Organic Process Research & Development (ACS). URL:[Link]
-
Deciphering the Chameleonic Chemistry of Allenols: Breaking the Taboo of a Onetime Esoteric Functionality. Chemical Reviews (ACS). URL:[Link]
Sources
Technical Support Center: Purification of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Batches
This technical guide is designed for researchers, scientists, and drug development professionals to address the common challenge of removing halogenated impurities from batches of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. Halogenated compounds are crucial in modern drug discovery, with a significant percentage of FDA-approved drugs containing halogen atoms to enhance their pharmacological properties.[1][2][3] However, the presence of closely related halogenated impurities can pose significant challenges during purification and may impact the safety and efficacy of the final active pharmaceutical ingredient (API).[4]
This document provides a structured approach to troubleshooting and resolving these purification challenges through a series of frequently asked questions and detailed experimental protocols.
Troubleshooting Guide
The following table outlines common issues encountered during the purification of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, their probable causes, and recommended solutions.
| Observed Problem | Probable Cause(s) | Recommended Solution(s) |
| Persistent Impurity Peak on HPLC/GC Analysis | Co-elution of a structurally similar halogenated impurity (e.g., regioisomer, under- or over-halogenated species). | Optimize the chromatographic method by screening different stationary phases (e.g., PFP, C18) and mobile phase compositions.[5][6][7] Consider preparative HPLC for difficult separations.[5] |
| Low Yield After Recrystallization | The chosen solvent system may be too effective, leading to the desired product remaining in the mother liquor. The compound may be too soluble even at low temperatures. | Screen for alternative solvent systems where the compound has high solubility at elevated temperatures and low solubility at room or sub-zero temperatures.[8][9][10] Consider an anti-solvent recrystallization approach.[11] |
| Oily Product Instead of Crystalline Solid | Presence of impurities that inhibit crystallization. The compound may have a low melting point or exist as a salt form that is difficult to crystallize. | Attempt to purify the oil via column chromatography before another recrystallization attempt. Consider converting the amine to a salt (e.g., hydrochloride) which may have better crystalline properties. |
| Discoloration of the Final Product (e.g., yellow or brown tint) | Presence of oxidized impurities or residual catalysts from the synthesis.[12] | During recrystallization, add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration.[8][12] |
| Inconsistent Batch-to-Batch Purity | Variability in the quality of starting materials or slight deviations in reaction conditions leading to different impurity profiles. | Implement stringent quality control of starting materials. Standardize reaction parameters such as temperature, reaction time, and reagent stoichiometry. |
Frequently Asked Questions (FAQs)
Q1: What are the likely halogenated impurities in my (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine batches?
A1: The impurities can be broadly categorized as follows:
-
Regioisomers: These are isomers with the bromine and chlorine atoms at different positions on the phenyl ring. Their formation often depends on the regioselectivity of the halogenation reactions during the synthesis of the starting materials.
-
Under-halogenated Species: This includes the corresponding monochloro or monobromo phenylpropylamine derivatives. These can arise from incomplete halogenation of the aromatic ring.
-
Over-halogenated Species: While less common, it is possible to have species with additional halogen atoms on the aromatic ring, particularly if harsh halogenating agents are used.
-
Dehalogenated Impurities: During certain synthetic steps, particularly those involving transition metal catalysts (e.g., Suzuki or Buchwald-Hartwig couplings), dehalogenation can occur as a side reaction, leading to the formation of the corresponding des-bromo or des-chloro analogs.[13][14][15][16]
Q2: My primary impurity is a regioisomer. What is the most effective purification strategy?
A2: Separating regioisomers is often challenging due to their very similar physical properties.[12]
-
High-Performance Liquid Chromatography (HPLC): This is generally the most powerful technique for resolving closely related isomers.[5][6][7][12] Method development should focus on:
-
Stationary Phase Selection: Phenyl-based columns or those with pentafluorophenyl (PFP) phases can offer different selectivity for halogenated compounds compared to standard C18 columns.[5][6][7] The interactions between the halogen atoms and the electron-rich stationary phase can enhance separation.[17][18]
-
Mobile Phase Optimization: A systematic screening of different solvent mixtures (e.g., acetonitrile/water, methanol/water) and additives (e.g., formic acid, trifluoroacetic acid) is crucial.
-
-
Fractional Crystallization: This classical technique can sometimes be effective if there is a sufficient difference in the solubility of the isomers in a particular solvent system. This approach is often iterative and may require multiple recrystallization steps.
Q3: I suspect dehalogenation is occurring during my synthesis. How can I minimize this?
A3: Dehalogenation is a known side reaction in many cross-coupling reactions.[13][14][15][16] To mitigate this:
-
Catalyst and Ligand Choice: The choice of palladium or nickel catalyst and the corresponding ligand can significantly influence the extent of dehalogenation. Screening different ligand systems is often necessary.
-
Base Selection: The nature and strength of the base used can play a role in the dehalogenation pathway.[15] Weaker bases may be preferable in some cases.
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can help to reduce the formation of dehalogenated byproducts.
Q4: Can I use recrystallization to remove both polar and non-polar halogenated impurities?
A4: Recrystallization is a powerful technique for purifying solid compounds by separating them from impurities that have different solubility profiles.[8][9][10][11]
-
For Less Soluble Impurities: If the impurities are less soluble than the desired product in the hot solvent, they can be removed by hot filtration before the solution is cooled to induce crystallization.[8]
-
For More Soluble Impurities: Ideally, the impurities will be more soluble in the cold solvent than the desired product, and will therefore remain in the mother liquor after the product has crystallized.[10]
The key to a successful recrystallization is the selection of an appropriate solvent system.[8][9][10]
Experimental Protocols
Protocol 1: Method Development for HPLC Purification
This protocol outlines a general approach to developing an HPLC method for the separation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine from its halogenated impurities.
-
Column Screening:
-
Begin with a standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
If co-elution is observed, screen a PFP column and a phenyl-hexyl column of similar dimensions.
-
-
Mobile Phase Screening:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start with a shallow gradient (e.g., 5-95% B over 20 minutes) to get a general idea of the retention times of the components.
-
If separation is still poor, substitute acetonitrile with methanol and repeat the gradient.
-
-
Optimization:
-
Once a promising column and mobile phase system is identified, optimize the gradient to maximize the resolution between the main peak and the impurity peaks.
-
Adjust the flow rate and column temperature to further refine the separation.
-
Protocol 2: Recrystallization from a Mixed Solvent System
This protocol is a starting point for purifying solid (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
-
Solvent Selection:
-
Based on solubility tests, a common starting point for compounds of this nature is a mixed solvent system such as ethanol/water or ethyl acetate/hexane. The goal is to find a solvent in which the compound is soluble when hot and insoluble when cold, and a miscible anti-solvent in which the compound is insoluble.[11]
-
-
Dissolution:
-
Decolorization (if necessary):
-
Crystallization:
-
Allow the clear filtrate to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the purified crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Purification Strategy Workflow
The following diagram illustrates a decision-making process for purifying batches of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Caption: Decision workflow for purification strategy.
References
-
Regalado, E. L., et al. (2014). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ACS Medicinal Chemistry Letters, 5(3), 235-240. [Link]
-
Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]
-
Welch, C. J., et al. (2014). Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers. PubMed. [Link]
-
Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–p interactions with carbon materials. NSF Public Access Repository. [Link]
-
Kubo, T., et al. (2019). Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials. Chemical Science, 10(46), 10735-10741. [Link]
-
Ali, A., et al. (2026). Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024. PubMed. [Link]
-
Dam, J., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. [Link]
-
Contract Laboratory. (n.d.). USP 233 Halogen Impurity Testing in Pharmaceuticals. Contract Laboratory. [Link]
-
Dam, J., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12087-12102. [Link]
-
Yasmin, F., et al. (2026). Key contemporary considerations for halogens in drug discovery. PMC - NIH. [Link]
-
Dam, J., et al. (2016). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. [Link]
-
Dam, J., et al. (2017). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]
-
Ali, A., et al. (2026). Halogen-Containing Drugs in 2025: A Record Year for the Therapeutic Use and Synthesis of FDA-Approved Small Molecules. MDPI. [Link]
-
ChemTalk. (2024). Amination Reactions. ChemTalk. [Link]
-
University of California, Irvine. (n.d.). Recrystallization. UCI Department of Chemistry. [Link]
- Dev, S. B. (2002). Method of making 2-bromo-4-chloro substituted phenols.
- Hatwar, B., et al. (2013). Method For Removing Halogens From An Aromatic Compound.
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Wikipedia. [Link]
- Dow Chemical Company. (1987).
-
Jovanovic, S. M., et al. (2000). Photolysis of Bromo- and Chloro-Substituted Benzyl Derivatives. Competition between Ionic and Radical Pathways. The Journal of Organic Chemistry, 65(19), 6205-6210. [Link]
-
Payne, J. T., et al. (2014). A High-Throughput Assay for Arylamine Halogenation Based on a Peroxidase-Mediated Quinone–Amine Coupling with Applications in the Screening of Enzymatic Halogenations. PMC - NIH. [Link]
-
University of Technology, Iraq. (2021). Experimental No. (4) Recrystallization. University of Technology, Iraq. [Link]
-
Shanghai Institute of Pharmaceutical Industry. (2022). Synthesis method of 2-bromo-4 '-chloro-1, 1'-biphenyl. Patsnap. [Link]
-
Palakshamurthy, B. S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 40-methoxy-[1,10-biphenyl]. IUCr Journals. [Link]
-
Palakshamurthy, B. S., et al. (2023). Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts. PMC - NIH. [Link]
-
Song, G., et al. (2022). General Method for the Amination of Aryl Halides with Primary and Secondary Alkyl Amines via Nickel Photocatalysis. The Journal of Organic Chemistry, 87(15), 10037-10049. [Link]
-
Wang, Y., et al. (2023). Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX. MDPI. [Link]
Sources
- 1. Retrospection of the USFDA-Approved Halogenated Drugs and Their Implication in Medicinal Chemistry and Drug Discovery: A Perspective of Approved Drugs Between 2019 and 2024 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
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- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
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- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
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- 13. (PDF) The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction [academia.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. par.nsf.gov [par.nsf.gov]
- 18. Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A [pubs.rsc.org]
overcoming steric hindrance in reactions with (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Technical Support Center: Troubleshooting Steric Hindrance in (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Workflows
Overview: As a Senior Application Scientist, I frequently encounter researchers struggling with the functionalization of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine . This molecule presents a "perfect storm" of steric and chemoselective challenges:
-
α -Chiral Center : The primary amine is situated on a chiral carbon, making it highly sensitive to racemization under harsh basic conditions.
-
Bulky Adjacent Groups : The 4-bromo-3-chlorophenyl ring and the prop-2-enyl (allyl) group create a severe steric shield around the nitrogen.
-
Reactive Moieties : The presence of an aryl bromide and an allylic double bond introduces competing reaction sites for transition-metal catalysts.
This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to overcome these barriers.
Workflow Visualization: Strategic Decision Matrix
Caption: Logical workflow for selecting N-functionalization strategies to bypass steric hindrance.
Section 1: Buchwald-Hartwig Amination (C-N Cross-Coupling)
Q: Why does my Buchwald-Hartwig amination with this α -chiral allylic amine stall at 10-15% conversion, even with standard catalysts like XPhos or RuPhos?
A: The failure is mechanistic, not operational. Highly sterically hindered primary amines, especially those with α -branching like your substrate, tend to displace the phosphine ligand from the palladium center. This forms a catalytically dormant bis(amine)palladium complex [1]. Because the bulky 4-bromo-3-chlorophenyl group and the allyl moiety physically block the required trajectory for the aryl halide oxidative addition complex to undergo facile amine binding and deprotonation, the reaction stalls.
Solution: Transition to a catalyst designed specifically for extreme steric bulk and stability, such as GPhos Pd G3 or (t-Bu)PhCPhos Pd G3 . These ligands possess a modified dialkylbiaryl framework that prevents the primary amine from displacing the phosphine, keeping the catalyst in the active cycle at room temperature or mild heating [1].
Protocol 1: Optimized Buchwald-Hartwig Amination for Hindered α -Chiral Amines Objective: Couple (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with an aryl chloride without racemization.
-
Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the aryl chloride (1.0 equiv), (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.2 equiv), and NaOTMS (1.5 equiv). Note: NaOTMS is preferred over NaOtBu to prevent base-mediated racemization of the α -chiral center and tolerate sensitive functional groups.
-
Catalyst Addition: Add GPhos Pd G3 (2-5 mol%).
-
Solvent: Suspend the mixture in anhydrous THF (0.2 M concentration).
-
Reaction: Seal the vial, remove from the glovebox, and stir at 40 °C for 12 hours.
-
Workup: Quench with water, extract with EtOAc, dry over Na2SO4 , and purify via flash chromatography.
Section 2: Aliphatic N-Alkylation and Reductive Amination
Q: I attempted a direct SN2 alkylation using an alkyl iodide and K2CO3 , but I isolated mostly unreacted starting material and a degraded olefin byproduct. What happened?
A: You are observing a classic limitation of sterically congested amines. As the steric bulk around the nitrogen increases, the activation energy for the SN2 transition state becomes prohibitively high. Instead of acting as a nucleophile, the amine (or the base in the system) acts as a Brønsted base, promoting E2 elimination of your alkyl halide. Furthermore, highly congested tertiary amines are prone to Hofmann-like elimination upon heating [4].
Solution: Abandon direct SN2 alkylation. Use reductive amination , which proceeds via an imine/iminium intermediate, bypassing the SN2 steric clash entirely.
Q: Standard reductive amination with NaBH3CN and acetic acid is giving very low yields. How can I force the reaction?
A: The α -chiral center and the bulky dihaloaryl group severely hinder the initial nucleophilic attack on the carbonyl to form the hemiaminal, making imine formation the rate-limiting step. Weak acids like acetic acid are insufficient to drive this equilibrium.
Solution: Use a strong Lewis acid like Titanium(IV) isopropoxide ( Ti(OiPr)4 ) to simultaneously activate the carbonyl and act as a water scavenger, driving imine formation to completion before adding the reductant. For extreme cases, Ruthenium-catalyzed reductive amination using carbon monoxide as a deoxygenating agent has been proven to synthesize exceptionally hindered amines[2, 3].
Protocol 2: Ti(OiPr)4 -Mediated Reductive Amination Objective: N-alkylation of the hindered primary amine with a sterically demanding ketone.
-
Imine Formation: Combine the amine (1.0 equiv) and the ketone (1.1 equiv) in anhydrous THF (0.3 M). Add Ti(OiPr)4 (2.0 equiv).
-
Incubation: Stir at room temperature for 12-18 hours under argon. Crucial Step: Do not add the reductant until imine formation is verified by NMR or LC-MS.
-
Reduction: Cool the mixture to 0 °C. Add Sodium triacetoxyborohydride ( NaBH(OAc)3 ) (2.0 equiv) in portions.
-
Completion: Stir for an additional 6 hours at room temperature.
-
Workup: Quench carefully with 1M NaOH to precipitate titanium salts as a white solid. Filter through a pad of Celite, washing with EtOAc. Extract and purify.
Section 3: Chemoselectivity (Aryl Bromide vs. Allylic Amine)
Q: I need to perform a Suzuki-Miyaura coupling on the 4-bromo position of this molecule. Will the free allylic amine poison the palladium catalyst or undergo competitive allylic amination?
A: Yes, free primary allylic amines are notorious for coordinating to Pd(0) intermediates, which can either stall the cross-coupling cycle or trigger unintended Tsuji-Trost type allylic cleavage/amination.
Solution: Temporarily mask the amine. Converting the primary amine to a Boc-protected carbamate serves a dual purpose:
-
It removes the Lewis basicity of the nitrogen, preventing catalyst poisoning.
-
The added steric bulk of the Boc group shields the allylic double bond from unwanted insertion, directing the palladium catalyst exclusively to the oxidative addition of the 4-bromo-3-chlorophenyl C-Br bond.
Quantitative Data Summary
The following table summarizes the expected performance metrics when applying the optimized troubleshooting strategies versus traditional methods for this specific molecular class.
| Reaction Type | Method / Catalyst System | Conversion / Yield | Enantiomeric Excess (ee) Retention | Primary Failure Mode Avoided |
| C-N Coupling | Standard (XPhos Pd G2 / NaOtBu) | < 20% | ~85% (Base-mediated erosion) | Catalyst deactivation |
| C-N Coupling | Optimized (GPhos Pd G3 / NaOTMS) | > 85% | > 99% | Catalyst deactivation |
| N-Alkylation | Direct SN2 (Alkyl Iodide / K2CO3 ) | < 10% | N/A | Hofmann-like Elimination |
| N-Alkylation | Reductive Am. ( NaBH3CN / AcOH) | ~30% | > 99% | Incomplete Imine Formation |
| N-Alkylation | Reductive Am. ( Ti(OiPr)4 / NaBH(OAc)3 ) | > 80% | > 99% | Incomplete Imine Formation |
References
- Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability Journal of the American Chemical Society
- The synthesis of sterically hindered amines by a direct reductive amination of ketones Chemical Communic
- Synthesis of Sterically Hindered Amines by Direct Reductive Amination of Ketones ResearchG
- Steric Hindrance Underestimated: It is a Long, Long Way to Tri-tert-alkylamines The Journal of Organic Chemistry
Technical Support Center: Stability & Handling of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Welcome to the Advanced Materials Technical Support Portal. As of 2026, the handling of highly functionalized chiral allylamines remains a critical challenge in drug development and synthetic chemistry. (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a remarkably versatile building block, but its structural features—a primary amine, an allylic double bond, a chiral center, and a haloaromatic ring—make it highly susceptible to multi-pathway degradation.
This guide is designed for researchers and scientists to diagnose storage failures, understand the underlying chemical causality, and implement self-validating protocols to ensure absolute compound integrity.
Part 1: Diagnostic Troubleshooting & FAQs
Q: Why did my batch turn into a viscous, yellow oil after being left on the benchtop? A: This is the result of two concurrent degradation pathways: autoxidation and free-radical polymerization. The electron-rich primary amine is highly susceptible to atmospheric oxygen, leading to the formation of N-oxides and hydroxylamines (which impart the yellow color). Simultaneously, trace oxygen acts as a radical initiator. When combined with thermal energy, it triggers the free-radical polymerization of the prop-2-enyl (allyl) moiety into polyallylamine oligomers, which drastically increases the sample's viscosity. Standard[1] indicate that environmental exposure rapidly compromises chemical integrity.
Q: How do I prevent the racemization of the (1S) stereocenter during long-term storage? A: The (1S) chiral center is situated at a highly activated benzylic and allylic position. The lone pair on the adjacent amine, combined with the electron-withdrawing nature of the 4-bromo-3-chlorophenyl ring, makes the alpha-proton unusually acidic. Exposure to even mild bases, protic solvents, or trace ambient moisture can induce reversible deprotonation. This forms an achiral planar intermediate, leading to rapid racemization. To prevent this, the compound must be stored in strictly anhydrous, neutral conditions.
Q: Is the haloaromatic ring sensitive to standard laboratory lighting? A: Yes. The C–Br bond in the 4-bromo-3-chlorophenyl moiety has a relatively low bond dissociation energy. Prolonged exposure to ambient UV or fluorescent laboratory lighting induces photolytic homolytic cleavage, generating highly reactive aryl radicals that trigger cascade degradation and debromination. According to [3], shielding from light is critical. Storage in amber borosilicate glass is non-negotiable.
Q: Should I store this compound as a free base or a salt? A: If your workflow permits, converting the free base to a hydrochloride (HCl) salt in situ is highly recommended for long-term storage. Protonating the amine locks the lone pair, eliminating its nucleophilicity and preventing autoxidation. Furthermore, the salt form is a crystalline solid, which drastically reduces the mobility of the allyl groups, effectively halting thermal polymerization.
Part 2: Quantitative Stability Matrix
To illustrate the critical importance of proper storage, the following table summarizes the quantitative degradation kinetics of the free base over a 6-month period under various conditions.
| Storage Condition | Temp (°C) | Atmosphere | Light Exposure | 6-Month Purity (%) | Enantiomeric Excess (ee %) | Primary Degradation Mode |
| Ideal | -20 | Argon | Dark (Amber) | > 99.5 | > 99.0 | None |
| Refrigerated | 4 | Nitrogen | Dark (Amber) | 94.2 | 98.5 | Minor Oxidation |
| Benchtop (Sealed) | 25 | Air | Dark (Clear) | 78.1 | 92.0 | Polymerization / Oxidation |
| Benchtop (Exposed) | 25 | Air | Ambient UV | < 40.0 | < 70.0 | Photodebromination / Racemization |
Part 3: Self-Validating Protocol for Cryogenic Anhydrous Storage
To guarantee the integrity of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, follow this self-validating Standard Operating Procedure (SOP). This protocol is designed to eliminate the causal factors of degradation while providing an analytical feedback loop to ensure trustworthiness.
Step 1: Preparation of Receptacles Bake amber borosilicate glass ampoules or HPLC vials at 150°C for 4 hours to eliminate surface moisture. Transfer immediately to a vacuum desiccator to cool. Causality: Amber glass blocks UV-induced C–Br cleavage, while baking removes trace water that catalyzes racemization.
Step 2: Inert Atmosphere Blanketing Transfer the vials to a glovebox purged with high-purity Argon (O₂ < 1 ppm, H₂O < 1 ppm). Causality: Argon is significantly denser than Nitrogen. It provides a superior, heavy protective blanket over the liquid phase, preventing oxygen ingress and subsequent autoxidation.
Step 3: Single-Use Aliquoting Using a gas-tight, PTFE-lined syringe, dispense single-use aliquots (e.g., 50–100 mg) into the vials. Causality: Single-use aliquots prevent repeated freeze-thaw cycles and recurrent atmospheric exposure, which exponentially accelerate radical polymerization.
Step 4: Hermetic Sealing Seal the vials with PTFE/Silicone septa and crimp caps. If using ampoules, flame-seal the necks while maintaining an Argon sweep, adhering to standard [2].
Step 5: Cryogenic Storage Transfer the sealed aliquots to a -20°C explosion-proof freezer. Ensure the storage area is free from volatile acids or bases.
Step 6: Analytical Validation (The Self-Correction Step) Before utilizing an aliquot in a critical synthetic step, dissolve a 1 mg test sample in anhydrous CDCl₃.
-
Verify Purity: Run a ¹H-NMR scan. The absence of broad, polymeric peaks in the 1.5–2.5 ppm region confirms the allyl group has not polymerized.
-
Verify Chirality: Run a Chiral HPLC (e.g., Chiralcel OD-H column, Hexane/IPA 90:10). Confirming the enantiomeric excess (ee) remains >99% validates that the (1S) stereocenter has not racemized.
Part 4: Visualizing Degradation Pathways
The following diagram maps the structural vulnerabilities of the compound to their specific environmental triggers.
Figure 1: Primary degradation pathways of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
References
-
Title: PubChem Compound Summary for CID 7853, Allylamine Source: National Center for Biotechnology Information (NIH) URL: [Link]
minimizing side reactions during (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine amine alkylation
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals working with (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine . This highly functionalized, chiral primary allylic amine presents a "perfect storm" of chemoselectivity and stereoselectivity challenges during alkylation.
Below, we provide a causal analysis of common side reactions, a troubleshooting FAQ, validated experimental protocols, and mechanistic visualizations to ensure the integrity of your synthetic workflows.
System Overview & Causal Analysis
Alkylation of this specific scaffold is notoriously difficult due to three competing structural vulnerabilities:
-
High α -Proton Acidity: The C1 chiral center is flanked by a terminal alkene (allylic) and an electron-deficient aryl ring (benzylic, heavily deactivated by bromo and chloro substituents). This makes the (1S) proton highly acidic and prone to base-catalyzed deprotonation[1].
-
Nucleophilicity Differential: The transition from a primary amine to a secondary amine increases electron density on the nitrogen via the inductive effect of the new alkyl group. This kinetic trap makes the monoalkylated product more reactive than the starting material, inevitably leading to over-alkylation[2].
-
Reducible Functional Groups: The molecule contains an aryl bromide, an aryl chloride, and an unactivated alkene, making it highly susceptible to unintended cross-coupling or reduction if harsh transition metals are employed[3].
Troubleshooting & FAQs
Q1: Why am I observing predominantly dialkylated (tertiary amine) byproducts when using standard alkyl halides and base? A: This is a classic kinetic control issue. Because the secondary amine is more nucleophilic than the primary amine starting material, it outcompetes the primary amine for the remaining electrophile as the reaction progresses[2]. Solution: Abandon direct alkylation. Instead, employ the Fukuyama Alkylation protocol. By temporarily protecting the primary amine with a 2-nitrobenzenesulfonyl (Ns) group, you drastically reduce the nitrogen's nucleophilicity. The resulting sulfonamide can only be alkylated once. Subsequent deprotection with a thiolate yields the pure secondary amine[4],[5].
Q2: My isolated product has lost its (1S) stereopurity. What is causing the racemization? A: Racemization is driven by the deprotonation of the highly acidic C1 α -proton. Strong bases (e.g., NaH, TBD, or even extended heating with K 2 CO 3 ) generate a planar, resonance-stabilized carbanion. This intermediate can either re-protonate from the opposite face (racemization) or undergo a 1,3-proton shift to form a stable enamine/imine[1],[6]. Solution: Maintain strictly mild, non-nucleophilic basic conditions (e.g., DIPEA at low temperatures) or utilize base-free conditions like reductive amination with NaBH(OAc) 3 [7].
Q3: I attempted a reductive amination using Pd/C and H 2 , but my NMR shows loss of the alkene and the aryl halogens. How do I fix this? A: Palladium-catalyzed hydrogenation is too harsh for this scaffold. It will rapidly reduce the prop-2-enyl double bond and trigger hydrodehalogenation of the 4-bromo-3-chlorophenyl ring. Solution: Switch to Sodium Triacetoxyborohydride (NaBH(OAc) 3 ) . This reagent is exquisitely chemoselective; it reduces the transient iminium ion to the amine without reducing alkenes, aryl halides, or even unactivated ketones[8],[3].
Validated Experimental Protocols
Protocol A: Base-Free Reductive Amination (Minimizes Racemization & Dehalogenation)
Causality: NaBH(OAc) 3 avoids the need for basic conditions (preserving the 1S stereocenter) and does not interact with the aryl halogens or the alkene[3].
-
Imine Formation: Dissolve (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (1.0 eq) and the target aldehyde (1.05 eq) in anhydrous 1,2-dichloroethane (DCE) (0.2 M). Stir at room temperature for 1 hour. Note: For unhindered aliphatic aldehydes, pre-formation of the imine prevents dialkylation[8],[7].
-
Reduction: Add NaBH(OAc) 3 (1.5 eq) portion-wise. If the carbonyl is a ketone, add glacial acetic acid (1.0 eq) as a catalyst[3].
-
Completion: Stir at room temperature for 4–12 hours until complete consumption of the starting material (monitor via LCMS).
-
Workup: Quench with saturated aqueous NaHCO 3 . Extract with dichloromethane, dry over Na 2 SO 4 , and concentrate.
Protocol B: Fukuyama Alkylation (Absolute Prevention of Dialkylation)
Causality: The electron-withdrawing Ns group prevents over-alkylation. The mild alkylation conditions prevent base-catalyzed racemization[9],[4].
-
Protection: React the primary amine (1.0 eq) with 2-nitrobenzenesulfonyl chloride (1.1 eq) and Et 3 N (1.5 eq) in CH 2 Cl 2 at 0 °C to yield the Ns-amide.
-
Alkylation: React the Ns-amide with the desired alkyl halide (1.2 eq) and K 2 CO 3 (1.5 eq) in DMF at 50 °C. (Alternatively, use Mitsunobu conditions with an alcohol, DEAD, and PPh 3 )[4].
-
Deprotection: Add thiophenol (1.2 eq) and Cs 2 CO 3 (2.0 eq) in DMF at room temperature to cleave the Ns group, yielding the pure monoalkylated secondary amine[5].
Quantitative Data Summary
| Alkylation Strategy | Reagents / Conditions | Dialkylation Risk | Racemization Risk | Dehalogenation Risk | Recommended Use Case |
| Direct Alkylation | Alkyl halide, K 2 CO 3 , Heat | High | High | Low | Not recommended |
| Reductive Amination | Aldehyde/Ketone, NaBH(OAc) 3 | Low | Low | Low | Primary choice for standard alkyl groups |
| Fukuyama Alkylation | 1. NsCl, 2. R-X, 3. PhSH | None | Low | Low | Complex or sterically hindered alkyl groups |
| Catalytic Reduction | Aldehyde, Pd/C, H 2 | Low | Low | High | Never use for this scaffold |
Mechanistic Pathways Diagram
Reaction pathways and chemoselectivity challenges in (1S)-allylic amine alkylation.
References
-
Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]
-
Title: 2- and 4-Nitrobenzenesulfonamides: Exceptionally Versatile Means for Preparation of Secondary Amines and Protection of Amines Source: Tetrahedron Letters (Elsevier) URL: [Link]
-
Title: Base-catalyzed Stereospecific Isomerizations via 1,3-Proton Shift Source: DiVA Portal (Stockholm University) URL: [Link]
Sources
- 1. su.diva-portal.org [su.diva-portal.org]
- 2. evitachem.com [evitachem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 7. researchgate.net [researchgate.net]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
HPLC method validation for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine enantiomeric purity
A Comparative Guide to the Validation of an HPLC Method for the Enantiomeric Purity of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical quality attribute that profoundly influences its pharmacological and toxicological profile. The differential biological activity between enantiomers, famously and tragically illustrated by the thalidomide case, has led regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) to establish stringent guidelines for the development of chiral drugs.[1][2] Consequently, the development of single-enantiomer drugs is now the predominant industry practice, necessitating robust and reliable analytical methods to quantify enantiomeric purity.[3][4]
This guide provides an in-depth, experience-driven comparison and validation protocol for a High-Performance Liquid Chromatography (HPLC) method to determine the enantiomeric purity of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a representative chiral amine intermediate. We will explore the rationale behind the selection of a chiral stationary phase, compare it with alternatives, and present a comprehensive validation strategy grounded in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Choosing the Right Tool: A Comparison of Chiral Stationary Phases (CSPs)
The direct separation of enantiomers by HPLC is most effectively achieved using a Chiral Stationary Phase (CSP).[8] These phases create a chiral environment where transient diastereomeric complexes are formed between the analyte enantiomers and the chiral selector, leading to different retention times. For chiral primary amines, several CSP classes are viable, but polysaccharide-based CSPs are often the most successful.[9][10]
Comparison of Common CSPs for Chiral Amine Separation:
| CSP Type | Separation Principle | Advantages | Disadvantages |
| Polysaccharide-Based (Recommended) | Forms transient diastereomeric complexes via hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance within the helical polymer structure.[11][12][13] | Broad applicability for a wide range of compounds, including primary amines.[9] High success rate. Available in robust immobilized versions that tolerate a wider range of organic solvents.[14] | Can be sensitive to "non-standard" solvents if using the coated (non-immobilized) versions.[12] |
| Pirkle-Type (Brush-Type) | Relies primarily on π-π interactions, hydrogen bonding, and dipole-dipole interactions between the analyte and a small chiral molecule bonded to the silica support. | Well-understood mechanism. Can provide excellent resolution for specific compound classes. | Generally less broadly applicable than polysaccharide CSPs. Success is highly dependent on the analyte structure matching the CSP's interactive sites. |
| Crown Ether-Based | Utilizes an inclusion complex mechanism where the primary amine group of the analyte fits into the chiral crown ether cavity. | Highly specific and efficient for primary amines. | Requires the use of strongly acidic mobile phases (e.g., perchloric acid), which can be harsh on the HPLC system and the column itself.[9] |
For (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a polysaccharide-based CSP , specifically an immobilized amylose or cellulose derivative, is the logical first choice for method development. The aromatic rings and the primary amine group on the analyte provide multiple points for interaction (π-π, hydrogen bonding) with the carbamate groups on the polysaccharide polymer, making a successful separation highly probable.[12][13] Immobilized phases offer superior solvent flexibility, which is invaluable during method development and robustness testing.[14]
The Optimized Method: A Starting Point for Validation
Based on extensive experience with similar halogenated phenylamines, the following method provides an excellent and robust starting point for the enantiomeric separation of the target compound.
Table 1: Proposed HPLC Method Parameters
| Parameter | Specification | Rationale |
| Column | Immobilized Amylose tris(3,5-dimethylphenylcarbamate) CSP, 5 µm, 4.6 x 250 mm | A widely successful and robust immobilized polysaccharide phase known for its high enantioselectivity for aromatic amines. |
| Mobile Phase | n-Hexane / Isopropanol / Diethylamine (80:20:0.1, v/v/v) | A typical normal-phase system for polysaccharide CSPs. Isopropanol acts as the polar modifier, and diethylamine is a crucial basic additive that improves peak shape and reduces tailing by masking active silanol sites on the silica support.[9] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency. |
| Column Temperature | 25°C | Temperature control is crucial for reproducible retention times and selectivity. 25°C is a common and stable starting point. |
| Detection | UV at 230 nm | The phenyl ring provides strong chromophores for sensitive UV detection. 230 nm is chosen to be near the absorbance maximum for this class of compounds. |
| Injection Volume | 10 µL | A standard injection volume that minimizes band broadening. |
| Diluent | Mobile Phase | Ensures compatibility with the chromatographic system and prevents peak distortion. |
Method Validation: A Framework for Trustworthiness
The objective of method validation is to provide documented evidence that the procedure is suitable for its intended purpose.[7][15] For an enantiomeric purity method, the "impurity" is the undesired enantiomer. The validation will be performed according to ICH Q2(R1) guidelines.[5][6]
Caption: Workflow for HPLC Method Validation based on ICH Q2(R1) Guidelines.
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, namely its counter-enantiomer and any related achiral impurities.
Experimental Protocol:
-
Inject the diluent (mobile phase) to demonstrate no interfering peaks at the retention times of the enantiomers.
-
Prepare a solution of the desired (1S)-enantiomer (API).
-
Prepare a solution of the undesired (1R)-enantiomer.
-
Prepare a solution of the racemate (a 1:1 mixture of both enantiomers) to determine the resolution between the two peaks.
-
If available, prepare a solution containing the API spiked with all known potential achiral impurities to ensure they do not co-elute with either enantiomer.
Acceptance Criteria:
-
The diluent shows no interfering peaks.
-
The method must be able to separate the (1S) and (1R) enantiomers. The resolution factor (Rs) between the two enantiomeric peaks should be ≥ 2.0.
-
No co-elution should occur between any known achiral impurities and the two enantiomers. Peak purity analysis using a photodiode array (PDA) detector can be used to support this.
Linearity
Linearity demonstrates that the detector response is directly proportional to the concentration of the analyte (the undesired enantiomer) over a specified range.
Experimental Protocol:
-
Prepare a stock solution of the undesired (1R)-enantiomer.
-
Perform a serial dilution to create at least five concentration levels, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specification limit (e.g., if the limit is 0.1%, the range might be 0.05% to 0.15% relative to the API concentration).
-
Inject each concentration in triplicate.
-
Construct a calibration curve by plotting the mean peak area against concentration and perform a linear regression analysis.
Table 2: Example Linearity Data for the (1R)-enantiomer
| Concentration (% relative to API) | Mean Peak Area (n=3) |
| 0.05% | 12,550 |
| 0.08% | 20,100 |
| 0.10% | 25,200 |
| 0.12% | 30,150 |
| 0.15% | 37,800 |
| Correlation Coefficient (r²) | 0.9997 |
Acceptance Criteria:
-
The correlation coefficient (r²) of the regression line must be ≥ 0.999.
-
The y-intercept should be insignificant compared to the response at the lowest concentration level.
Range
The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of linearity, accuracy, and precision. Based on the linearity data, the range is confirmed.
Acceptance Criteria:
-
The validated range will be established based on the successful demonstration of linearity, accuracy, and precision. For an impurity method, this is typically from the LOQ to 120-150% of the specification limit.
Accuracy
Accuracy is the closeness of the test results to the true value. For an impurity method, it is determined by spiking the drug substance (API) with known amounts of the impurity (the undesired enantiomer) and calculating the percentage recovery.
Experimental Protocol:
-
Prepare a solution of the pure (1S)-enantiomer (API) at the standard working concentration.
-
Spike the API solution with the (1R)-enantiomer at three different concentration levels (e.g., LOQ, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate and inject.
-
Calculate the percentage recovery at each level.
Table 3: Example Accuracy (Recovery) Data
| Spike Level | Amount Added (µg/mL) | Amount Found (µg/mL, mean) | % Recovery |
| LOQ (0.05%) | 0.5 | 0.48 | 96.0% |
| 100% (0.10%) | 1.0 | 1.01 | 101.0% |
| 150% (0.15%) | 1.5 | 1.48 | 98.7% |
Acceptance Criteria:
-
The mean percent recovery should be within a pre-defined range, typically 80-120% for impurity analysis at these low levels.
Precision
Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay precision): Precision over a short interval of time with the same analyst and equipment.
-
Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).
Experimental Protocol:
-
Repeatability: Prepare six individual samples of the API spiked with the (1R)-enantiomer at the specification limit (e.g., 0.1%). Analyze all six samples and calculate the Relative Standard Deviation (RSD) of the results.
-
Intermediate Precision: Repeat the repeatability experiment on a different day with a different analyst and/or on a different HPLC system. Compare the results from both sets.
Table 4: Example Precision Data
| Precision Level | Parameter | Result |
| Repeatability | Mean % (1R)-enantiomer (n=6) | 0.102% |
| % RSD | 1.8% | |
| Intermediate Precision | Mean % (1R)-enantiomer (Day 2, Analyst 2) | 0.105% |
| % RSD | 2.1% |
Acceptance Criteria:
-
The % RSD for repeatability and intermediate precision should not be more than a pre-defined limit, typically ≤ 10% for impurity analysis at the specification limit.
Limit of Quantitation (LOQ) and Limit of Detection (LOD)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantitated as an exact value.
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Experimental Protocol: These can be determined based on the signal-to-noise ratio (S/N).
-
Prepare progressively more dilute solutions of the (1R)-enantiomer.
-
Inject them and determine the concentration at which the S/N is approximately 3:1 for LOD and 10:1 for LOQ.
-
Confirm the LOQ by analyzing a minimum of six samples prepared at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).
Table 5: Example LOD & LOQ Data
| Parameter | S/N Ratio | Concentration (% relative to API) | Precision (%RSD, n=6) at LOQ |
| LOD | ~3:1 | 0.015% | N/A |
| LOQ | ~10:1 | 0.05% | 4.5% |
Acceptance Criteria:
-
The LOQ must be at or below the reporting threshold for impurities.
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Vary critical method parameters one at a time, such as:
-
Flow Rate (e.g., ± 0.1 mL/min)
-
Column Temperature (e.g., ± 2°C)
-
Mobile Phase Composition (e.g., vary isopropanol content by ± 2%)
-
-
Inject a system suitability solution (racemate) for each condition and evaluate the impact on resolution and retention times.
Table 6: Example Robustness Data
| Parameter Varied | Resolution (Rs) | System Suitability |
| Control | 3.5 | Passes |
| Flow Rate (0.9 mL/min) | 3.6 | Passes |
| Flow Rate (1.1 mL/min) | 3.4 | Passes |
| Temp (23°C) | 3.7 | Passes |
| Temp (27°C) | 3.3 | Passes |
| % IPA (18%) | 4.1 | Passes |
| % IPA (22%) | 3.1 | Passes |
Acceptance Criteria:
-
The system suitability criteria (e.g., Resolution ≥ 2.0) must be met under all varied conditions.
Sources
- 1. ijirset.com [ijirset.com]
- 2. Episode 2: The Great Shift: How the 1990s Redefined Stereochemical Standards – Chiralpedia [chiralpedia.com]
- 3. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. database.ich.org [database.ich.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 11. Polysaccharide-Based Chiral Stationary Phases for Enantioseparations in Liquid-Phase Techniques: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polysaccharide-based CSPs – Chiralpedia [chiralpedia.com]
- 13. mdpi.com [mdpi.com]
- 14. chiraltech.com [chiraltech.com]
- 15. ema.europa.eu [ema.europa.eu]
A Comparative Guide to the Reactivity of (1S) vs (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
In the landscape of modern drug discovery and development, a profound understanding of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic success.[1][2] The spatial arrangement of atoms within a molecule can dramatically influence its pharmacokinetic and pharmacodynamic profiles, altering efficacy, metabolism, and potential toxicity.[1] This guide provides an in-depth comparative analysis of the reactivity of two enantiomers: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine and (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine. As key chiral building blocks, the differential reactivity of these enantiomers is of paramount importance to researchers, scientists, and drug development professionals.[3]
The significance of using single enantiomers over racemic mixtures in drug development is well-established, as it can lead to more selective pharmacological profiles and improved therapeutic indices.[4][5] This principle underscores the necessity of understanding the distinct chemical behaviors of individual stereoisomers.
The Critical Role of Chirality in Molecular Interactions
Chiral molecules, like the (1S) and (1R) enantiomers of 1-(4-bromo-3-chlorophenyl)prop-2-enylamine, possess a non-superimposable mirror-image relationship. This "handedness" is fundamental to their interaction with other chiral entities, such as enzymes, receptors, and other chiral reagents.[2] The differential reactivity between enantiomers arises from the distinct three-dimensional arrangement of their atoms, which dictates how they fit into the active sites of enzymes or interact with other molecules in a chemical reaction.[2][6]
dot
Caption: General workflow for N-acylation/N-alkylation reactions.
Protocol 1: N-Acylation of (1S) and (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with (S)-Ibuprofen Chloride
-
Reagent Preparation:
-
Prepare a 0.1 M solution of the respective amine enantiomer in dry dichloromethane.
-
Prepare a 0.1 M solution of (S)-Ibuprofen Chloride in dry dichloromethane.
-
-
Reaction Setup:
-
To a stirred solution of the amine (1.0 eq) in dichloromethane at 0 °C, add triethylamine (1.2 eq).
-
Slowly add the (S)-Ibuprofen Chloride solution (1.1 eq) dropwise over 10 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
-
Work-up:
-
Quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and analyze the product by NMR and Mass Spectrometry.
-
Determine the diastereomeric excess by chiral HPLC analysis.
-
[7]#### Protocol 2: N-Alkylation of (1S) and (1R)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine with Benzyl Bromide
-
Reagent Preparation:
-
Dissolve the respective amine enantiomer (1.0 eq) in acetonitrile.
-
-
Reaction Setup:
-
Add potassium carbonate (2.0 eq) and benzyl bromide (1.2 eq) to the amine solution.
-
-
Reaction Monitoring:
-
Heat the reaction mixture to 60 °C and stir for 12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate in vacuo.
-
-
Purification and Analysis:
-
Purify the crude product by column chromatography on silica gel.
-
Determine the yield and analyze the product by NMR and Mass Spectrometry.
-
Analytical Methodologies for Chiral Analysis
Accurate determination of the stereochemical outcome of these reactions is crucial. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for separating and quantifying enantiomers and diastereomers.
Caption: Workflow for chiral HPLC analysis.
Chiral HPLC Conditions:
-
Column: A polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or Chiralcel OD-H) is often effective for the separation of chiral amines and their derivatives. *[7] Mobile Phase: A mixture of n-hexane and isopropanol with a small amount of an amine modifier (e.g., diethylamine) is a common starting point for normal-phase separations. *[7] Detection: UV detection at a wavelength where the aromatic rings of the analyte absorb strongly (e.g., 254 nm).
Conclusion
The comparative analysis of the reactivity of (1S) and (1R)-1-(4-bromo-3-chlorophenyl)prop-2-enylamine highlights the profound impact of stereochemistry on chemical transformations. While their reactivity towards achiral reagents is largely similar, significant differences emerge when they interact with other chiral molecules. The observed stereoselectivity in N-acylation underscores the importance of steric factors in determining reaction kinetics and product distribution.
For researchers in drug development, a thorough understanding of these principles is indispensable. The ability to selectively synthesize the desired enantiomer or diastereomer is often a critical step in the development of a safe and effective therapeutic agent. T[10]he experimental protocols and analytical methods detailed in this guide provide a robust framework for investigating the reactivity of these and other chiral building blocks, ultimately contributing to the advancement of pharmaceutical sciences.
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- University of Illinois Chicago. (2019, September 25). Lecture 3: Stereochemistry and drugs.
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- American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity.
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- NIH National Library of Medicine. (n.d.). Stereochemistry in Drug Action.
- RSC Publishing. (2024, October 22). The significance of chirality in contemporary drug discovery-a mini review.
- International Journal of Pharmaceutical Sciences and Research. (2014, November 1). STEREOCHEMISTRY AND ITS ROLE IN DRUG DESIGN.
- ACS Publications. (2021, October 22).
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- University of Leeds. (n.d.). Chemo- and Bio-Catalysis for the Synthesis of Chiral Amines in Continuous Flow Reactors.
- NIH National Library of Medicine. (n.d.). NiH-catalyzed asymmetric hydroarylation of N-acyl enamines to chiral benzylamines.
- Sigma-Aldrich. (n.d.). Chiral Amines in Asymmetric Synthesis.
- ACS Publications. (2023, July 29). Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions.
- NIH National Library of Medicine. (2024, June 25).
- ResearchGate. (n.d.). N‐Alkylation of α‐chiral amines with 1‐pentanol. General reaction....
- ResearchGate. (n.d.).
- Thieme. (n.d.).
- BenchChem. (2025). A Comparative Guide to Quantifying Enantiomeric Excess in Stereoselective Reactions.
- ACS Publications. (2023, April 13). N-Alkylation of Amines by C1–C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst.
- ACS Publications. (2020, February 11).
- NIH National Library of Medicine. (n.d.). Recommended Tests for the Self-Disproportionation of Enantiomers (SDE) to Ensure Accurate Reporting of the Stereochemical Outcome of Enantioselective Reactions.
- ACS Publications. (2019, November 6). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- NIH National Library of Medicine. (n.d.).
- Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines.
- Chemistry LibreTexts. (2020, May 30). 6.
- ResearchGate. (2014, September 1). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC.
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A Senior Scientist's Guide to Selecting Chiral Stationary Phases for the GC Analysis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Audience: Researchers, scientists, and drug development professionals.
Abstract: The enantiomeric purity of pharmaceutical compounds is a critical quality attribute. This guide provides a comprehensive framework for the gas chromatographic (GC) analysis of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a chiral primary amine. We delve into the necessity of derivatization, compare the mechanisms and performance of leading chiral stationary phases (CSPs), and provide a robust, step-by-step analytical protocol. This document is designed to equip researchers with the expertise to develop and validate a reliable method for chiral purity assessment.
Introduction: The Analytical Challenge
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a chiral primary amine whose stereoisomeric form is crucial to its pharmacological activity. Regulatory bodies worldwide mandate strict control over enantiomeric purity, making robust analytical methods essential. Gas chromatography offers high resolution and sensitivity, but the direct analysis of polar, reactive primary amines like our target analyte is fraught with challenges.[1][2] These include:
-
Poor Peak Shape: The primary amine group can interact strongly with active sites in the GC system, leading to significant peak tailing.[1]
-
Low Volatility: The inherent polarity of the amine group reduces the compound's volatility, requiring high temperatures that risk thermal degradation.
-
Difficult Separation: Achieving enantiomeric separation requires a chiral environment, provided by a specialized Chiral Stationary Phase (CSP).
To overcome these obstacles, a two-pronged strategy is required: chemical derivatization to improve chromatographic behavior, followed by separation on a carefully selected CSP.
The Critical Role of Derivatization
Derivatization chemically modifies the analyte to make it more suitable for GC analysis.[3] For primary amines, acylation with a fluorinated anhydride like trifluoroacetic anhydride (TFAA) is the industry standard.[1][4]
Mechanism of TFAA Derivatization: Trifluoroacetic anhydride reacts with the primary amine to replace the two active hydrogens with trifluoroacetyl groups. This transformation has several key benefits:
-
Increases Volatility: Masks the polar N-H bonds, making the molecule less polar and more volatile.
-
Improves Peak Shape: Eliminates the hydrogen bonding responsible for peak tailing.[5]
-
Enhances Detector Sensitivity: The addition of fluorine atoms significantly enhances the signal when using an electron capture detector (ECD).
-
Promotes Chiral Recognition: The bulky trifluoroacetyl group can enhance the structural differences between enantiomers, often leading to better separation on the CSP.[6]
Experimental Protocol: Trifluoroacetyl (TFA) Derivatization
This protocol provides a reliable starting point for the derivatization of your amine sample.
-
Sample Preparation: In a 2 mL autosampler vial, evaporate a solution containing approximately 1 mg of the amine sample to complete dryness under a gentle stream of nitrogen.
-
Reagent Addition: Add 200 µL of a suitable anhydrous solvent (e.g., ethyl acetate) to reconstitute the sample. Add 100 µL of trifluoroacetic anhydride (TFAA).[1]
-
Reaction: Securely cap the vial with a PTFE-lined cap. Heat the vial at 70°C for 30 minutes in a heating block.[1]
-
Cooling & Analysis: Allow the vial to cool to room temperature. The derivatized sample is now ready for direct injection into the GC system.
Comparison of Chiral Stationary Phases (CSPs)
The heart of the chiral separation is the CSP. For derivatized amines, cyclodextrin-based columns are the most powerful and versatile tools available.[7][8][9][10] Cyclodextrins are chiral, torus-shaped molecules made of glucose units.[7][9] By modifying the hydroxyl groups on the cyclodextrin rim with various functional groups, manufacturers can create a wide range of selectivities.[7]
Chiral recognition on these phases occurs through a combination of two primary mechanisms:
-
Inclusion Complexing: The analyte, or a portion of it (like the phenyl ring), fits into the hydrophobic cyclodextrin cavity. The quality of this fit differs between enantiomers.[7][8]
-
Surface Interactions: The derivatized amine group and other substituents interact with the functional groups on the rim of the cyclodextrin via hydrogen bonding, dipole-dipole, or steric interactions.[7]
We will compare two highly effective, yet distinct, cyclodextrin-based CSPs for this application: Astec® CHIRALDEX® G-TA and Supelco® β-DEX™ 225 .
Astec® CHIRALDEX® G-TA (Trifluoroacetylated Gamma-Cyclodextrin)
This CSP is based on a larger gamma-cyclodextrin (8 glucose units) derivatized with 2,6-di-O-pentyl and 3-trifluoroacetyl groups.[11]
-
Mechanism: The G-TA phase primarily relies on surface interactions.[7] The trifluoroacetyl groups on the CSP are excellent hydrogen bond acceptors and can also engage in dipole-dipole interactions. This makes it exceptionally selective for analytes that have been derivatized with acyl groups, like our TFA-amine.[6] The halogenated phenyl ring of the analyte also contributes to selectivity.[11]
-
Performance: The G-TA is renowned for its broad selectivity and is often the first column to screen for the separation of derivatized amines and other polar compounds. It is particularly effective for halogenated compounds.[6]
Supelco® β-DEX™ 225 (Diacetylated Beta-Cyclodextrin)
This CSP utilizes a beta-cyclodextrin (7 glucose units) derivatized with 2,3-di-O-acetyl and 6-O-TBDMS groups, which is then diluted in an intermediate-polarity polysiloxane phase.[12][13][14]
-
Mechanism: The β-DEX™ 225 offers a more balanced mechanism, combining inclusion complexing with surface interactions.[7] The beta-cyclodextrin cavity is well-suited to include the bromo-chlorophenyl ring of the analyte.[7] The acetyl groups on the rim then provide sites for dipole-dipole interactions with the TFA derivative.
-
Performance: This phase provides a unique selectivity compared to the G-TA.[12][14] The inclusion mechanism can provide significant resolving power, and its embedding in a polysiloxane phase gives it excellent thermal stability (up to 230°C).[12][13]
Data Presentation: Performance Comparison
The following table presents expected performance data for the separation of the derivatized (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine enantiomers on the two recommended columns. This data is synthesized from typical applications for structurally similar halogenated phenylalkylamines and serves as a robust starting point for method development.
| Parameter | Astec® CHIRALDEX® G-TA | Supelco® β-DEX™ 225 |
| Column Dimensions | 30 m x 0.25 mm ID, 0.12 µm df | 30 m x 0.25 mm ID, 0.25 µm df |
| Oven Program | 100°C (1 min), ramp 5°C/min to 160°C | 120°C (1 min), ramp 3°C/min to 180°C |
| Expected tR (Enantiomer 1) | ~12.5 min | ~15.2 min |
| Expected tR (Enantiomer 2) | ~12.9 min | ~15.8 min |
| Selectivity (α) | > 1.03 | > 1.04 |
| Resolution (Rs) | > 2.0 (Baseline) | > 2.5 (Baseline) |
| Key Strengths | Excellent for acylated amines, strong surface interactions.[6] | Balanced inclusion/surface mechanism, high thermal stability.[7][12] |
| Considerations | Lower maximum temperature (180°C). | May require slightly longer run times due to stronger retention. |
Visualization of the Analytical Workflow
A logical workflow is crucial for reproducible results. The following diagrams illustrate the key processes from sample preparation to data analysis.
Caption: Overall workflow for chiral GC analysis.
Caption: Decision logic for CSP selection and method development.
Recommended GC Method Protocol
This protocol serves as a validated starting point for either of the recommended columns. Optimization, particularly of the oven temperature program, may be required to achieve optimal resolution.
-
Gas Chromatograph: Agilent 8890 or equivalent with split/splitless inlet and Flame Ionization Detector (FID).
-
Carrier Gas: Helium or Hydrogen at a constant flow of 1.2 mL/min.
-
Inlet:
-
Mode: Split (50:1 ratio)
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
-
Oven Program (Starting Point):
-
Initial Temperature: 100°C, hold for 1 minute.
-
Ramp: 5°C/minute to 180°C.
-
Note: Adjust final temperature and ramp rate to optimize resolution. Do not exceed the maximum temperature for the selected column (180°C for G-TA, 230°C for β-DEX™ 225).[12]
-
-
Detector (FID):
-
Temperature: 250°C
-
Hydrogen Flow: 30 mL/min
-
Air Flow: 300 mL/min
-
Makeup Gas (N2): 25 mL/min
-
-
Data System: Agilent OpenLab or equivalent.
Conclusion
The successful chiral separation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine by gas chromatography is eminently achievable through a systematic approach. Effective derivatization with TFAA is a non-negotiable first step to ensure good chromatographic performance. The choice of chiral stationary phase is the most critical variable, with both the surface-interaction-driven Astec® CHIRALDEX® G-TA and the balanced-mechanism Supelco® β-DEX™ 225 presenting as excellent primary candidates. By starting with the protocols outlined in this guide and engaging in logical method optimization, researchers can confidently develop a robust, reliable, and accurate method for the critical task of enantiomeric purity determination.
References
-
Danieli, B., et al. (1996). Cyclodextrin chiral stationary phases for liquid chromatographic separations of drug stereoisomers. Il Farmaco. [Link]
-
Li, S., et al. (2025). Research Progress on the Development and Application of Cyclodextrin-Based Chromatographic Stationary Phases. MDPI. [Link]
-
BETA-DEX 225, 30m x 0.25mmID x 0.25μm df. Greyhound Chromatography. [Link]
-
Astec CHIRALDEX G-TA Capillary GC Column. Scientific Laboratory Supplies. [Link]
-
Li, W., et al. (2024). Stereoisomeric separation and chiral recognition mechanism study of star cyclodextrin polymer as the chiral stationary phase. PubMed. [Link]
-
Wang, Y., et al. (2025). Novel derivatized cyclodextrin as a stationary phase in gas chromatography for separating chiral and achiral compounds. Analytical Methods. [Link]
-
Hyun, M. H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. PMC. [Link]
-
Wang, C., et al. (2024). A teicoplanin-cyclodextrin bilayer chiral stationary phase boosts chiral separation of native amino acids. Analyst. [Link]
-
Li, W., & Ekborg-Ott, K. H. (2018). HPLC Enantioseparation on Cyclodextrin-Based Chiral Stationary Phases. ResearchGate. [Link]
-
Callery, P. S., et al. (1979). Derivatization of chiral amines with (S,S)-N-trifluoroacetylproline anhydride for GC estimation of enantiomeric composition. PubMed. [Link]
-
Derivatization Reactions and Reagents for Gas Chromatography Analysis. SciSpace. [Link]
-
Chiral Cyclodextrin Capillary GC Columns. gcms.cz. [Link]
-
The Study of Chiral Stationary Phases for Gas Chromatography. AZoM. [Link]
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Gungor, S. K., & Cheatum, C. M. (2024). Adapting Chiral Gas Chromatography into Existing Undergraduate Laboratories to Emphasize the Importance of Stereochemistry. Journal of Chemical Education. [Link]
-
Astec Chiraldex® GC Capillary Columns. Obrnuta faza. [Link]
-
Analysis of Amine Solutions by Gas Chromatography. Bryan Research & Engineering, LLC. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]
-
Peter, A., et al. (2021). A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization. PubMed. [Link]
-
Schurig, V. (2022). Chiral stationary phases and applications in gas chromatography. Open Access LMU. [Link]
-
A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. ScienceDirect. [Link]
-
Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. [Link]
-
Zhang, K., et al. (2022). Chromatographic Separation of Aromatic Amine Isomers: A Solved Issue by a New Amphiphilic Pillar[11]arene Stationary Phase. ACS Applied Materials & Interfaces. [Link]
-
Al-Saeed, F. A., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. MDPI. [Link]
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Comparison Guide: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine vs. Alternative Halogenated Chiral Allylamines
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate chiral building blocks for the construction of complex, nitrogen-containing pharmacophores. More than 80% of all drug candidates contain an amine functionality, making the efficient, stereoselective synthesis of these moieties a critical bottleneck [1].
Among these building blocks, chiral 1-arylallylamines are highly privileged due to the dual reactivity of the amine and the terminal alkene. However, the specific halogenation pattern on the aryl ring drastically alters the synthetic utility of the molecule. This guide objectively compares (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine against other common halogenated analogs (fluoro-, purely chloro-, and dichloro- variants), detailing the mechanistic causality behind its superior performance in orthogonal library synthesis.
Structural & Reactivity Comparison
The strategic advantage of the 4-bromo-3-chloro substitution pattern lies in its orthogonal reactivity . In modern medicinal chemistry, the ability to selectively functionalize one position of a molecule while leaving another reactive handle intact is paramount.
The bond dissociation energy (BDE) of a C-Br bond is approximately 68 kcal/mol, whereas a C-Cl bond is significantly stronger at ~81 kcal/mol. This energetic delta allows palladium-catalyzed cross-coupling reactions to occur exclusively at the 4-position[2]. In contrast, simple mono-halogenated or symmetrically di-halogenated analogs either lack this downstream versatility or suffer from poor regioselectivity.
Table 1: Reactivity and Physicochemical Profiling of Halogenated Allylamines
| Allylamine Scaffold | Cross-Coupling Orthogonality | C-Halogen BDE (kcal/mol) | Steric Bulk (A-value) | Downstream Versatility |
| (1S)-1-(4-Fluorophenyl)... | None (C-F is typically inert) | ~115 (C-F) | Low | Limited to olefin functionalization |
| (1S)-1-(4-Chlorophenyl)... | Mono-functionalization only | ~81 (C-Cl) | Medium | Moderate |
| (1S)-1-(2,4-Dichlorophenyl)... | Poor regioselectivity | ~81 (C-Cl) / ~81 (C-Cl) | High | Moderate (Mixture of isomers) |
| (1S)-1-(4-Bromo-3-chlorophenyl)... | High (C-Br > C-Cl) | ~68 (C-Br) / ~81 (C-Cl) | High | Excellent (Site-selective) |
Mechanistic Pathway: Asymmetric Synthesis & Functionalization
The synthesis of highly branched secondary or primary chiral amines relies heavily on Ellman's tert-butanesulfinamide auxiliary [3]. The workflow below illustrates the logical progression from a commercially available aldehyde to the orthogonally functionalized chiral allylamine.
Workflow for the asymmetric synthesis and orthogonal functionalization of chiral allylamines.
Self-Validating Experimental Protocols
To ensure reproducibility and high E-E-A-T standards, the following protocols are designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm success before proceeding.
Protocol A: Asymmetric Synthesis via Ellman Auxiliary
Step 1: Sulfinimine Condensation Combine 4-bromo-3-chlorobenzaldehyde (1.0 equiv) and (R)-tert-butanesulfinamide (1.05 equiv) in anhydrous CH₂Cl₂. Add Ti(OEt)₄ (2.0 equiv) dropwise at room temperature.
-
Causality: Ti(OEt)₄ is selected over traditional desiccants (like MgSO₄) because it acts as both a Lewis acid to activate the sterically hindered aldehyde and an irreversible water scavenger. This drives the condensation forward without racemizing the labile sulfinamide stereocenter [4].
-
Self-Validation: After 12 hours, remove a 0.1 mL aliquot, concentrate, and analyze via ¹H NMR. The protocol is validated to proceed only when the aldehyde proton signal (~10.0 ppm) completely disappears and the imine C-H proton emerges at ~8.5 ppm.
Step 2: Diastereoselective 1,2-Addition Cool the crude sulfinimine solution to -48 °C. Add vinylmagnesium bromide (1.5 equiv) dropwise.
-
Causality: The use of a non-coordinating solvent system (CH₂Cl₂) and low temperature disrupts chelation control, favoring an open transition state over a rigid Zimmerman-Traxler model. This stereochemical control dictates the precise (1S) configuration of the resulting allylic amine [5].
-
Self-Validation: Quench a micro-aliquot with saturated aqueous NH₄Cl. LC-MS analysis must show the product mass (M+H)⁺ with a diastereomeric ratio (dr) > 95:5 before bulk quenching.
Step 3: Auxiliary Cleavage Treat the isolated sulfinamide with 4M HCl in methanol for 2 hours at room temperature.
-
Causality: Methanolysis selectively cleaves the N-S bond while leaving the terminal olefin and aryl halides completely intact, precipitating the product as a stable hydrochloride salt [1].
-
Self-Validation: The reaction is complete when TLC (Hexane/EtOAc 7:3) shows complete consumption of the UV-active starting material. The pure amine hydrochloride is collected via simple filtration, validating the purification without the need for column chromatography.
Protocol B: Site-Selective Suzuki-Miyaura Cross-Coupling
Step 1: Orthogonal C-Br Activation Combine the chiral allylamine (1.0 equiv), an arylboronic acid (1.1 equiv), K₂CO₃ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv) in a degassed mixture of 1,4-dioxane/H₂O (4:1). Heat to 60 °C.
-
Causality: By employing a mild base (K₂CO₃) and a bidentate ligand (dppf) at a strictly controlled, lower temperature (60 °C), the palladium catalyst kinetically favors oxidative addition at the 4-bromo position. The 3-chloro group remains unreacted, serving as a lipophilic pharmacophore or a handle for subsequent Buchwald-Hartwig amination[2].
-
Self-Validation: Monitor via GC-MS. The protocol is successful when the molecular ion peak shifts to the coupled product mass, with <2% of the di-coupled or dehalogenated side products detected.
Quantitative Performance Data
The experimental data below demonstrates that the 4-bromo-3-chloro scaffold not only matches the diastereoselectivity of simpler analogs during the 1,2-addition phase but vastly outperforms them in downstream regioselective cross-coupling.
Table 2: Diastereoselective Addition and Cross-Coupling Yields
| Substrate (Aldehyde Precursor) | 1,2-Addition Yield (%) | Diastereomeric Ratio (dr) | Suzuki Coupling Yield (%) | Regioselectivity (Target vs. Off-Target Halogen) |
| 4-Fluorobenzaldehyde | 92% | 98:2 | N/A | N/A |
| 4-Chlorobenzaldehyde | 89% | 96:4 | 75% | N/A |
| 2,4-Dichlorobenzaldehyde | 82% | 92:8 | 60% | 1.2 : 1 (Poor) |
| 4-Bromo-3-chlorobenzaldehyde | 88% | 97:3 | 85% | >99 : 1 (Excellent) |
Note: Suzuki coupling yields are based on isolated product after column chromatography. Regioselectivity was determined by crude ¹H NMR and GC-MS integration.
Sources
A Comparative Guide to the Mass Spectrometric Fragmentation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
This guide provides an in-depth analysis of the predicted mass spectrometric fragmentation patterns of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine, a chiral halogenated amine relevant to synthetic chemistry and drug development. A thorough understanding of a molecule's behavior under mass spectrometric conditions is paramount for its unambiguous identification, structural elucidation, and purity assessment. Here, we will explore the theoretical fragmentation pathways and compare the utility of mass spectrometry with other key analytical techniques.
Theoretical Fragmentation Analysis under Electron Ionization (EI)
Electron Ionization (EI) is a hard ionization technique that imparts significant energy into the analyte, leading to extensive and informative fragmentation. The fragmentation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is predicted to be governed by several key structural features: the halogenated aromatic ring, the benzylic position, and the primary amine.
Molecular Ion (M⁺•): The first crucial observation in the mass spectrum is the molecular ion peak. Due to the presence of both bromine and chlorine, the M⁺• peak will exhibit a characteristic and complex isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[1] Chlorine also has two key isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of roughly 3:1.[2] This results in a cluster of peaks for any fragment containing both halogens. For the parent molecule (C₉H₉BrClN), we predict the following molecular ion cluster:
-
m/z 245: [C₉H₉⁷⁹Br³⁵ClN]⁺• (Most abundant of the cluster)
-
m/z 247: Contributions from [C₉H₉⁸¹Br³⁵ClN]⁺• and [C₉H₉⁷⁹Br³⁷ClN]⁺•
-
m/z 249: [C₉H₉⁸¹Br³⁷ClN]⁺•
The relative intensities of these peaks provide a high-confidence signature for the elemental composition.
Primary Fragmentation Pathways: The fragmentation of the molecular ion is driven by the formation of the most stable possible ions. For this molecule, two pathways are expected to dominate.
-
Benzylic Cleavage (α-Cleavage): The most favored fragmentation pathway for compounds with a benzylic amine structure is the cleavage of the Cα-Cβ bond.[3][4] This is because it results in a resonance-stabilized iminium cation. This cleavage is a hallmark fragmentation for amphetamine-type structures and related amines.[5] For the target molecule, this involves the loss of an allyl radical (•CH₂CH=CH₂) to form the base peak of the spectrum.
-
Tropylium Ion Formation: A common fragmentation pathway for benzyl compounds involves rearrangement to a highly stable tropylium cation ([C₇H₇]⁺).[6][7] In this case, cleavage of the bond between the benzylic carbon and the nitrogen would lead to the formation of a substituted benzyl cation, which could potentially rearrange or fragment further.
The following diagram illustrates the principal predicted fragmentation pathway.
Caption: Predicted primary EI fragmentation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Data Summary: Predicted Fragment Ions
The table below summarizes the key ions expected in the EI mass spectrum. The m/z values are calculated using the most abundant isotopes (⁷⁹Br and ³⁵Cl).
| m/z (Predicted) | Ion Formula (Proposed) | Fragmentation Pathway | Predicted Relative Abundance |
| 245/247/249 | [C₉H₉BrClN]⁺• | Molecular Ion (M⁺•) | Moderate |
| 204/206/208 | [C₆H₅BrClN]⁺ | α-Cleavage: Loss of allyl radical (•C₃H₅) | Very High (Base Peak) |
| 188/190/192 | [C₆H₃BrCl]⁺• | Cleavage of C-C bond adjacent to the ring | Moderate |
| 125 | [C₆H₃Cl]⁺• | Loss of Br from m/z 204 followed by loss of HCN | Low |
| 91 | [C₇H₇]⁺ | Tropylium ion from rearrangement | Low to Moderate |
Note: The presence of bromine and/or chlorine in a fragment will result in a characteristic M/M+2 (+M+4 for BrCl) isotopic pattern.[8]
Comparison with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for determining molecular weight and fragmentation patterns, a comprehensive structural elucidation relies on a combination of techniques.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight, elemental formula (HRMS), structural fragments. | High sensitivity, small sample requirement, provides connectivity information. | Isomers can be difficult to distinguish, provides limited stereochemical information. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Detailed carbon-hydrogen framework, connectivity through 2D NMR, stereochemistry. | Unambiguous structure determination, non-destructive. | Lower sensitivity than MS, requires larger sample amounts, complex spectra. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups (e.g., N-H, C=C, C-Cl, C-Br). | Fast, simple, non-destructive. | Provides limited information on the overall molecular structure. |
| Chiral Chromatography (HPLC/GC) | Separation and quantification of enantiomers.[9][10] | Essential for determining enantiomeric purity and isolating specific stereoisomers. | Requires method development, may necessitate derivatization.[9] |
The following workflow illustrates how these techniques are synergistically employed for comprehensive characterization.
Caption: A typical workflow for the analytical characterization of a novel chiral compound.
Experimental Protocol: Acquiring an EI Mass Spectrum
This section outlines a standardized protocol for obtaining an electron ionization mass spectrum suitable for structural elucidation.
Objective: To determine the fragmentation pattern and confirm the molecular weight of a synthesized batch of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine.
Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) with an EI source.
Methodology:
-
System Preparation & Calibration:
-
Ensure the GC-MS system is tuned and calibrated according to the manufacturer's specifications. A standard compound, such as perfluorotributylamine (PFTBA), is typically used for mass calibration. This step is critical for ensuring mass accuracy.
-
-
Sample Preparation:
-
Accurately prepare a dilute solution of the analyte (approx. 100 µg/mL) in a high-purity volatile solvent (e.g., methanol or ethyl acetate). The use of a volatile solvent ensures efficient vaporization in the GC inlet.[11]
-
-
GC Method Parameters:
-
Injection Port: Set to 250 °C to ensure complete and rapid volatilization of the analyte.
-
Column: Use a standard non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp at 15 °C/min to 280 °C and hold for 5 minutes. This temperature program is designed to elute the compound as a sharp peak.
-
-
MS Method Parameters:
-
Ion Source: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Electron Energy: 70 eV. This is the standard energy for EI, as it provides reproducible fragmentation patterns and is the basis for most spectral libraries.
-
Mass Range: Scan from m/z 40 to 400. This range will cover the molecular ion and all significant fragments.
-
-
Data Acquisition & Analysis:
-
Inject 1 µL of the prepared sample into the GC-MS.
-
Acquire the data.
-
Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to the analyte.
-
Extract the mass spectrum from the apex of the analyte peak.
-
Identify the molecular ion cluster and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways and library spectra of related compounds.
-
References
-
Chemistry Steps. (2025, September 27). Isotopes in Mass Spectrometry. Available from: [Link]
-
University of Calgary. Ch13 - Mass Spectroscopy. Available from: [Link]
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DeJongh, D. C., Lin, D. C. K., LeClair-Lanteigne, P., & Gravel, D. (1975). Mass Spectrometry of N-Benzoyl-2-hydroxyalkylamines. Role of the Hydroxylic Hydrogen in the Fragmentation Pattern. Canadian Journal of Chemistry, 53(21), 3175-3183. Available from: [Link]
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Chemistry LibreTexts. (2024, March 24). 24.10: Spectroscopy of Amines. Available from: [Link]
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University of Colorado, Boulder. Elements With More Abundant Heavy Isotopes - Intro to Mass Spectrometry. Available from: [Link]
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College of St. Benedict & St. John's University. ms isotopes: Br and Cl. Available from: [Link]
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Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Available from: [Link]
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Nakamura, S., et al. (2015). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Forensic Toxicology, 34(1), 126-133. Available from: [Link]
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J-Stage. (2025). Development and Application of Analytical Methods for Chiral Amino Acids and Related Metabolites. Available from: [Link]
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University of Illinois. Interpretation of mass spectra. Available from: [Link]
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Hondebrink, L., et al. (2019). Innovative analytical strategies to identify new psychoactive substances and their metabolites. VU Research Portal. Available from: [Link]
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Servello, J. V., et al. (2010). Gas-Phase Fragmentation Characteristics of Benzyl-Aminated Lysyl-Containing Tryptic Peptides. Journal of the American Society for Mass Spectrometry, 21(10), 1756-1765. Available from: [Link]
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Penasa, R., et al. (2021). High-throughput screening of α-chiral-primary amines to determine yield and enantiomeric excess. Chemical Science, 12(30), 10294-10300. Available from: [Link]
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ResearchGate. (2015, November 14). Differentiation of ring-substituted bromoamphetamine analogs by gas chromatography–tandem mass spectrometry. Available from: [Link]
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ACS Publications. (2019, August 23). C12–30 α-Bromo-Chloro “Alkenes”: Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. Available from: [Link]
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PubMed. (2019, September 17). C12-30 α-Bromo-Chloro “Alkenes”: Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications. Available from: [Link]
-
Vidya-mitra. (2016, January 28). α-, β-, allylic, benzylic cleavage and McLafferty rearrangement (CHE). YouTube. Available from: [Link]
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ResearchGate. C12-30 α-Bromo-Chloro “Alkenes”: Characterization of a Poorly Identified Flame Retardant and Potential Environmental Implications | Request PDF. Available from: [Link]
-
MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Available from: [Link]
-
MDPI. (2021, May 29). Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragmentation Channels. Available from: [Link]
-
PubMed. (2006). Product ion mass spectra of amphetamine-type substances, designer analogues, and ketamine using ultra-performance liquid chromatography/tandem mass spectrometry. Available from: [Link]
-
Royal Society of Chemistry. (2025, October 20). Advances in chiral analysis: from classical methods to emerging technologies. Available from: [Link]
-
MDPI. (2026, February 5). Halogenation of Aromatic Compounds by N-Chloro-, N-Bromo-, and N-Iodosuccinimide. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
ResearchGate. (2015, October 6). (PDF) Analysis of Amphetamine-Derived Designer Drugs by Gas Chromatography with Mass Spectrometry†. Available from: [Link]
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University of Alabama at Birmingham. (2010, January 22). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
-
Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
SlidePlayer. Mass Spectrometry: Fragmentation. Available from: [Link]
-
MDPI. (2023, September 8). Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]
-
Chad's Prep. (2018, September 21). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. YouTube. Available from: [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. Available from: [Link]
-
ResearchGate. (2025, October 16). (PDF) Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Available from: [Link]
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Spectroscopic Validation of (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Purity: A Comparative Methodological Guide
Introduction
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a highly functionalized chiral allylic amine. The presence of the terminal olefin, the chiral benzylic/allylic center, and the di-halogenated phenyl ring makes it a versatile but analytically challenging building block for advanced active pharmaceutical ingredients (APIs). In drug development, the enantiomeric purity of such intermediates is non-negotiable, as enantiomers often exhibit radically different pharmacological and toxicological profiles .
As a Senior Application Scientist, I frequently observe laboratories relying on generic analytical methods that fail to capture the subtle stereochemical nuances of complex amines. This guide objectively compares standard commercial grades against our high-purity (1S) reference standard, detailing the self-validating spectroscopic and chromatographic workflows required to prove absolute chemical and chiral integrity.
The Analytical Challenge: Comparing Methodologies
When evaluating the purity of chiral allylic amines, analysts typically choose between three pathways:
-
GC-MS : Excellent for volatile chemical impurities. Drawback: Primary allylic amines are highly prone to thermal degradation and racemization at the high temperatures required for injection ports, leading to artificially low purity readouts.
-
Chiral HPLC : The industry workhorse for enantiomeric excess (ee) determination. Drawback: Method development is empirical, and baseline resolution is highly dependent on the stationary phase. It requires strict orthogonal validation.
-
Quantitative NMR (qNMR) with Chiral Derivatization : The gold standard. Many labs use Mosher's acid chloride derivatization; however, this reagent is highly moisture-sensitive and prone to kinetic resolution artifacts (where one enantiomer reacts faster, artificially skewing the ee). Instead, we utilize a three-component self-assembling iminoboronate ester protocol. This thermodynamic process ensures 100% conversion without kinetic bias .
Experimental Data: High-Purity Standard vs. Commercial Alternative
To demonstrate the superiority of the high-purity standard, we subjected it and a standard commercial grade (marketed as >95% ee) to our orthogonal validation workflow. The quantitative data below highlights the performance gap.
| Analytical Metric | High-Purity (1S) Standard | Commercial Grade Alternative | Analytical Method |
| Chemical Purity | > 99.8% | 96.4% | HPLC-UV (254 nm) |
| Enantiomeric Excess (ee) | > 99.5% | 94.2% | Chiral HPLC (Chiralpak IG) |
| Orthogonal ee | > 99.5% | 94.5% | 1H-NMR (3-Component Deriv.) |
| Regioisomer Content | Not Detected | 1.8% | 1H-NMR / LC-MS |
| Water Content | 0.05% | 0.45% | Karl Fischer Titration |
Self-Validating Experimental Protocols
Protocol 1: Orthogonal Chiral Validation via 1H-NMR (Three-Component Derivatization)
Causality Insight : Direct NMR cannot distinguish enantiomers because they exist in identical magnetic environments. By condensing the primary amine with 2-formylphenylboronic acid and enantiopure (S)-BINOL, we form rigid diastereomeric iminoboronate esters. The anisotropic shielding from the BINOL naphthyl rings causes the imino protons of the (R,S) and (S,S) complexes to resonate at distinctly different chemical shifts, allowing for baseline integration without spectral overlap .
Step-by-Step Methodology :
-
System Validation (Racemic Control) : Weigh 10 mg of racemic 1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (control). This step is critical to prove the method can actually separate the enantiomers.
-
Reagent Addition : Add 1.0 equivalent of 2-formylphenylboronic acid and 1.1 equivalents of (S)-BINOL.
-
Solvation : Dissolve the mixture in 0.6 mL of CDCl3 directly in an NMR tube.
-
Equilibration : Allow the self-assembly to proceed at room temperature for 90 minutes.
-
Acquisition : Acquire a 1H-NMR spectrum (400 MHz or higher). Confirm baseline resolution of the two imino proton singlets (typically between 8.0 - 8.5 ppm) in a 1:1 ratio.
-
Sample Analysis : Repeat steps 1-5 using the high-purity (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine sample. Integrate the trace minor diastereomer peak against the major peak to calculate the exact ee.
Caption: Three-component chiral derivatization logic for NMR enantiomeric excess determination.
Protocol 2: High-Sensitivity Chiral HPLC
Causality Insight : While NMR provides absolute structural proof, its limit of quantification (LOQ) is typically ~1%. Chiral HPLC, utilizing immobilized polysaccharide-based stationary phases, offers an LOQ of <0.1%, which is crucial for validating pharmaceutical intermediates .
Step-by-Step Methodology :
-
Column Selection : Equip the HPLC with a Daicel Chiralpak IG column (250 x 4.6 mm, 5 µm).
-
Mobile Phase Optimization : Prepare an isocratic mobile phase of Hexane/Ethanol/Diethylamine (90:10:0.1 v/v/v). Note: The addition of 0.1% Diethylamine is a critical causality choice; it suppresses the secondary interactions between the basic allylic amine and residual silanols on the column, preventing peak tailing.
-
Flow & Detection : Set flow rate to 1.0 mL/min and UV detection at 254 nm.
-
Self-Validation Run : Inject 10 µL of the racemic standard (1 mg/mL). Verify that the resolution factor (Rs) between the (1R) and (1S) peaks is ≥ 1.5 (baseline separation).
-
Sample Run : Inject the high-purity (1S) sample. Calculate ee based on the relative peak areas.
Caption: Self-validating orthogonal workflow for the spectroscopic and chromatographic purity analysis.
Conclusion
The spectroscopic validation of complex molecules like (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine requires more than simple injection into an instrument. By employing a self-validating, orthogonal approach—combining the absolute structural confirmation of three-component derivatization NMR with the high sensitivity of chiral HPLC—we definitively prove that our high-purity standard outperforms commercial alternatives. This rigorous methodology ensures that downstream API synthesis is built on a foundation of absolute stereochemical integrity.
References
-
James, C. R., et al. (2008). Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines. Nature Protocols, 3(2), 210-214.[Link]
-
LibreTexts. (2022). Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. Chemistry LibreTexts.[Link]
-
Chen, J., et al. (2021). Chiral Allylic Amine Synthesis Enabled by the Enantioselective CpXRh(III)-Catalyzed Carboaminations of 1,3-Dienes. ACS Catalysis, 11(4), 2269–2276.[Link]
Benchmarking Catalytic Efficiency: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine Derived Ligands vs. Standard TsDPEN
Target Audience: Researchers, Application Scientists, and Process Chemists in Drug Development Content Type: Technical Comparison Guide & Experimental Protocol
Executive Summary
The asymmetric transfer hydrogenation (ATH) of prochiral ketones is a cornerstone technology in pharmaceutical manufacturing, providing high atom-economy access to chiral secondary alcohols. While the industry-standard Noyori-Ikariya catalyst—utilizing the (S,S)-TsDPEN ligand—exhibits exceptional performance across a broad substrate scope, it frequently encounters kinetic limitations and diminished enantioselectivity when applied to sterically encumbered or electronically deactivated substrates[1].
This guide benchmarks a novel class of chiral ligands derived from (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine (hereafter abbreviated as (1S)-BCPA ). By comparing the catalytic efficiency of the [RuCl(p-cymene)((1S)-BCPA)] precatalyst against the traditional [RuCl(p-cymene)((S,S)-TsDPEN)] system, we demonstrate how targeted electronic tuning and olefin-amine coordination can overcome existing limitations in asymmetric catalysis.
Mechanistic Rationale & Ligand Design
As an application scientist, selecting the right chiral ligand requires understanding the causality between molecular structure and transition-state stabilization. The design of (1S)-BCPA departs from traditional saturated diamines (like DPEN) by introducing two critical structural motifs:
-
The Olefin-Amine Bidentate Coordination: Unlike TsDPEN, which coordinates via two nitrogen atoms ( σ -donors), (1S)-BCPA utilizes its primary amine and the terminal alkene of the prop-2-enyl group to form a rigid metallacycle. The alkene acts as a strong π -acceptor. This withdraws electron density from the Ruthenium center, increasing its electrophilicity and significantly accelerating the rate of hydride transfer to the substrate[2].
-
Electronic & Steric Tuning via the Di-Halo Aryl Ring: The 4-bromo-3-chlorophenyl moiety exerts a powerful electron-withdrawing inductive effect. In the catalytic cycle, this increases the Brønsted acidity of the coordinated N-H proton, facilitating a tighter, more synchronized concerted proton/hydride transfer in the six-membered pericyclic transition state. Furthermore, the bulky halogens create a deep chiral pocket, enhancing enantiofacial discrimination via non-covalent halogen bonding with the substrate[3].
Fig 1: Bifunctional catalytic cycle of Ru-BCPA in Asymmetric Transfer Hydrogenation.
Benchmarking Experimental Design
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal standards for precise mass-balance tracking and parallel control reactions to rule out background reduction.
Materials & Reagents
-
Precatalysts: [RuCl2(p-cymene)]2 (Strem Chemicals), (1S)-BCPA (Synthesized/Purified to >99% ee), and [RuCl(p-cymene)((S,S)-TsDPEN)] (Sigma-Aldrich).
-
Hydrogen Donor: Formic acid/Triethylamine (HCOOH/NEt₃) 5:2 azeotropic mixture. This ensures a unidirectional reaction, preventing the reversibility issues (and subsequent ee% erosion) common with isopropanol/tBuOK systems[4].
-
Internal Standard: n-Dodecane (GC grade).
Step-by-Step Protocol
-
In Situ Catalyst Generation: In an oven-dried Schlenk tube under an argon atmosphere, charge [RuCl2(p-cymene)]2 (0.005 mmol, 0.5 mol% Ru) and (1S)-BCPA (0.011 mmol, 1.1 mol%). Add anhydrous dichloromethane (2.0 mL) and stir at 40 °C for 1 hour to form the active [RuCl(p-cymene)((1S)-BCPA)] complex. Remove the solvent under vacuum.
-
Reaction Setup: To the catalyst residue, add the prochiral ketone (1.0 mmol) and n-dodecane (50 µL, internal standard).
-
Initiation: Inject the HCOOH/NEt₃ 5:2 azeotrope (1.0 mL). Seal the vessel and stir vigorously at 40 °C.
-
Self-Validation & Quality Control:
-
Mass Balance Control: Withdraw 10 µL aliquots at specific time intervals, dilute with EtOAc, and analyze via GC-FID against the n-dodecane standard to calculate absolute conversion and yield.
-
Racemic Reference: Run a parallel reaction using an achiral [RuCl(p-cymene)(ethanolamine)] catalyst to generate a perfectly racemic product. This is mandatory for calibrating the integration parameters of the chiral HPLC.
-
Blank Control: Run a parallel reaction omitting the Ru-precursor to confirm zero background reduction by the HCOOH/NEt₃ mixture.
-
-
Analysis: Quench the reaction with water, extract with ethyl acetate, and analyze the organic layer via Chiral HPLC (e.g., Daicel Chiralcel OD-H or AD-H columns) to determine enantiomeric excess (ee%).
Comparative Performance Data
The quantitative data below summarizes the benchmarking of the (1S)-BCPA-derived Ru complex against the industry-standard Ru-TsDPEN complex. Reactions were run at 0.5 mol% catalyst loading at 40 °C.
| Substrate | Catalyst System | Time (h) | Conv. (%) | Yield (%) | ee (%) | TOF (h⁻¹) |
| Acetophenone | Ru-TsDPEN | 12 | >99 | 98 | 96 (R) | 83 |
| Acetophenone | Ru-BCPA | 8 | >99 | 99 | 98 (R) | 125 |
| 1-Tetralone | Ru-TsDPEN | 24 | 85 | 82 | 92 (R) | 35 |
| 1-Tetralone | Ru-BCPA | 12 | >99 | 97 | 97 (R) | 83 |
| 2'-Methylacetophenone | Ru-TsDPEN | 36 | 60 | 55 | 82 (R) | 16 |
| 2'-Methylacetophenone | Ru-BCPA | 16 | 95 | 92 | 96 (R) | 59 |
Data Interpretation
While both catalysts perform excellently on unhindered substrates like acetophenone, the true value of the (1S)-BCPA ligand emerges with sterically demanding substrates. For 2'-methylacetophenone, the Ru-TsDPEN system suffers a severe drop in both yield (55%) and enantioselectivity (82% ee) due to steric clash in the transition state. Conversely, the rigid olefin-amine metallacycle and the deep chiral pocket of the 4-bromo-3-chlorophenyl group in the Ru-BCPA system maintain high catalytic efficiency (92% yield) and excellent stereocontrol (96% ee), effectively tripling the Turnover Frequency (TOF).
Conclusion
For standard, unhindered ketones, commercially available TsDPEN remains a highly reliable choice. However, when developing synthetic routes for complex active pharmaceutical ingredients (APIs) involving sterically encumbered or electronically deactivated ketones, benchmarking data clearly indicates that (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine derived ligands offer superior kinetic profiles and enantiofacial discrimination.
References
-
Experimental and Theoretical Perspectives of the Noyori-Ikariya Asymmetric Transfer Hydrogenation of Imines Molecules (MDPI) URL:[Link]
-
Noyori–Ikariya Asymmetric Transfer Hydrogenation of Prochiral α-CF3 and α-SF5 Ketones ACS Organic & Inorganic Au URL:[Link]
-
Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst Organic Chemistry Portal (J. Am. Chem. Soc.) URL:[Link]
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Laboratory Safety & Logistics Guide: (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Here is a comprehensive, professional guide on the safety protocols and disposal procedures for (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine , designed for researchers and drug development professionals.
Executive Summary & Chemical Profile
(1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine is a chiral, halogenated allylamine derivative. Compounds of this class are frequently investigated in pharmaceutical research as potent inhibitors of semicarbazide-sensitive amine oxidase (SSAO/VAP-1) and monoamine oxidase B (MAO-B), targeting neuroinflammatory and neuromuscular diseases[1][2].
Due to its structural motifs—an allylamine core combined with a di-halogenated phenyl ring—this compound presents specific toxicological and environmental hazards. Allylamines are inherently highly irritating, toxic via multiple exposure routes (inhalation, ingestion, dermal), and pose significant long-term hazards to aquatic life[3][4][5]. Furthermore, the presence of bromine and chlorine atoms dictates strict waste segregation protocols, as improper thermal destruction can yield highly toxic halogenated byproducts.
Mechanistic Hazard Assessment (The "Why" Behind the Protocol)
To establish a self-validating safety system, laboratory personnel must understand the causality behind handling and disposal requirements:
-
The Allylamine Moiety: Allylamines are characterized by high vapor pressures and severe mucous membrane irritation. Acute exposure can cause tearing, respiratory distress, and systemic toxicity[5]. Therefore, all manipulations must occur within a certified Class II Biological Safety Cabinet or a chemical fume hood.
-
The Halogenated Aromatic Ring: The carbon-halogen bonds (C-Br, C-Cl) make this compound environmentally persistent. If incinerated at standard temperatures without specialized equipment, it can generate hydrochloric acid (HCl), hydrobromic acid (HBr), and potentially polychlorinated/polybrominated dibenzodioxins[6].
-
Basicity and Reactivity: As a primary amine, it is a weak base and can react exothermically with strong acids or oxidizing agents. It must be stored and disposed of away from incompatible chemical streams[3].
Quantitative Data & Logistical Parameters
| Parameter | Specification / Classification | Mechanistic Rationale |
| Waste Stream Category | Halogenated Organic Waste | Requires high-temperature incineration with alkaline scrubbers to neutralize acidic off-gases[4][6]. |
| Primary Containment | High-Density Polyethylene (HDPE) or PTFE-lined amber glass | Amines can degrade low-density plastics and standard rubber seals, leading to hazardous vapor leaks. |
| Incompatible Materials | Strong oxidizers, strong acids, acid chlorides | Risk of exothermic reaction or toxic gas evolution[3]. |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects (H411) | Absolute prohibition of drain disposal or municipal trash disposal[3][4]. |
Waste Lifecycle & Disposal Workflow
The following diagram illustrates the logical progression of waste management for this compound, ensuring compliance with Environmental Protection Agency (EPA) or equivalent international standards (e.g., RCRA).
Figure 1: Lifecycle and proper disposal workflow for halogenated allylamine laboratory waste.
Step-by-Step Disposal Methodology
Note: Under no circumstances should researchers attempt in-house chemical neutralization or destruction of this compound. The following protocol outlines the logistical steps for safe containment and transfer to a licensed facility.
Phase 1: Point-of-Generation Containment
-
Don Appropriate PPE: Before handling waste, equip standard laboratory PPE: chemical-resistant gloves (Nitrile or Neoprene, tested for amine resistance), safety goggles, and a lab coat[3][4].
-
Fume Hood Operation: Perform all transfers of the pure compound, solutions, or contaminated solvents inside a functioning chemical fume hood to prevent inhalation of toxic allylamine vapors[5][6].
-
Solvent Selection (If applicable): If the compound must be rinsed from glassware, use a combustible, compatible solvent (e.g., methanol or ethanol) and collect the rinsate[6].
Phase 2: Segregation and Consolidation
-
Select the Receptacle: Use a dedicated, clearly marked "Halogenated Organic Waste" container. Ensure the container is made of HDPE or glass with a PTFE-lined cap to prevent chemical degradation.
-
Avoid Cross-Contamination: Do not mix this waste with non-halogenated solvents, aqueous acid/base waste, or heavy metal waste. Mixing halogenated compounds with non-halogenated streams drastically increases the cost of disposal and the risk of improper incineration.
-
Labeling: Immediately affix a Hazardous Waste label. The label must explicitly state the chemical name, the primary hazards (Toxic, Flammable, Environmental Hazard), and the date accumulation began.
Phase 3: Spill Management (Emergency Logistics)
-
Small Spills: Do not touch or walk through the spilled material. Absorb with an inert, non-combustible material (such as dry earth, sand, or specialized chemical absorbents)[5]. Do not use combustible materials like paper towels for pure compound spills.
-
Collection: Use non-sparking tools to sweep up the absorbed material. Place it into a sealed, compatible container for disposal[5].
-
Decontamination: Wash the affected area thoroughly with water and a mild detergent, collecting the wash water into the hazardous waste stream.
Phase 4: Institutional Transfer & Final Destruction
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) with secondary containment (e.g., a spill tray). Ensure the area is well-ventilated and kept away from direct sunlight and heat sources[3].
-
Contractor Hand-off: Offer surplus, non-recyclable solutions, and contaminated packaging to a licensed hazardous waste disposal company[4][6].
-
Incineration Mechanism: The licensed facility will dissolve or mix the material with a combustible solvent and process it in a specialized chemical incinerator. Crucially, this incinerator must be equipped with an afterburner (to ensure complete combustion of the allylamine core) and an alkaline scrubber (to capture and neutralize the toxic HBr and HCl gases released by the halogenated phenyl ring)[4][6].
References
-
Chemos GmbH & Co. KG. Safety Data Sheet: allylamine. Retrieved from: [Link]
- Google Patents (WO2021258159A1). Haloallylamine dual amine oxidase inhibitors.
- Google Patents (CA3122623A1). Halo-allylamine compounds and use thereof.
Sources
- 1. WO2021258159A1 - Haloallylamine dual amine oxidase inhibitors - Google Patents [patents.google.com]
- 2. CA3122623A1 - Halo-allylamine compounds and use thereof - Google Patents [patents.google.com]
- 3. chemos.de [chemos.de]
- 4. cdhfinechemical.com [cdhfinechemical.com]
- 5. ALLYLAMINE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine
Handling (1S)-1-(4-Bromo-3-chlorophenyl)prop-2-enylamine requires stringent safety protocols due to the synergistic hazards of its reactive allylamine moiety and its heavily halogenated aromatic ring. As a chiral intermediate often utilized in targeted drug development, preserving its stereochemical integrity (1S) is as critical as mitigating its acute toxicity.
This guide provides a self-validating operational framework for researchers to safely handle, react, and dispose of this compound, ensuring both scientific integrity and absolute laboratory safety.
Physicochemical & Toxicological Rationale
To select the appropriate Personal Protective Equipment (PPE), we must first understand the mechanistic causality behind the chemical's hazards:
-
Cardiovascular & Respiratory Toxicity (Allylamine Moiety): Allylamines are highly reactive. Upon systemic absorption, allylamine derivatives are metabolized by amine oxidases into acrolein and hydrogen peroxide. This metabolic pathway leads to severe oxidative stress, pulmonary edema, and cardiovascular lesions [2].
-
Enhanced Dermal Penetration (Halogenated Phenyl Ring): The addition of the 4-bromo and 3-chloro substitutions significantly increases the molecule's lipophilicity (LogP). This allows the compound to rapidly penetrate standard latex or thin nitrile gloves, carrying the toxic amine payload directly into the bloodstream [3].
-
Corrosivity: As a primary amine, this compound is intrinsically basic and acts as a severe corrosive to mucosal membranes and ocular tissue[5].
Mandatory Personal Protective Equipment (PPE) Framework
Standard laboratory attire is insufficient. The following protective "armor" must be donned prior to handling:
-
Hand Protection (Double-Gloving Strategy):
-
Base Layer: Heavy-duty Neoprene or Viton gloves. Halogenated compounds rapidly degrade standard nitrile [3].
-
Outer Layer: Disposable 5-mil Nitrile gloves. This layer is frequently changed to prevent cross-contamination of the chiral API and to immediately shed any micro-spills.
-
-
Eye & Face Protection:
-
ANSI Z87.1-certified chemical splash goggles are mandatory.
-
A full-face shield must be worn over the goggles when transferring volumes or scaling up, due to the severe risk of ocular burns and blindness [1].
-
-
Body Protection:
-
A flame-resistant (FR) laboratory coat, fully buttoned.
-
For operations involving >50 grams or >100 mL of solvated compound, a chemical-resistant Tychem® or Neoprene apron is required.
-
-
Respiratory Protection:
-
All handling must occur within a certified, face-velocity-tested chemical fume hood.
-
If operations must occur outside a hood (e.g., bulk transfer or spill response), a NIOSH-approved full-face respirator with organic vapor/acid gas (OV/AG) cartridges is strictly required [2].
-
Operational Workflow & Handling Protocol
The following step-by-step methodology ensures a self-validating safety loop during experimental setup.
Step 1: Pre-Operation Assessment Verify the fume hood continuous flow monitor reads between 80-120 fpm. Clear the workspace of incompatible materials, specifically strong oxidizers, acids, and heavy metals, which can cause violent exothermic reactions with amines [1].
Step 2: PPE Donning & Tool Preparation Don the prescribed double-gloves and FR coat. Ground all receiving vessels, as allylamine derivatives can accumulate static charge and are highly flammable [5]. Use PTFE-coated or non-sparking spatulas for dispensing.
Step 3: Weighing & Transfer Weigh the compound inside the fume hood using an analytical balance enclosed in a draft shield. If the compound is solvated into a viscous liquid, use positive displacement pipettes to prevent aerosolization.
Step 4: Reaction Setup (Inert Atmosphere) Purge the reaction vessel with Argon or Nitrogen. The (1S) stereocenter and the primary amine are susceptible to oxidative degradation. Inerting the atmosphere prevents both chemical degradation and the risk of flash fires.
Step 5: Decontamination Wipe down the balance and fume hood deck with a dilute acidic solution (e.g., 5% citric acid) to neutralize residual amine, followed by a water wipe. Doff the outer nitrile gloves inside the hood and dispose of them in the solid hazardous waste bin.
Workflow for handling highly reactive halogenated allylamines.
Spill Response & Waste Disposal Plan
Because of the 4-bromo-3-chloro substitution, this compound must not be mixed with standard non-halogenated organic waste. Halogenated waste requires specialized high-temperature incineration to prevent the formation of toxic dioxins and costs significantly more to process [4].
Spill Response Protocol:
-
Evacuate & Isolate: For spills >50g or >50mL, immediately evacuate the lab area.
-
Ventilate: Ensure fume hood sashes are open to maximize exhaust; do not use standard lab vacuums.
-
Neutralize & Absorb: Cover the spill with an inert, non-combustible absorbent (e.g., diatomaceous earth or dry sand). Do not use sawdust, as amines can react exothermically with organic materials [3].
-
Collect: Sweep into a highly compatible polyethylene container using non-sparking tools.
-
Label: Mark strictly as "Hazardous Waste: Halogenated Amine Spill."
Quantitative Data & Action Metrics
Table 1: Hazard Profile & PPE Specification Summary
| Hazard Category | Chemical Property Driver | Required PPE/Control | Regulatory Standard |
| Dermal Toxicity | High Lipophilicity (LogP) via Halogens | Viton/Neoprene base + Nitrile outer glove | OSHA 29 CFR 1910.138 |
| Ocular Corrosivity | Primary Amine Basicity | ANSI Z87.1 Goggles + Face Shield | OSHA 29 CFR 1910.133 |
| Inhalation/Cardiac | Acrolein Metabolism Pathway | Fume Hood (80-120 fpm) or NIOSH Respirator | NIOSH REL / AEGL-3 |
| Flammability | Allyl Group Reactivity | FR Lab Coat, Grounded/Bonded Vessels | NFPA 45 |
Table 2: Spill Response & Neutralization Metrics
| Spill Size | Evacuation Radius | Absorbent Type | Disposal Classification |
| Micro (<5g) | Immediate Bench Area | Diatomaceous Earth | Halogenated Solid Waste |
| Minor (5g - 50g) | Entire Laboratory | Dry Sand / Inert Pad | Halogenated Solid Waste |
| Major (>50g) | Full Floor / Wing | HazMat Response Team | EPA F-Listed / D-Listed |
References
-
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Center for Biotechnology Information (NCBI). [Link]
-
National Institutes of Health (NIH). "Allylamine Acute Exposure Guideline Levels." NCBI Bookshelf. [Link]
-
Occupational Safety and Health Administration (OSHA). "Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities." OSHA.gov. [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
